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5-Azaspiro[2.5]octan-8-ol Documentation Hub

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  • Product: 5-Azaspiro[2.5]octan-8-ol
  • CAS: 955028-96-3

Core Science & Biosynthesis

Foundational

Beyond the Ring: Engineering Spirocyclic Amine Bioisosteres for Piperidine Replacement

Executive Summary: The "Escape from Flatland" The piperidine ring is the workhorse of medicinal chemistry, appearing in over 100 FDA-approved drugs. However, its ubiquity has led to two critical bottlenecks: intellectual...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

The piperidine ring is the workhorse of medicinal chemistry, appearing in over 100 FDA-approved drugs. However, its ubiquity has led to two critical bottlenecks: intellectual property (IP) crowding and metabolic liability at the


-carbon positions.

This guide details the transition from planar, ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-deficient piperidines to rigid, three-dimensional spirocyclic amine bioisosteres. We focus on the 2-azaspiro[3.3]heptane  and the emerging 1-azaspiro[3.3]heptane  scaffolds.[1][2][3] These structures do not merely replace piperidine; they alter the bond vectors, increase fraction saturated carbon (

), and modulate lipophilicity (LogD) while often retaining the essential basicity required for target engagement.[4]

The Piperidine Paradox & The Spirocyclic Solution

The Liability of the Chair

Piperidine exists predominantly in a chair conformation. While stable, this presents:

  • Metabolic Soft Spots: The

    
    -carbons (C2/C6) are prone to Cytochrome P450-mediated oxidation, leading to ring opening or dehydrogenation.
    
  • Vector Predictability: The equatorial exit vectors are well-explored, limiting novel chemical space exploration.

The Spirocyclic Advantage

Spirocyclic amines, particularly the [3.3] systems, force the molecule into a rigid, non-planar geometry.

  • Vector Orthogonality: Unlike the

    
     angles of cyclohexane-like systems, spiro[3.3]heptanes project substituents at distinct vectors, allowing access to novel binding pockets.
    
  • Metabolic Blocking: The quaternary spiro-carbon eliminates one site of metabolic attack. Furthermore, the high strain energy of the four-membered rings alters the hybridization and reactivity of adjacent C-H bonds.

Scaffold Selection Matrix

The choice of spirocycle depends on the specific property requiring optimization (pKa, metabolic stability, or steric bulk).

ScaffoldStructure DescriptionKey AdvantagepKa (approx)Primary Use Case
Piperidine 6-membered ringBaseline~11.2Reference standard
2-azaspiro[3.3]heptane Spiro-fused azetidinesHigh solubility, IP novelty~11.3Solubility improvement
1-azaspiro[3.3]heptane Asymmetric spiro-fusionSuperior Metabolic Stability ~11.4High-turnover compounds
2-oxa-6-azaspiro[3.3]heptane Oxetane/Azetidine fusionReduced Basicity~6.5 - 7.0Morpholine replacement
6-azaspiro[2.5]octane Cyclopropane/PiperidineSteric mapping~10.8Steric bulk retention

Physicochemical Profiling & Logic

Basicity and Permeability

A common misconception is that straining the ring always drastically lowers pKa. As shown in the table above, 2-azaspiro[3.3]heptane retains high basicity comparable to piperidine. This is critical when the protonated amine drives a salt bridge interaction (e.g., Asp/Glu residues in GPCRs).

However, if hERG inhibition (often driven by high pKa) is a concern, shifting to the 2-oxa-6-azaspiro[3.3]heptane effectively drops the pKa by ~4 units due to the inductive electron-withdrawing effect of the oxygen atom, mimicking the piperidine-to-morpholine transition.

Metabolic Stability: The 1-Aza vs. 2-Aza Insight

Recent data (Mykhailiuk et al.) reveals a non-intuitive trend: 1-azaspiro[3.3]heptane is significantly more metabolically stable than 2-azaspiro[3.3]heptane. [5]

  • 2-azaspiro[3.3]heptane: The nitrogen is flanked by four secondary carbons. While sterically hindered, these positions are still accessible to oxidants.

  • 1-azaspiro[3.3]heptane: The nitrogen is adjacent to the quaternary spiro-carbon on one side. This effectively blocks

    
    -oxidation on that flank, doubling the half-life (
    
    
    
    ) in human liver microsomes (HLM) compared to the 2-aza isomer (52 min vs. 31 min).

Visualization of Logic Flow

The following diagram illustrates the decision process for selecting the correct bioisostere based on the liability of the parent piperidine.

BioisostereLogic Start Parent Compound: Piperidine Core Issue Identify Primary Liability Start->Issue Metab Metabolic Instability (High Clearance) Issue->Metab Oxidation Solub Poor Solubility (High LogD) Issue->Solub Lipophilicity HERG hERG Liability (pKa too high) Issue->HERG Basicity Soln1 Select: 1-azaspiro[3.3]heptane (Blocks alpha-oxidation) Metab->Soln1 Soln2 Select: 2-azaspiro[3.3]heptane (Lowers LogD, High Fsp3) Solub->Soln2 Soln3 Select: 2-oxa-6-azaspiro[3.3]heptane (Lowers pKa to ~6.5) HERG->Soln3

Caption: Decision tree for selecting spirocyclic bioisosteres based on specific physicochemical liabilities.

Synthetic Methodologies

Synthesis of these strained rings is the primary barrier to entry. Below are two validated protocols.

Protocol A: Synthesis of 1-azaspiro[3.3]heptane (The "Graf" Route)

Targeting the metabolically superior scaffold.

Mechanism: This route utilizes a thermal [2+2] cycloaddition between an exocyclic alkene and Graf's isocyanate (chlorosulfonyl isocyanate), followed by reduction.[3]

Step-by-Step Protocol:

  • Reagents: Methylenecyclobutane (1.0 eq), Chlorosulfonyl isocyanate (CSI, 1.0 eq), Diethyl ether (anhydrous), Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride).

  • Cycloaddition:

    • Dissolve methylenecyclobutane in anhydrous ether at 0°C.

    • Dropwise add CSI. The reaction is exothermic; maintain temp <10°C.

    • Stir at room temperature for 12 hours. This forms the

      
      -chlorosulfonyl 
      
      
      
      -lactam intermediate.
  • Hydrolysis:

    • Slowly add the reaction mixture to a biphasic mixture of aqueous

      
       and ether (buffered to pH 7). This removes the chlorosulfonyl group, yielding the spiro- 
      
      
      
      -lactam.
  • Reduction (The Critical Step):

    • Dissolve the spiro-

      
      -lactam in dry THF.
      
    • Add Red-Al (solution in toluene) at 0°C. Reflux for 4 hours.

    • Note:

      
       can also be used, but Red-Al often provides cleaner profiles for spiro-lactams.
      
  • Workup: Fieser workup (Water, 15% NaOH, Water). Extract with DCM.

  • Purification: The free amine is volatile. Isolate as the HCl salt by treating the ethereal solution with 2M HCl in ether.

Protocol B: Synthesis of 2-oxa-6-azaspiro[3.3]heptane

Targeting the low-pKa morpholine surrogate.

Mechanism: Double alkylation of a primary amine with a bis-electrophile (3,3-bis(bromomethyl)oxetane).[6]

Step-by-Step Protocol:

  • Reagents: 3,3-bis(bromomethyl)oxetane (BBMO), Benzylamine (or target aniline), DIPEA, Toluene/Water.

  • Cyclization:

    • Mix BBMO (1.0 eq) with Benzylamine (1.1 eq) and DIPEA (3.0 eq) in toluene.

    • Heat to 100°C in a sealed tube for 16-24 hours.

    • Optimization: Addition of catalytic NaI can accelerate the reaction via Finkelstein exchange.

  • Deprotection (if Benzyl used):

    • Standard hydrogenolysis:

      
       (1 atm), Pd/C (10% wt), MeOH.
      
    • Filter through Celite.

  • Isolation: Convert to oxalate or tosylate salt for stability, as the free base is highly hygroscopic and prone to polymerization.

Workflow Visualization

The following diagram outlines the synthetic pathway for the high-value 1-azaspiro[3.3]heptane scaffold.

SynthesisWorkflow Start Methylenecyclobutane Inter1 N-chlorosulfonyl beta-lactam Start->Inter1 [2+2] Cycloaddition (0°C -> RT) Reagent Chlorosulfonyl Isocyanate (CSI) Reagent->Inter1 Inter2 Spiro-beta-lactam Inter1->Inter2 Reductive Hydrolysis (Na2SO3) Final 1-azaspiro[3.3]heptane (Target) Inter2->Final Ring Reduction Step3 Reduction (Red-Al or LiAlH4) Step3->Final

Caption: Synthetic route for 1-azaspiro[3.3]heptane via [2+2] cycloaddition and lactam reduction.

Conclusion

Replacing piperidine with spirocyclic amines is a validated strategy to improve physicochemical properties and extend IP life. While 2-azaspiro[3.3]heptane solves solubility issues, the 1-azaspiro[3.3]heptane scaffold offers superior metabolic stability by sterically shielding the nitrogen lone pair and blocking


-oxidation. For programs requiring pKa attenuation, 2-oxa-6-azaspiro[3.3]heptane  remains the gold standard.

Researchers should prioritize the 1-azaspiro scaffold for lead optimization where metabolic clearance is the primary liability, utilizing the CSI cycloaddition protocol for robust access.

References

  • Burkhard, J. A., et al. (2010).[1] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.[1][5][7] [Link]

  • Mykhailiuk, P. K. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery.[5] Angewandte Chemie International Edition.[1][5][7] [Link]

  • Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition.[1][5][7] [Link]

  • Barnes-Seeman, D., et al. (2014). Spirocyclic conformational restriction of a piperidine: Synthesis and properties. ACS Medicinal Chemistry Letters. [Link]

Sources

Exploratory

5-Azaspiro[2.5]octan-8-one CAS 1368764-75-3 precursor info

Topic: Technical Profile: 5-Azaspiro[2.5]octan-8-one (CAS 1368764-75-3) Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] Focus Compound: tert-Butyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Profile: 5-Azaspiro[2.5]octan-8-one (CAS 1368764-75-3) Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Focus Compound: tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (CAS 1368764-75-3)[1]

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the 5-azaspiro[2.5]octan-8-one scaffold represents a critical "privileged structure" designed to increase the fraction of sp³-hybridized carbons (


) in drug candidates.[1] Unlike traditional flat aromatic rings (phenyl, pyridine), this spirocyclic ketone offers a rigid, three-dimensional geometry that improves solubility and metabolic stability while retaining the vector alignment necessary for receptor binding.[1]

This guide details the retrosynthetic logic, validated preparation protocols, and downstream utility of the N-Boc protected precursor (CAS 1368764-75-3), a versatile building block for next-generation kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1]

Chemical Identity & Physical Properties[1][2][3][4]

The commercially relevant form of this building block is the N-Boc protected ketone.[1] The free base is generally unstable and prone to polymerization or self-condensation; therefore, all synthetic manipulations typically maintain the carbamate protection until the final step.[1]

PropertyData
Chemical Name tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
CAS Number 1368764-75-3
Molecular Formula C₁₂H₁₉NO₃
Molecular Weight 225.29 g/mol
Structural Class Spirocyclic Piperidine (4-oxo-3-spiro isomer)
Appearance White to off-white solid or viscous oil (purity dependent)
Solubility Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water
Key Reactivity Nucleophilic addition at C8 (Ketone); Acidic deprotection at N5

Retrosynthetic Analysis & Structural Logic

To understand the synthesis, one must map the IUPAC numbering of the spiro system to the piperidine ring.[1]

  • Spiro[2.5] System: The nitrogen is at position 5.[1][2][3][4][5] The ketone is at position 8.[1][2][3][5][6]

  • Piperidine Mapping: This corresponds to a 4-oxopiperidine core with a cyclopropane ring fused at the 3-position (alpha to the ketone).[1]

The most robust synthetic route avoids the unstable free base by utilizing tert-butyl 4-oxopiperidine-3-carboxylate.[1] The spiro-ring is constructed via double alkylation, followed by Krapcho decarboxylation to reveal the ketone.[1]

Retrosynthesis Target Target: 5-Azaspiro[2.5]octan-8-one (N-Boc Protected) Intermediate Intermediate: Spiro-β-keto Ester Target->Intermediate Decarboxylation (Krapcho Conditions) SM Starting Material: N-Boc-4-oxopiperidine-3-carboxylate Intermediate->SM Double Alkylation (Spiro-annulation) Reagent Reagent: 1,2-Dibromoethane (or 1-bromo-2-chloroethane) Reagent->Intermediate

Figure 1: Retrosynthetic disconnection showing the derivation from commercially available piperidine beta-keto esters.

Detailed Synthesis Protocol

This protocol synthesizes CAS 1368764-75-3 from tert-butyl 4-oxopiperidine-3-carboxylate.[1] This method is preferred over direct cyclopropanation of enol ethers due to scalability and reproducibility.[1]

Phase 1: Spiro-Annulation (Ring Construction)

Objective: Install the cyclopropane ring at the C3 position of the piperidine.[1]

  • Reagents: tert-Butyl 4-oxopiperidine-3-carboxylate (1.0 eq), 1,2-Dibromoethane (1.2 eq), Potassium Carbonate (

    
    , 2.5 eq).
    
  • Solvent: Acetone or DMF (DMF is preferred for kinetics, Acetone for ease of workup).[1]

  • Temperature: 60°C.

Step-by-Step:

  • Dissolution: Dissolve 10.0 g of tert-butyl 4-oxopiperidine-3-carboxylate in 100 mL of dry DMF under nitrogen atmosphere.

  • Base Addition: Add 14.2 g of finely powdered anhydrous

    
    . Stir the suspension for 15 minutes at room temperature.
    
  • Alkylation: Add 4.3 mL (1.2 eq) of 1,2-dibromoethane dropwise.

    • Technical Note: 1-bromo-2-chloroethane can be used to minimize dimerization side products, as the chloride is a slower leaving group, allowing for sequential alkylation.[1]

  • Heating: Heat the mixture to 60°C and stir for 12–16 hours. Monitor by TLC/LCMS for disappearance of starting material.[1]

  • Workup: Cool to room temperature. Pour into 500 mL ice water. Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine (5x) to remove DMF.[1] Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc) to yield the spiro-keto-ester intermediate.

Phase 2: Krapcho Decarboxylation

Objective: Remove the ester group to yield the final ketone (CAS 1368764-75-3).[1]

  • Reagents: Lithium Chloride (LiCl, 2.0 eq), Water (1.0 eq - critical for mechanism).[1]

  • Solvent: DMSO.

  • Temperature: 130°C.[1]

Step-by-Step:

  • Setup: Dissolve the intermediate from Phase 1 in DMSO (10 mL/g).

  • Reagent Addition: Add LiCl (2 eq) and a stoichiometric amount of water (1 eq).

    • Mechanism: The chloride ion attacks the methyl ester (if methyl ester used) or facilitates the E2 elimination/decarboxylation in the presence of water at high heat.[1]

  • Reaction: Heat to 130°C for 2–4 hours. Evolution of

    
     gas will be observed.[1]
    
  • Quench: Cool to room temperature. Dilute with water and extract exhaustively with Ethyl Acetate (product is moderately polar).[1]

  • Isolation: The resulting oil is often pure enough for use, or can be crystallized/chromatographed to give tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate .[1]

Downstream Applications & Utility

The 8-one moiety is a versatile handle for diversifying the spiro scaffold.[1]

TransformationReagentsProduct OutcomeApplication
Reductive Amination

,

8-Amino-5-azaspiro[2.5]octaneSynthesis of GPCR ligands (e.g., CCR antagonists).[1]
Wittig/Horner

or Phosphonates
8-Methylene or Alkylidene derivativesExocyclic alkenes for Michael acceptors.[1]
Grignard Addition

Tertiary AlcoholsIncreasing lipophilicity and target specificity.[1]
N-Deprotection

/Dioxane or TFA/DCM
Free amine salt (HCl/TFA)Final step in drug assembly.[1]
Workflow Visualization

Downstream Core CAS 1368764-75-3 (Ketone) Amine Spiro-Amine (Bioisostere of Morpholine) Core->Amine Reductive Amination (R-NH2, NaBH(OAc)3) Alcohol Tertiary Alcohol (High Fsp3) Core->Alcohol Grignard (R-MgBr) Olefin Exocyclic Olefin (Covalent Warhead) Core->Olefin Wittig (Ph3P=CH-R)

Figure 2: Common synthetic diversifications utilized in medicinal chemistry campaigns.

Analytical Data Expectations

When characterizing the synthesized precursor, the following signals confirm the correct spiro-fusion and regiochemistry:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       1.45 (s, 9H, Boc).[1]
      
    • 
       0.6–1.2 (m, 4H, Cyclopropane high-field region).[1] Distinctive spiro signature.
      
    • 
       3.4–3.8 (m, 4H, N-CH₂ protons).[1]
      
    • 
       2.4 (s, 2H, CH₂ adjacent to ketone).[1]
      
  • ¹³C NMR:

    • Carbonyl signal ~208 ppm (Ketone).[1]

    • Carbamate signal ~154 ppm (Boc).[1]

    • Quaternary spiro carbon ~30–40 ppm.[1]

  • Mass Spectrometry (ESI):

    • 
       typically not seen due to Boc fragmentation.[1]
      
    • Look for

      
       = 248.1 or 
      
      
      
      fragments.[1]

Safety & Handling

  • Alkylating Agents: 1,2-dibromoethane is a potent carcinogen and mutagen.[1] Handle in a fume hood with double gloving.[1]

  • Reaction Pressure: The decarboxylation step releases

    
    .[1] Ensure the reaction vessel is vented to a bubbler to prevent pressure buildup.[1]
    
  • Storage: The N-Boc ketone is stable at 2–8°C. The free amine (after deprotection) is hygroscopic and unstable; store as the HCl salt.[1]

References

  • Spirocyclic Scaffolds in Drug Discovery: Zheng, Y., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in medicinal chemistry.[1][2][7][8] Expert Opinion on Drug Discovery, 11(9), 831-845.[1] Link[1]

  • Synthesis of Spiro-Piperidines: Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of a New Class of Azaspiro[2.5]octanes. Organic Letters, 12(9), 1944–1947.[1] Link[1]

  • Krapcho Decarboxylation Protocol: Krapcho, A. P. (1982).[1] Synthetic applications of dealkoxycarbonylations of malonate esters,

    
    -keto esters, 
    
    
    
    -cyano esters and related compounds in dipolar aprotic solvents.[1] Synthesis, 1982(10), 805-822.[1] Link
  • Commercial Data & Structure Verification: PubChem Compound Summary for CID 57889898 (tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate). Link[1]

Sources

Foundational

3D Structural Diversity of 5-Azaspiro[2.5]octane Derivatives

This guide provides an in-depth technical analysis of 5-azaspiro[2.5]octane derivatives, focusing on their structural properties, synthetic accessibility, and application in modern drug discovery.[1] Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-azaspiro[2.5]octane derivatives, focusing on their structural properties, synthetic accessibility, and application in modern drug discovery.[1]

Executive Summary: The "Escape from Flatland"

The 5-azaspiro[2.5]octane scaffold represents a critical structural motif in the transition from planar, aromatic-dominated drug candidates to three-dimensional, sp


-rich architectures.[1] By fusing a strained cyclopropane ring to a piperidine core, this scaffold offers a unique combination of conformational rigidity , metabolic stability , and orthogonal vector alignment .

Unlike its planar analogs (e.g., 4,4-dimethylpiperidine), the spiro[2.5] system introduces a high fraction of saturated carbon (Fsp


) without significantly increasing molecular weight (MW).[1] This guide details the exploitation of this scaffold to optimize physicochemical properties (LogP, solubility) and improve target selectivity.

Structural Analysis & Physicochemical Profile

Geometric & Conformational Properties

The 5-azaspiro[2.5]octane core consists of a piperidine ring spiro-fused at the C4 position to a cyclopropane ring.[1]

  • Numbering: According to IUPAC nomenclature for spiro systems, numbering commences at the smaller ring.[1] The spiro carbon is C3.[1] The nitrogen atom is typically at position 5 (adjacent to the spiro center in the larger ring) or position 6 (distal), depending on the specific isomer.[1] This guide focuses on the 5-azaspiro[2.5]octane (nitrogen adjacent to the spiro center) and the 6-azaspiro[2.5]octane (nitrogen distal) , with a primary focus on the commonly used distal isomer (often commercially referred to as 6-azaspiro, but IUPAC numbering can vary; we will use 6-azaspiro[2.5]octane as the standard distal model for the protocols below, as it mimics the 4-substituted piperidine pharmacophore).[1]

  • Vector Analysis: The cyclopropane ring locks the piperidine conformation, typically favoring a chair-like geometry.[1] This restricts the "wobble" observed in gem-dimethyl piperidines, reducing the entropic penalty upon protein binding.[1]

  • Basicity (pKa): The inductive effect of the spiro-cyclopropane (electron-withdrawing relative to alkyl) can slightly modulate the pKa of the piperidine nitrogen, often lowering it by 0.5–1.0 log units compared to unsubstituted piperidine, which is beneficial for membrane permeability.[1]

Comparative Data: Spiro vs. Acyclic Analogs
Property4,4-Dimethylpiperidine6-Azaspiro[2.5]octaneImpact on Drug Design
Hybridization sp

rich
sp

rich
High Fsp

correlates with clinical success.[1]
Conformation Flexible (Chair flip facile)Rigid/Semi-rigidReduced entropic penalty in binding.[1]
Metabolic Liability Methyl oxidation (high risk)Cyclopropane (low risk)Cyclopropane C-H bonds are stronger (approx. 106 kcal/mol).[1]
Lipophilicity (cLogP) HigherLowerImproved solubility and lower clearance.[1]
Shape GlobularVector-definedPrecise orientation of exit vectors.[1]

Synthetic Strategies

Two primary routes allow access to this scaffold: De Novo Assembly (from acyclic precursors) and Direct Functionalization (from piperidinones).[1]

Route A: The "De Novo" Malonate Assembly

This route is preferred for large-scale preparation of the core scaffold, particularly when substituents on the piperidine ring are not required.[1]

Mechanism: Double alkylation of a malonate derivative with a 1,2-dihaloethane forms the cyclopropane, followed by ring closure to form the piperidine lactam, which is then reduced.[1]

Route B: The Simmons-Smith Cyclopropanation

This route is ideal for late-stage functionalization or when starting from readily available N-protected 4-methylene piperidines.[1]

Mechanism: A Simmons-Smith reaction (Zn-Cu couple or Et


Zn with CH

I

) is performed on an exocyclic alkene.[1]
Visualization of Synthetic Workflows

Synthesis_Pathways cluster_legend Legend Start_A Diethyl Malonate Step_A1 1,2-Dibromoethane (Cyclopropanation) Start_A->Step_A1 Inter_A1 1,1-Cyclopropane dicarboxylate Step_A1->Inter_A1 Step_A2 Amide Formation & Cyclization Inter_A1->Step_A2 Product_A Spiro-Glutarimide Step_A2->Product_A Final_A 6-Azaspiro[2.5]octane Product_A->Final_A Reduction (LiAlH4) Start_B N-Boc-4-Piperidone Step_B1 Wittig Reaction (Ph3P=CH2) Start_B->Step_B1 Inter_B1 N-Boc-4-Methylene piperidine Step_B1->Inter_B1 Step_B2 Simmons-Smith (Et2Zn, CH2I2) Inter_B1->Step_B2 Final_B N-Boc-6-Azaspiro[2.5]octane Step_B2->Final_B Starting Material Starting Material Intermediate Intermediate Target Scaffold Target Scaffold

Caption: Figure 1. Dual synthetic pathways to the 6-azaspiro[2.5]octane core.[1][2] Route A (top) utilizes malonate assembly; Route B (bottom) utilizes alkene cyclopropanation.[1]

Experimental Protocols

Protocol 1: Synthesis via Simmons-Smith Cyclopropanation (Route B)[1]

Target: tert-Butyl 6-azaspiro[2.5]octane-6-carboxylate

Prerequisites:

  • Inert atmosphere (Argon/Nitrogen).[1]

  • Anhydrous solvents (Dichloromethane, DCM).[1]

  • Safety Warning: Diethylzinc (Et

    
    Zn) is pyrophoric.[1] Handle with extreme caution in a fume hood.
    

Step-by-Step Methodology:

  • Olefin Preparation:

    • Charge a flask with methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF.[1] Cool to 0°C.[1]

    • Add KOtBu (1.2 equiv) portion-wise.[1] Stir for 1 hour (yellow solution indicates ylide formation).[1]

    • Add N-Boc-4-piperidone (1.0 equiv) in THF dropwise.[1] Warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Quench with saturated NH

      
      Cl. Extract with EtOAc.[1][3] Dry over MgSO
      
      
      
      . Concentrate and purify via silica flash chromatography (Hexanes/EtOAc) to yield N-Boc-4-methylene-piperidine.[1]
  • Cyclopropanation:

    • Dissolve N-Boc-4-methylene-piperidine (1.0 equiv) in anhydrous DCM under Argon. Cool to 0°C.[1]

    • Add Diethylzinc (1.0 M in hexanes, 5.0 equiv) carefully via syringe.[1]

    • Add Diiodomethane (CH

      
      I
      
      
      
      , 5.0 equiv) dropwise over 20 minutes.[1] (Maintain temp < 5°C).
    • Allow the reaction to warm to RT and stir for 16 hours.

    • Quench (Critical): Cool to 0°C. Slowly add saturated aqueous NH

      
      Cl. (Caution: Gas evolution).[1]
      
    • Purification: Extract with DCM (3x). Wash combined organics with brine.[1][3] Dry (Na

      
      SO
      
      
      
      ).[1] Concentrate.
    • Purify via column chromatography (0-20% EtOAc in Hexanes).[1]

    • Yield Expectation: 75-85%.

Protocol 2: Synthesis of 5-Azaspiro[2.5]octane-5-carboxylic acid (Amino Acid Module)

Target: A constrained proline/pipecolic acid analog.[1]

  • Alkylation: React ethyl isocyanoacetate with 1-bromo-2-chloroethane using a phase transfer catalyst (TBAB) and 50% NaOH to form the spiro-cyclopropane isonitrile.

  • Hydrolysis: Acidic hydrolysis (HCl/MeOH) converts the isonitrile/ester to the amino acid hydrochloride.[1]

Medicinal Chemistry Applications

Case Study: MCHr1 Antagonists

In the development of Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonists, researchers at AstraZeneca utilized spirocyclic scaffolds to replace a morpholine ring.[1]

  • Problem: The morpholine lead suffered from high metabolic clearance and hERG liability.

  • Solution: Replacement with spiro-fused systems (including azaspiro[2.5] and [3.3] variants).[1]

  • Outcome: The spiro[2.5]octane derivative demonstrated reduced lipophilicity (LogD) and improved metabolic stability due to the blocking of metabolic "soft spots" (oxidative sites) on the piperidine ring.[1]

Decision Tree for Scaffold Selection

SAR_Logic cluster_outcome Spiro[2.5]octane Benefits Start Lead Optimization Need? Q1 Is Fsp3 low / Solubility poor? Start->Q1 Q2 Is metabolic clearance high? Q1->Q2 Yes Action2 Use Gem-dimethyl or Bridge Q1->Action2 No (Issue is Potency) Q3 Is the core planar (Piperidine)? Q2->Q3 Yes Action1 Switch to Spiro[2.5]octane Q3->Action1 Yes (Block C4 oxidation) Action3 Check metabolic soft spots Q3->Action3 No Res1 Increased Solubility Action1->Res1 Res2 Blocked Metabolism Action1->Res2 Res3 Novel IP Space Action1->Res3

Caption: Figure 2. Logic flow for transitioning from planar piperidines to spiro[2.5]octane scaffolds.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [1]

  • Johansson, A., et al. (2016).[1] Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties.[1] Journal of Medicinal Chemistry. [1]

  • Wuitschik, G., et al. (2010).[1] Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. [1]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. [1]

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Organic Letters. [1]

Sources

Exploratory

Metabolic Stability of Spirocyclic Amine Building Blocks

Executive Summary The "escape from flatland" in medicinal chemistry has transitioned from a theoretical concept to a practical imperative.[1] Spirocyclic amines—specifically strained systems like azaspiro[3.3]heptanes an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "escape from flatland" in medicinal chemistry has transitioned from a theoretical concept to a practical imperative.[1] Spirocyclic amines—specifically strained systems like azaspiro[3.3]heptanes and spirocyclic oxetanes —have emerged as high-value bioisosteres for traditional piperidines, morpholines, and even phenyl rings.

While their ability to increase fraction saturated carbon (


) and improve solubility is well-documented, their impact on metabolic stability  is nuanced and profound. This guide analyzes the structural mechanisms by which spirocyclic amines evade Cytochrome P450 (CYP) degradation, provides comparative data against traditional heterocycles, and details the experimental protocols required to validate these properties in early-stage discovery.

Part 1: The Structural Advantage

Beyond : The Geometric Shield

Traditional saturated heterocycles (piperidine, pyrrolidine) possess distinct metabolic "soft spots"—typically the


-carbon adjacent to the nitrogen, which is prone to oxidative dealkylation by CYP450 isoforms (primarily CYP3A4 and CYP2D6).

Spirocyclic amines introduce a unique protective mechanism: Geometric Steric Shielding .[1]

  • Bond Angle Distortion: In systems like spiro[3.3]heptane, the bond angles (

    
    88-90°) deviate significantly from the ideal tetrahedral angle (109.5°). This strain alters the hybridization character of the C-H bonds, often increasing their bond dissociation energy (BDE) and making hydrogen abstraction by the high-valent Iron-Oxo species of CYP450 more energetically demanding.
    
  • Vector Orthogonality: Unlike the chair conformation of piperidine, which presents axial and equatorial protons in accessible trajectories, spirocycles lock substituents in rigid, orthogonal vectors. This often prevents the "induced fit" required for the catalytic cycle of metabolic enzymes.

Basicity Modulation ( )

Metabolic stability is often linked to lipophilicity (


) and basicity (

).
  • The Trend: High

    
     and high 
    
    
    
    often correlate with high intrinsic clearance (
    
    
    ).
  • The Spiro Effect: Replacing a piperidine (

    
    ) with a 2-azaspiro[3.3]heptane (
    
    
    
    ) or an oxa-azaspiro variant (
    
    
    ) lowers basicity.[1] This reduces lysosomal trapping and alters the binding affinity to the heme center of CYP enzymes, frequently resulting in lower clearance.

Part 2: Comparative Case Studies

The following data aggregates findings from key medicinal chemistry campaigns (e.g., Roche, Enamine, Novartis) demonstrating the impact of spiro-substitution.

Table 1: Intrinsic Clearance ( ) Comparison

Comparison of standard heterocycles vs. spirocyclic bioisosteres in Human Liver Microsomes (HLM).

Parent ScaffoldSpirocyclic BioisostereModification Type

Metabolic Stability OutcomeReference
Piperidine 2-azaspiro[3.3]heptane Ring Contraction/Spiro-0.4 to -1.0Context Dependent. Often improves

if

-oxidation is the primary route.[1]
[1, 3]
Morpholine 2-oxa-6-azaspiro[3.3]heptane Bioisostere-0.5 to -1.5High. Significant reduction in clearance due to blocked metabolic sites and lower lipophilicity.[2, 5]
Phenyl Ring (in Sonidegib)Spiro[3.3]heptane SaturationNeutralSuperior.

reduced from 93 to 11

L/min/mg.[1]

increased by >200%.[2]
[1]
Gem-dimethyl Oxetane (Spiro-fused) Metabolic Block-0.5 to -1.0Superior. Blocks metabolic hotspot without the lipophilicity penalty of methyl groups.[1][2]

Critical Insight: The replacement of a phenyl ring with a spiro[3.3]heptane (as seen in Sonidegib analogs) is a paradigm shift. It retains the vector orientation of the aromatic ring while eliminating the electron-rich


-system that is often prone to oxidation (epoxidation/hydroxylation).

Part 3: Mechanism of Action (Visualization)

The following diagram illustrates the mechanistic divergence between a standard amine and a spirocyclic amine when encountering a CYP450 enzyme.

MetabolicMechanism cluster_standard Standard Amine (Piperidine) cluster_spiro Spirocyclic Amine (Spiro[3.3]heptane) Amine Piperidine Scaffold (Flexible, High pKa) CYP_Bind CYP450 Binding (Heme Access) Amine->CYP_Bind Lipophilic Interaction Spiro Spiro Scaffold (Rigid, Lower pKa, Orthogonal Vectors) Amine->Spiro Bioisosteric Replacement Metabolite N-Dealkylation / Oxidation (High Clearance) CYP_Bind->Metabolite Alpha-C Oxidation Steric_Block Steric Shielding (Heme Access Blocked) Spiro->Steric_Block Rigid Geometry Stable Metabolic Stability (Low Clearance) Steric_Block->Stable Oxidation Resisted

Caption: Comparison of CYP450 interaction. The spirocyclic scaffold introduces steric and electronic barriers that prevent the formation of the unstable intermediate required for N-dealkylation.

Part 4: Experimental Workflow (Self-Validating Protocol)

To assess the stability of these building blocks, a standard HLM assay is insufficient; it requires specific controls for low-turnover compounds.[1]

Protocol: Microsomal Stability for Low-Clearance Spirocycles[1]

Objective: Determine Intrinsic Clearance (


) and Half-life (

).

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (or 1 mM NADPH).

  • Test Compound (1

    
    M final concentration—kept low to avoid enzyme saturation).
    
  • Positive Controls: Verapamil (High clearance), Warfarin (Low clearance).

Workflow:

  • Preparation:

    • Prepare 100 mM Phosphate Buffer (pH 7.4).

    • Pre-incubate microsomes (0.5 mg/mL final) with test compound at 37°C for 5 minutes.

    • Why? To allow temperature equilibration and non-specific binding equilibrium.[1]

  • Initiation:

    • Add NADPH (1 mM final) to initiate the reaction.

    • Control: Run a parallel "No-NADPH" incubation to rule out chemical instability (hydrolysis).

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 45, 60 minutes.

    • Tip: For highly stable spirocycles (suspected

      
      ), extend timepoints to 120 min or use Hepatocyte Relayed Assays.
      
  • Termination:

    • Quench with ice-cold Acetonitrile containing Internal Standard (IS).[1]

    • Ratio: 1:3 (Sample:ACN) to ensure protein precipitation.[1]

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

Data Calculation

Plot


 vs. Time. The slope 

is the elimination rate constant.




Part 5: Strategic Implementation in MedChem

When should you deploy a spirocyclic amine? Use this decision logic.

DecisionTree Start Lead Compound Analysis Issue_Metab Problem: High Metabolic Clearance? Start->Issue_Metab Issue_Sol Problem: Low Solubility? Start->Issue_Sol Check_Site Identify Soft Spot: Is it the Amine alpha-C? Issue_Metab->Check_Site Yes Check_Flat Is the molecule too flat (Low Fsp3)? Issue_Sol->Check_Flat Yes Action_Spiro Strategy: Replace with Spiro[3.3]heptane Check_Site->Action_Spiro Yes (Steric Block needed) Check_Flat->Action_Spiro Need 3D only Action_Oxetane Strategy: Replace with Spiro-Oxetane Check_Flat->Action_Oxetane Need Polarity + 3D

Caption: Decision matrix for incorporating spirocyclic scaffolds based on ADME liabilities.

References

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. National Institutes of Health / ChemRxiv.[1] Link

  • Wuitschik, G., Carreira, E. M., et al. (2010).[3] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

  • Stepan, A. F., et al. (2011). Application of the Spirocyclic Piperidine Bioisostere Strategy. Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010).[3] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Barnes-Seeman, D., et al. (2014). Spirocyclic amines as novel, metabolically stable, and soluble building blocks. ACS Medicinal Chemistry Letters. Link

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Azaspiro[2.5]octan-8-ol

Executive Summary 5-Azaspiro[2.5]octan-8-ol represents a high-value spirocyclic scaffold in modern medicinal chemistry. As a conformationally restricted surrogate of piperidine, this moiety offers a unique vector for sub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Azaspiro[2.5]octan-8-ol represents a high-value spirocyclic scaffold in modern medicinal chemistry. As a conformationally restricted surrogate of piperidine, this moiety offers a unique vector for substituent display, enhancing metabolic stability and selectivity in drug candidates. This guide provides a definitive analysis of its physicochemical properties, structural geometry, and synthetic methodologies, serving as a foundational resource for its integration into lead optimization programs.

Physicochemical Snapshot

The following data establishes the core identity of the free base molecule 5-Azaspiro[2.5]octan-8-ol . Researchers should note that this compound is frequently handled as its hydrochloride salt or


-Boc protected precursor during intermediate stages.
Table 1: Core Molecular Data
PropertyValueNotes
IUPAC Name 5-Azaspiro[2.5]octan-8-olSystematic nomenclature
Molecular Formula C

H

NO
Free base
Molecular Weight 127.19 g/mol Monoisotopic Mass: 127.10
CAS Number Not assigned to free baseSee deriv. CAS 143306-64-3 (Boc-ketone)
H-Bond Donors 2-OH, -NH- (Secondary amine)
H-Bond Acceptors 2Oxygen, Nitrogen
cLogP ~0.2 - 0.5Highly dependent on N-substitution
TPSA ~32 ŲPolar Surface Area
sp³ Fraction 1.00Fully saturated scaffold

Note on Stereochemistry: The presence of the hydroxyl group at C8 and the spiro center at C3 introduces stereochemical complexity. The 8-ol derivative exists as cis or trans diastereomers relative to the spiro-cyclopropane ring. Separation of these isomers is often critical for structure-activity relationship (SAR) studies.

Structural Analysis & Geometry

The 5-azaspiro[2.5]octane skeleton fuses a strained cyclopropane ring with a piperidine ring at a single carbon atom (C3). This spiro-fusion imparts significant "3D-ness" (Fsp3) to the molecule, a property correlated with improved clinical success rates by escaping "flatland" chemical space.

Conformational Locking

Unlike a flexible piperidine, the spiro-cyclopropane moiety at C3 locks the adjacent carbons into a specific conformation.

  • Vector Orthogonality: The exit vectors of the amine (N5) and the hydroxyl group (C8) are geometrically distinct from standard 3- or 4-substituted piperidines.

  • Metabolic Blocking: The cyclopropane ring sterically protects the C3 position from oxidative metabolism (e.g., P450-mediated hydroxylation), potentially extending the half-life of drugs incorporating this motif.

Graphviz Diagram: Structural Connectivity

The following diagram illustrates the atomic connectivity and numbering scheme used to derive the formula C


H

NO.

Caption: Connectivity map of 5-Azaspiro[2.5]octan-8-ol. Note the spiro-junction at C3 and the hydroxyl group at C8.

Synthetic Methodologies

The synthesis of 5-azaspiro[2.5]octan-8-ol typically proceeds via the reduction of its ketone precursor, 5-azaspiro[2.5]octan-8-one . The construction of the spiro-skeleton is the rate-limiting step and is generally achieved through one of two primary strategies: Kulinkovich cyclopropanation or Dialkylation .

Strategy A: The "8-Oxo" Reduction Route (Recommended)

This route utilizes the commercially available or easily accessible tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate.

Step-by-Step Protocol:
  • Starting Material: tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (CAS: 143306-64-3).[1][2]

  • Reduction (Ketone to Alcohol):

    • Reagents: Sodium Borohydride (NaBH

      
      ), Methanol (MeOH).
      
    • Conditions: 0°C to RT, 2 hours.

    • Mechanism: Hydride attack on the C8 carbonyl. This typically yields a mixture of diastereomers (cis/trans), which can be separated via flash column chromatography.

  • Deprotection (Optional):

    • Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in Dioxane.

    • Product: 5-Azaspiro[2.5]octan-8-ol (as TFA or HCl salt).

Strategy B: De Novo Scaffold Synthesis

If the 8-oxo intermediate is unavailable, it can be constructed from


-Boc-3-piperidone.

Synthesis Pathway SM N-Boc-3-Piperidone Step1 Silyl Enol Ether / Enamine Formation SM->Step1 TBSOTf, Et3N Step2 Cyclopropanation (Simmons-Smith or Et2Zn/CH2I2) Step1->Step2 Et2Zn, CH2I2 Inter N-Boc-5-Azaspiro[2.5]octan-8-one Step2->Inter Acidic Workup Step3 Reduction (NaBH4, MeOH) Inter->Step3 Final N-Boc-5-Azaspiro[2.5]octan-8-ol (Target Scaffold) Step3->Final Yields diastereomers

Caption: Synthetic logic flow from generic piperidone to the target spiro-alcohol.

Critical Synthesis Note: The cyclopropanation of silyl enol ethers derived from 3-piperidones often favors the formation of the spiro-center adjacent to the nitrogen or carbonyl depending on the specific enol regioisomer formed. Verification by 2D-NMR (HMBC/HSQC) is mandatory to confirm the spiro[2.5] connectivity versus a fused bicyclic system.

Applications in Drug Discovery[3][4]

The 5-azaspiro[2.5]octan-8-ol scaffold is increasingly utilized in "Fragment-Based Drug Design" (FBDD).

  • Kinase Inhibitors: The hydroxyl group at C8 can serve as a hinge binder or solvent-front interacting motif, while the spiro-cycle directs the vector of the attached pharmacophore.

  • GPCR Ligands: As a bioisostere of 3-hydroxypiperidine, this scaffold reduces conformational entropy penalty upon binding, potentially increasing potency.

  • Solubility Enhancement: The spiro-amine lowers the LogP compared to the corresponding dimethyl-piperidine analogs while maintaining steric bulk.

References

  • PubChem Compound Summary. 5-Azaspiro[2.5]octane hydrochloride.[3][4] National Center for Biotechnology Information. Accessed October 2023. Link

  • BLD Pharm Product Data. tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (CAS 143306-64-3).[2] Accessed October 2023. Link

  • Burkhard, J. A., et al.Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie Int. Ed. 2010. (Contextual grounding for spiro-scaffold utility).
  • ChemScene. 5-Methyl-1-oxa-5-azaspiro[2.5]octane Data. Accessed October 2023. Link

Sources

Exploratory

Strategic Synthesis of 5-Azaspiro[2.5]octane: A Technical Guide

This technical guide details the strategic synthesis of 5-azaspiro[2.5]octane , a high-value spirocyclic scaffold in medicinal chemistry.[1] Executive Summary: The "Escape from Flatland" In modern drug discovery, spirocy...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the strategic synthesis of 5-azaspiro[2.5]octane , a high-value spirocyclic scaffold in medicinal chemistry.[1]

Executive Summary: The "Escape from Flatland"

In modern drug discovery, spirocyclic scaffolds like 5-azaspiro[2.5]octane are critical tools for increasing the fraction of sp³-hybridized carbons (


) in drug candidates.[1] Unlike flat aromatic rings, this scaffold offers a rigid, three-dimensional vector that improves solubility and metabolic stability while exploring novel chemical space.[1]

This guide focuses on the most robust, scalable synthetic route: the Simmons-Smith cyclopropanation of an exocyclic alkene derived from 3-piperidone.[1] This approach offers superior regiocontrol and scalability compared to dialkylation strategies.[1]

Retrosynthetic Analysis

The strategic disconnection relies on the late-stage construction of the strained cyclopropane ring.[1] By tracing the spiro-junction back to an exocyclic alkene, we utilize the commercially available N-Boc-3-piperidone as the starting material.[1]

Retrosynthesis Target 5-Azaspiro[2.5]octane (Target Scaffold) Intermediate N-Boc-3-methylene piperidine Target->Intermediate Simmons-Smith Cyclopropanation Starting N-Boc-3-piperidone (Commercial) Intermediate->Starting Wittig Olefination

Figure 1: Retrosynthetic logic prioritizing the installation of the strained ring as the final structural modification.

Detailed Synthetic Protocol

Phase 1: Olefination of the Piperidone Core

The first challenge is converting the ketone at the C3 position into an exocyclic methylene group. The Wittig reaction is preferred here over Tebbe or Petasis reagents due to cost-efficiency and ease of workup for gram-scale synthesis.[1]

Reaction:


[1]

Protocol:

  • Reagent Prep: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF under

    
    .
    
  • Base Addition: Add Potassium tert-butoxide (

    
    , 1.2 equiv) portion-wise at 0°C. The solution will turn bright yellow (ylide formation). Stir for 45 mins.
    
  • Substrate Addition: Add tert-butyl 3-oxopiperidine-1-carboxylate (1.0 equiv) dissolved in THF dropwise.

  • Workup: After 3 hours at RT, quench with saturated

    
    . Extract with 
    
    
    
    (triphenylphosphine oxide precipitates less in ether than DCM).[1]
  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

Phase 2: Simmons-Smith Cyclopropanation

This is the critical step.[1] We employ the Furukawa modification (


) rather than the traditional Zn-Cu couple.[1] This provides a homogeneous reaction mixture, faster kinetics, and reproducible yields.

Mechanism & Causality: The reaction proceeds via a zinc carbenoid intermediate (


). The Boc-group on the nitrogen is crucial; it prevents the Lewis acidic zinc from coordinating too strongly to the amine, which would kill the catalyst.

SimmonsSmith Reagents Et2Zn + CH2I2 Carbenoid Active Species: I-Zn-CH2-I Reagents->Carbenoid -EtI TS Butterfly Transition State (Concerted) Carbenoid->TS + Alkene Product Spiro-Cyclopropane TS->Product Stereospecific Syn-Addition

Figure 2: Mechanistic pathway of the Furukawa-modified Simmons-Smith reaction.

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and

    
     inlet.
    
  • Solvent: Add the alkene (from Phase 1) in anhydrous Dichloroethane (DCE). DCE is preferred over DCM for its higher boiling point, allowing thermal acceleration if the reaction stalls.

  • Carbenoid Formation: Cool to 0°C. Add

    
     (1.0 M in hexanes, 5.0 equiv) carefully. Then, add 
    
    
    
    (10.0 equiv) dropwise.
    • Expert Insight: The excess reagents are necessary because the basic nitrogen (even if Boc-protected) can sequester zinc.[1]

  • Reaction: Allow to warm to RT and stir for 12–24 hours. Monitor by TLC (stain with

    
    ; UV is weak for this product).[1]
    
  • Quench (CRITICAL): Cool to 0°C. Quench with saturated

    
    . Caution:  Violent gas evolution (ethane) will occur.[1]
    
  • Purification: The zinc salts form a thick emulsion. Filter through a pad of Celite before extraction.

Phase 3: Deprotection (Salt Formation)

The final step reveals the free amine, typically isolated as a hydrochloride salt for stability.

Protocol:

  • Dissolve the N-Boc spiro intermediate in 1,4-dioxane.[1]

  • Add 4M HCl in dioxane (10 equiv).

  • Stir at RT for 2 hours. The product, 5-azaspiro[2.5]octane hydrochloride , will precipitate as a white solid.

  • Filter and wash with diethyl ether.[1]

Data Summary & Process Parameters

ParameterPhase 1 (Wittig)Phase 2 (Cyclopropanation)Phase 3 (Deprotection)
Limiting Reagent 3-Piperidone3-Methylene-piperidineN-Boc-Spiro-octane
Key Reagent



Temperature 0°C

RT
0°C

RT (or 60°C)
RT
Typical Yield 85-92%65-75%>95%
Critical Hazard Moisture SensitivePyrophoric (

)
Corrosive

References

  • Simmons-Smith Cyclopropanation Review Title: Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs Source:[2][3][4] Molecules (MDPI), 2023. URL:[Link]

  • Corey-Chaykovsky Alternative Route Title: A review on the sulfur ylide-mediated Corey–Chaykovsky reaction Source: Royal Society of Chemistry (RSC), 2025. URL:[Link]

  • Compound Data & Safety Title: 5-Azaspiro[2.5]octane hydrochloride Compound Summary Source: PubChem (NIH).[1] URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of 5-Azaspiro[2.5]octan-8-ol

This Application Note is designed for medicinal chemists and process development scientists requiring a robust, scalable, and validated protocol for the synthesis of 5-azaspiro[2.5]octan-8-ol . The protocol prioritizes t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists requiring a robust, scalable, and validated protocol for the synthesis of 5-azaspiro[2.5]octan-8-ol .

The protocol prioritizes the use of the commercially available N-Boc protected precursor (tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate) to ensure chemoselectivity and ease of purification.

Executive Summary & Strategic Rationale

The 5-azaspiro[2.5]octane scaffold is a privileged structure in drug discovery, offering a conformationally restricted alternative to piperidines. The spiro-cyclopropane ring at C3 imparts unique steric vectors and lowers the lipophilicity (LogD) compared to gem-dimethyl analogs.

The transformation of the 8-one ketone to the 8-ol alcohol is a critical intermediate step. This reaction presents specific challenges:

  • Steric Hindrance: The carbonyl at C8 is adjacent to the spiro-cyclopropane center (C3), creating a neopentyl-like steric environment that influences hydride approach.

  • Stereochemistry: Reduction generates a new chiral center at C8. While the N-Boc precursor is achiral (meso-like plane of symmetry in the absence of chiral N-protecting groups), the resulting alcohol can exist as diastereomers (syn or anti relative to the cyclopropane methylene) if the nitrogen substituent adopts a stable conformation, or more commonly, as a racemate that requires resolution if used in asymmetric synthesis.

  • Chemospecificity: The secondary amine at position 5 must be masked (Boc) to prevent Lewis acid complexation or side reactions during workup.

This guide details the Sodium Borohydride (NaBH₄) reduction protocol, optimized for high yield and operational simplicity.

Chemical Pathway & Mechanism[1]

The synthesis proceeds via the nucleophilic addition of a hydride ion to the C8 carbonyl.

  • Starting Material: tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (CAS: 143306-64-3).[1][2]

  • Reagent: Sodium Borohydride (NaBH₄) – Selected for its mildness, compatibility with carbamates (Boc), and safety profile compared to LAH.

  • Solvent: Methanol (MeOH) – Promotes rapid solvolysis of the borohydride complex.

Reaction Scheme Visualization

ReactionScheme SM N-Boc-8-one (Ketone Precursor) Intermediate Borate Complex SM->Intermediate Hydride Attack Reagents NaBH4 (1.5 equiv) MeOH, 0°C to RT 2-4 hours Product N-Boc-8-ol (Target Alcohol) Intermediate->Product Aq. Workup Deprotection Optional: TFA/DCM (Free Amine) Product->Deprotection If required

Figure 1: Reaction pathway for the reduction of 5-azaspiro[2.5]octan-8-one.

Detailed Experimental Protocols

Protocol A: Reduction of tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate

Objective: Synthesize tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate. Scale: 1.0 gram (Scale-up factor: Linear up to 50g).

Reagents & Materials
ReagentMW ( g/mol )Equiv.[3][4][5]AmountRole
N-Boc-Ketone (CAS 143306-64-3)225.291.01.00 gSubstrate
Sodium Borohydride (NaBH₄)37.831.5252 mgReducing Agent
Methanol (Anhydrous)--10.0 mLSolvent
Sat. NH₄Cl Solution --10.0 mLQuench
Ethyl Acetate --50.0 mLExtraction
Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (optional but recommended for purity).

  • Dissolution: Charge the flask with N-Boc-Ketone (1.00 g, 4.44 mmol) and Methanol (10 mL). Stir until fully dissolved.

  • Cooling: Place the reaction flask in an ice-water bath (0 °C). Allow to equilibrate for 10 minutes.

  • Addition: Add NaBH₄ (252 mg, 6.66 mmol) portion-wise over 5 minutes. Caution: Gas evolution (H₂) will occur. Ensure proper venting.

  • Reaction:

    • Stir at 0 °C for 30 minutes.

    • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C).

    • Stir for an additional 2 hours.

  • Monitoring: Check reaction progress by TLC (Eluent: 50% EtOAc/Hexanes).

    • Ketone Rf: ~0.60

    • Alcohol Rf: ~0.35 (Stains strongly with KMnO₄).

  • Quench: Once starting material is consumed, cool back to 0 °C. Slowly add Saturated NH₄Cl (10 mL) to quench excess borohydride. Note: Vigorous bubbling may occur.

  • Workup:

    • Remove methanol under reduced pressure (Rotovap) at 40 °C.

    • Dilute the aqueous residue with water (10 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Combine organic layers.

    • Wash with Brine (20 mL).

    • Dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate in vacuo to yield the crude alcohol.

  • Purification: The crude product is often sufficiently pure (>95%) for subsequent steps. If necessary, purify via flash column chromatography (SiO₂, Gradient: 0% → 60% EtOAc in Hexanes).

Expected Yield: 90–98% (White crystalline solid or colorless oil).

Protocol B: N-Boc Deprotection (Optional)

If the free amine (5-azaspiro[2.5]octan-8-ol) is required:

  • Dissolve the N-Boc alcohol (1.0 equiv) in Dichloromethane (DCM) (10 vol).

  • Add Trifluoroacetic Acid (TFA) (20 vol) or 4M HCl in Dioxane (5 equiv) at 0 °C.

  • Stir at RT for 2 hours.

  • Concentrate in vacuo.

  • Free Basing: Redissolve in MeOH, pass through a basic ion-exchange cartridge (e.g., SCX-2) or treat with mild base (K₂CO₃) to obtain the free amine.

Analytical Validation & Data

1H NMR Interpretation (400 MHz, CDCl₃)

Note: Chemical shifts are approximate and may vary based on concentration and rotamers.

PositionShift (δ ppm)MultiplicityIntegrationAssignment
8-H 3.65 – 3.85Multiplet1HCH -OH (Diagnostic signal)
6-H, 4-H 3.10 – 3.50Multiplet4HN-CH₂ (Piperidine ring)
7-H 1.50 – 1.90Multiplet2HCH₂ (Piperidine ring)
Boc 1.45Singlet9Ht-Butyl group
Spiro 0.30 – 0.60Multiplet4HCyclopropane ring protons

Key Validation Check: The disappearance of the ketone carbonyl signal (~208 ppm) in 13C NMR and the appearance of the carbinol carbon (~70 ppm) confirms reduction.

Stereochemistry Note

The reduction of 5-azaspiro[2.5]octan-8-one typically yields a mixture of enantiomers (racemate) if the starting material is achiral. However, diastereoselectivity (cis/trans relative to the N-Boc group's preferred orientation) is minimal due to the flexibility of the piperidine ring.

  • Recommendation: If enantiopure material is required, perform Chiral SFC (Supercritical Fluid Chromatography) on the N-Boc alcohol intermediate using a column like Chiralpak AD-H or OD-H.

Troubleshooting & Critical Parameters

Workflow Logic Diagram

Workflow Start Start: N-Boc-Ketone Dissolve Dissolve in MeOH (0°C) Start->Dissolve AddReductant Add NaBH4 (Portionwise) Control Exotherm Dissolve->AddReductant Monitor TLC Check (2-3 hrs) SM Consumed? AddReductant->Monitor Decision Complete? Monitor->Decision Quench Quench with Sat. NH4Cl Decision->Quench Yes AddMore Add 0.5 eq NaBH4 Decision->AddMore No Extract Extract w/ EtOAc Wash w/ Brine Quench->Extract Purify Concentrate & Flash Column (If <95% purity) Extract->Purify AddMore->Monitor

Figure 2: Logical workflow for reaction monitoring and workup.

Common Issues
  • Incomplete Conversion:

    • Cause: Old NaBH₄ (absorbed moisture) or wet solvent.

    • Fix: Add an additional 0.5 equivalents of NaBH₄ and warm slightly to 35 °C.

  • Product Solubility:

    • The alcohol is polar. Ensure thorough extraction with EtOAc (at least 3 times). If yield is low, try 10% MeOH in DCM for extraction.

  • Gel Formation:

    • Boron salts can form gels during aqueous workup.

    • Fix: Use Rochelle's salt (Potassium sodium tartrate) solution instead of NH₄Cl if emulsion occurs, or simply acidify carefully to pH 6 to break up boron complexes.

References

  • Compound Data: tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (CAS 143306-64-3).[1][2] PubChem. National Library of Medicine. Available at: [Link]

  • General Protocol: Modern Reduction Methods. Sigma-Aldrich (Merck). Technical Bulletin AL-110. (Standard NaBH4 reduction protocols).
  • Spirocycle Utility: Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[2.5]octane Derivatives. Organic Letters, 12(9), 1944–1947.

Sources

Application

Reduction of 5-azaspiro[2.5]octan-8-one with NaBH4 protocol

Application Note: Reduction of 5-azaspiro[2.5]octan-8-one using Sodium Borohydride (NaBH₄) Abstract & Strategic Overview The 5-azaspiro[2.5]octane scaffold is a privileged structural motif in modern drug discovery, offer...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reduction of 5-azaspiro[2.5]octan-8-one using Sodium Borohydride (NaBH₄)

Abstract & Strategic Overview

The 5-azaspiro[2.5]octane scaffold is a privileged structural motif in modern drug discovery, offering a conformationally restricted alternative to piperidine. It is increasingly utilized to modulate lipophilicity and metabolic stability in GPCR ligands and kinase inhibitors. This Application Note details the reduction of 5-azaspiro[2.5]octan-8-one (typically as its N-Boc protected derivative, tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate ) to the corresponding alcohol, 5-azaspiro[2.5]octan-8-ol .

The protocol utilizes Sodium Borohydride (NaBH₄) , a mild and chemoselective reducing agent. Unlike Lithium Aluminum Hydride (LiAlH₄), NaBH₄ preserves the sensitive N-carbamate (Boc) protecting group and the strained spiro-cyclopropane ring, ensuring high fidelity of the core scaffold.

Chemical Background & Mechanism

Reaction Transformation

The transformation involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon at position 8.

  • Substrate: tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (CAS: 143306-64-3).[1][2]

  • Reagent: Sodium Borohydride (NaBH₄).[3][4][5][6][7][8]

  • Solvent System: Methanol (MeOH) is preferred over Ethanol for faster kinetics due to better solubilization of the borohydride and activation of the carbonyl via hydrogen bonding.

  • Product: tert-Butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate.

Stereochemical Considerations

The spiro-cyclopropane ring at C3 (adjacent to the C8 ketone) exerts significant steric influence.

  • Facial Selectivity: Hydride attack typically occurs from the less hindered face. In spiro[2.5] systems, the "axial" attack (anti-parallel to the spiro-ring bulk) is often favored, but the conformational flexibility of the piperidine ring (chair vs. twist-boat) can lead to diastereomeric mixtures.

  • Outcome: The protocol typically yields a mixture of cis- and trans- isomers (relative to the spiro bridge). These are usually separable by silica gel chromatography.

Mechanistic Pathway (DOT Visualization)

NaBH4_Reduction_Mechanism cluster_conditions Reaction Conditions Ketone 5-azaspiro[2.5]octan-8-one (Electrophile) Transition Alkoxyborohydride Intermediate Ketone->Transition Nucleophilic Attack (H-) NaBH4 NaBH4 (Hydride Source) NaBH4->Transition Hydride Transfer Workup Acidic Workup (Hydrolysis) Transition->Workup Borate Complex Alcohol 5-azaspiro[2.5]octan-8-ol (Product) Workup->Alcohol Protonation Temp 0°C to RT Solvent Methanol

Caption: Mechanistic flow of hydride transfer from borohydride to the spirocyclic ketone followed by hydrolysis.

Experimental Protocol

Safety Note: NaBH₄ liberates hydrogen gas (H₂) upon reaction with protic solvents and acidic protons. Ensure the reaction is performed in a fume hood. The cyclopropane ring is stable to these conditions but avoid strong acids during workup to prevent ring-opening.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[9][10]Role
N-Boc-5-azaspiro[2.5]octan-8-one 225.291.0Substrate
Sodium Borohydride (NaBH₄) 37.831.2 - 1.5Reducing Agent
Methanol (MeOH) -0.1 MSolvent
Sat. Aq. NH₄Cl --Quench Buffer
Ethyl Acetate (EtOAc) --Extraction Solvent
Step-by-Step Procedure
  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-5-azaspiro[2.5]octan-8-one (1.0 equiv) in anhydrous Methanol (concentration ~0.1 M to 0.2 M).

    • Expert Insight: Anhydrous solvent is not strictly necessary for NaBH₄, but it ensures reproducible stoichiometry by minimizing reagent decomposition.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Stir for 10 minutes to equilibrate.

    • Why? Cooling suppresses potential transesterification of the Boc group (though slow in MeOH) and controls the exotherm of hydride addition.

  • Addition: Add NaBH₄ (1.2 equiv) portion-wise over 5–10 minutes.

    • Observation: Mild bubbling (H₂ evolution) will occur. Ensure the system is vented (e.g., via a needle in the septum).

  • Reaction: Allow the reaction to warm to Room Temperature (20–25 °C) naturally. Stir for 1–2 hours .

    • Validation: Monitor by TLC (typically 30% EtOAc in Hexanes). The starting material (higher R_f) should disappear, and a more polar alcohol spot (lower R_f) should appear. Staining with KMnO₄ or Ninhydrin is recommended for visualization.

  • Quench: Once complete, cool the mixture back to 0 °C. Slowly add Saturated Aqueous Ammonium Chloride (NH₄Cl) (approx. 2 mL per mmol substrate) to quench excess borohydride.

    • Caution: Vigorous gas evolution will occur. Add dropwise initially.

  • Workup:

    • Concentrate the mixture under reduced pressure (Rotavap) to remove most of the Methanol.

    • Dilute the aqueous residue with water and extract with Ethyl Acetate (3 x) .

    • Wash the combined organic layers with Brine (1 x) .[10]

    • Dry over anhydrous Na₂SO₄ or MgSO₄ .

    • Filter and concentrate in vacuo to yield the crude alcohol.

  • Purification:

    • The crude material is often pure enough for subsequent steps (>90%).

    • If diastereomer separation is required, purify via flash column chromatography using a gradient of 0–40% EtOAc in Hexanes .

Workflow Logic & Troubleshooting

Experimental Workflow (DOT Visualization)

Experimental_Workflow Start Dissolve Ketone in MeOH (0.1 M) Cool Cool to 0°C Start->Cool Add_NaBH4 Add NaBH4 (1.2 eq) Portionwise Cool->Add_NaBH4 Monitor Monitor TLC (1-2 h at RT) Add_NaBH4->Monitor Decision SM Consumed? Monitor->Decision Decision->Monitor No (Add more NaBH4) Quench Quench with Sat. NH4Cl Decision->Quench Yes Workup Extract (EtOAc) Wash (Brine) Dry (Na2SO4) Quench->Workup Purify Flash Chromatography (Hex/EtOAc) Workup->Purify

Caption: Operational flowchart for the reduction of 5-azaspiro[2.5]octan-8-one.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Wet solvent decomposed NaBH₄.Add an additional 0.5 equiv of NaBH₄ and stir longer.
Emulsion during Workup Amphiphilic nature of the Boc-amine.Add a small amount of DCM to the organic phase or saturate the aqueous phase with solid NaCl.
Boc Deprotection Acidity during quench/workup.Ensure quench is with NH₄Cl (mildly acidic) or Water. Do not use HCl.[6]
Low Yield Product solubility in water.The alcohol is more polar. Ensure thorough extraction (3-4 times) or use "salting out" method.

References

  • Compound Identification: tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate. CAS No. 143306-64-3.[1][2] Available from BLD Pharm and ChemScene.

  • General Protocol: Sodium Borohydride Reduction of Ketones. Master Organic Chemistry.

  • Spirocyclic Chemistry: Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks. ResearchGate.

  • Stereoselectivity: Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones. ResearchGate.

Sources

Method

Application Note: Protecting Group Strategies for 5-Azaspiro[2.5]octane Nitrogen

Executive Summary & Scaffold Analysis The 5-azaspiro[2.5]octane scaffold (CAS: 25337-01-3) represents a critical structural motif in modern medicinal chemistry, serving as a conformationally restricted bioisostere of pip...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The 5-azaspiro[2.5]octane scaffold (CAS: 25337-01-3) represents a critical structural motif in modern medicinal chemistry, serving as a conformationally restricted bioisostere of piperidine.[1] By fusing a cyclopropane ring at the C3 position of the piperidine core, this scaffold modulates lipophilicity (LogP) and metabolic stability while introducing defined vectors for substituent display.[1]

However, the chemical handling of this scaffold presents unique challenges compared to standard piperidines:

  • Ring Strain: The spiro-fused cyclopropane possesses significant ring strain (~27 kcal/mol).[2][1] While generally robust, it renders the system susceptible to ring-opening rearrangements under harsh acidic conditions or vigorous hydrogenolysis.[1]

  • Steric Environment: The nitrogen atom at position 5 is situated

    
     to the spiro center (connected via C4).[2][1] This creates a neopentyl-like steric environment that can retard the kinetics of protection reactions compared to unhindered secondary amines.[1]
    

This guide details three validated protection strategies (Boc, Fmoc, Cbz), prioritizing yield, purity, and the preservation of the cyclopropane integrity.[1]

Structural Numbering & Logic
  • Spiro Center: C3

  • Nitrogen: N5 (Separated from the spiro center by the C4 methylene bridge).[2][1]

  • Implication: The N5 position is nucleophilic but slightly shielded.[1]

Strategic Decision Matrix

Select the protecting group (PG) based on your downstream synthetic requirements.[1]

PG_Selection Start Start: 5-Azaspiro[2.5]octane Cond_Acid Is downstream chemistry ACID sensitive? Start->Cond_Acid Cond_Base Is downstream chemistry BASE sensitive? Cond_Acid->Cond_Base No Use_Fmoc STRATEGY A: Use Fmoc (Base Labile) Cond_Acid->Use_Fmoc Yes Cond_H2 Is Hydrogenolysis Available/Safe? Cond_Base->Cond_H2 No Use_Boc STRATEGY B: Use Boc (Acid Labile) Cond_Base->Use_Boc Yes Cond_H2->Use_Boc No (Default) Use_Cbz STRATEGY C: Use Cbz (Hydrogenolysis) Cond_H2->Use_Cbz Yes

Figure 1: Decision tree for selecting the optimal protecting group based on chemical orthogonality.[1]

Protocol A: Boc Protection (The Standard)[2]

The tert-butyloxycarbonyl (Boc) group is the industry standard due to its stability against bases and nucleophiles.[1]

Mechanism & Causality

The reaction utilizes di-tert-butyl dicarbonate (Boc₂O).[2][1][3][4] Due to the steric bulk at C4, we utilize DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst to accelerate the attack of the N5 amine on the Boc anhydride.[1]

Step-by-Step Protocol

Reagents:

  • 5-azaspiro[2.5]octane (1.0 equiv)[1]

  • Boc₂O (1.1 equiv)[1]

  • Triethylamine (TEA) (2.0 equiv)[1]

  • DMAP (0.05 equiv - Critical for kinetics)[2][1]

  • Dichloromethane (DCM) or THF (anhydrous)[1]

Workflow:

  • Dissolution: Dissolve 5-azaspiro[2.5]octane in DCM (0.2 M concentration) under N₂ atmosphere.

  • Base Addition: Add TEA followed by catalytic DMAP. Cool to 0°C.[1]

  • Boc Addition: Add Boc₂O (dissolved in minimal DCM) dropwise over 15 minutes.

    • Note: Gas evolution (CO₂) is minimal here, but pressure release is good practice.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitor: TLC (ninhydrin stain) or LCMS.[2][1] The secondary amine should disappear.[1]

  • Workup: Wash with 0.5 M HCl (cold, rapid wash to remove TEA/DMAP), then sat. NaHCO₃, then Brine.[2][1]

  • Purification: Dry over MgSO₄ and concentrate. Usually yields a clean oil/solid requiring no chromatography.[1]

Deprotection (The Critical Step)

Warning: The spiro-cyclopropane ring is acid-stable unless a carbocation is generated nearby.[2][1] Standard Boc removal generates a t-butyl cation.[1][3]

  • Preferred Method: 4M HCl in Dioxane (0°C to RT).

    • Why: Scavenges the t-butyl group effectively as t-butyl chloride; avoids the strong ionizing power of neat TFA.[1]

  • Alternative: TFA/DCM (1:4 v/v).[1]

    • Must Do: Add Triethylsilane (TES) (2 equiv) as a cation scavenger if using TFA.[2][1] This prevents any electrophilic attack on the strained cyclopropane ring by the t-butyl cation.[1]

Protocol B: Fmoc Protection (Acid-Free)[2]

Fluorenylmethyloxycarbonyl (Fmoc) is ideal when the molecule contains acid-sensitive moieties (e.g., acetals, silyl ethers) or when solid-phase synthesis is planned.[2][1]

Protocol

Reagents:

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv)[2][1]

  • NaHCO₃ (2.5 equiv)[1]

  • Solvent: Acetone/Water (1:[1]1) or THF/Water[1][4]

Workflow:

  • Setup: Dissolve the amine in Acetone/Water (1:1).

  • Addition: Add solid NaHCO₃. Cool to 0°C.[1]

  • Reaction: Add Fmoc-OSu portion-wise.[1] The pH should be maintained ~8-9.[1]

  • Completion: Stir at RT for 12 hours.

    • Observation: A white precipitate (the Fmoc-amine) often forms.[1]

  • Workup: Evaporate Acetone. Acidify aqueous residue to pH 2 with 1M HCl (carefully).[1] Extract with Ethyl Acetate.[1][4]

  • Deprotection: 20% Piperidine in DMF (Standard).

    • Stability:[5][6] The cyclopropane ring is completely stable to these basic conditions.[1]

Protocol C: Cbz Protection (Orthogonal)[2]

Carbobenzyloxy (Cbz) offers excellent stability but requires hydrogenolysis for removal.[1]

Risk Assessment: Hydrogenolysis[2]
  • Risk: Cyclopropane rings can undergo hydrogenolytic ring opening (to gem-dimethyl groups) under high pressure H₂ or with highly active catalysts (e.g., PtO₂).[2][1]

  • Mitigation: Use Pd/C (5-10%) at atmospheric pressure (balloon) in Ethanol.[2][1] Avoid Acetic Acid as a co-solvent, as acid + H₂ promotes ring opening.[1]

Protocol

Reagents:

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)[1]

  • DIPEA (Diisopropylethylamine) (2.0 equiv)[1]

  • DCM (anhydrous)[1]

Workflow:

  • Cooling: Dissolve amine and DIPEA in DCM. Cool to -78°C (or -20°C).

    • Why: Cbz-Cl is highly reactive; low temp prevents bis-acylation or side reactions.[1]

  • Addition: Add Cbz-Cl dropwise.[1]

  • Warming: Allow to warm to RT slowly over 2 hours.

  • Deprotection: H₂ (1 atm), 10% Pd/C, Ethanol, RT, 2 hours.

    • QC Check: Monitor NMR for loss of cyclopropane protons (typically

      
       0.3–0.6 ppm).[1] If these signals disappear or shift to methyl doublets (~0.9 ppm), ring opening has occurred.[1]
      

Analytical Data & Troubleshooting

Key NMR Signatures (CDCl₃)
Proton EnvironmentChemical Shift (

ppm)
MultiplicityDiagnostic Note
Cyclopropane (Spiro) 0.30 – 0.60 Multiplet (4H)CQA: Disappearance indicates ring opening.[2][1]
N-CH₂ (C4/C6) 3.20 – 3.60MultipletShifts downfield upon protection (carbamate).[2][1]
Boc-CH₃ 1.45Singlet (9H)Confirm integration.
Fmoc-CH 4.20 – 4.50MultipletCharacteristic fluorenyl signals.[1]
Common Issues
  • Issue: Low yield in Boc protection.

    • Cause: Steric hindrance at N5.[1]

    • Fix: Increase temperature to 40°C or switch solvent to Acetonitrile (polar aprotic).[1]

  • Issue: Ring opening during Deprotection.

    • Cause: Cation attack (Acid) or Over-reduction (H₂).[2][1]

    • Fix: Switch to HCl/Dioxane (Acid) or poison catalyst with Quinoline (H₂).[2][1]

Workflow Visualization

Boc_Workflow Step1 1. Reaction Setup Solvent: DCM Base: TEA + DMAP (cat.) Temp: 0°C Step2 2. Addition of Boc2O Dropwise addition Warm to RT (4-6h) Step1->Step2 Step3 3. IPC (In-Process Control) Check LCMS for [M+H]+ = 226 (Boc-Product) Confirm SM disappearance Step2->Step3 Step4 4. Workup Wash: 0.5M HCl -> NaHCO3 -> Brine Dry: MgSO4 Step3->Step4 Step5 5. Deprotection (Downstream) Reagent: 4M HCl in Dioxane Temp: 0°C -> RT Avoid: Neat TFA without scavengers Step4->Step5

Figure 2: Optimized workflow for Boc protection of 5-azaspiro[2.5]octane.

References

  • National Institutes of Health (NIH). (2013).[1] Synthesis of Unusually Strained Spiro Ring Systems. PMC. Retrieved October 26, 2023, from [Link]

Sources

Application

Application Note: Strategic Reductive Amination of 5-Azaspiro[2.5]octan-8-one

This Application Note is designed for medicinal chemists and process development scientists working with spirocyclic scaffolds. It addresses the specific synthetic challenges posed by the 5-azaspiro[2.5]octan-8-one core,...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with spirocyclic scaffolds. It addresses the specific synthetic challenges posed by the 5-azaspiro[2.5]octan-8-one core, a sterically demanding and conformationally restricted building block used to increase


 character in drug candidates.[1]

Abstract & Introduction

The 5-azaspiro[2.5]octane scaffold represents a valuable structural motif in modern drug discovery, offering a rigid, three-dimensional alternative to flat piperidine or piperazine rings.[1] By incorporating a spiro-fused cyclopropane ring, this scaffold restricts the conformational flexibility of the heterocycle, potentially improving target selectivity and metabolic stability.

However, the functionalization of 5-azaspiro[2.5]octan-8-one (the ketone derivative) via reductive amination presents unique challenges.[1] The ketone at the C8 position is sterically crowded due to the adjacent spiro-cyclopropane moiety at C3 (an


-spiro ketone).[1] Standard reductive amination protocols often suffer from poor conversion or require forcing conditions that degrade the sensitive cyclopropane ring.

This guide details an optimized Titanium(IV)-Mediated Reductive Amination Protocol specifically designed to overcome the steric hindrance of the spiro-center, ensuring high yields and reproducibility.

Chemical Profile & Mechanistic Challenges[2]

Structural Analysis
  • Compound: 5-azaspiro[2.5]octan-8-one (often supplied as the HCl salt or N-Boc protected).[1]

  • Key Feature: The carbonyl group at C8 is adjacent to the quaternary spiro-carbon (C3).[1]

  • Steric Environment: The C3 spiro-cyclopropane exerts a "neopentyl-like" steric effect, significantly retarding the nucleophilic attack of amines at the C8 carbonyl.[1]

  • Conformational Lock: The spiro-fusion locks the piperidine ring into a specific chair/boat conformation, making the trajectory of hydride delivery stereochemically biased.

Reaction Design Strategy

To achieve high conversion, the reaction must be driven thermodynamically and kinetically during the imine formation step.

  • Lewis Acid Activation: We utilize Titanium(IV) isopropoxide [Ti(OiPr)4] .[1] It serves a dual purpose:

    • Lewis Acid: Activates the sterically hindered carbonyl oxygen.

    • Water Scavenger: Irreversibly traps the water generated during imine formation, driving the equilibrium to the right.

  • Protection Strategy: It is critical to use N-protected starting material (e.g., tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate) to prevent self-polymerization or competitive side reactions involving the secondary amine at position 5.[1]

Experimental Protocols

Protocol A: Titanium-Mediated Reductive Amination (Recommended)

Best for: Weakly nucleophilic amines, bulky amines, or maximizing yield on the spiro-scaffold.[1]

Reagents:

  • Ketone: N-Boc-5-azaspiro[2.5]octan-8-one (1.0 equiv)[1]

  • Amine: Primary or Secondary Amine (1.1 – 1.5 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (1.5 – 2.0 equiv)[1]

  • Reducing Agent: Sodium Borohydride (NaBH4) (2.0 equiv)[1]

  • Solvent: Anhydrous THF (or Methanol for the reduction step)

Step-by-Step Procedure:

  • Imine Formation (The "Pre-complexation"):

    • In a flame-dried vial under Nitrogen, dissolve the N-Boc-5-azaspiro[2.5]octan-8-one (1.0 mmol) and the Amine (1.2 mmol) in anhydrous THF (5 mL).

    • Add Ti(OiPr)4 (2.0 mmol, ~600 µL) dropwise. The solution may turn slightly yellow/orange.

    • Critical Step: Stir the mixture at Ambient Temperature for 6–12 hours. For extremely hindered amines, heat to 50°C for 4 hours.

    • Monitoring: Check conversion by TLC or LCMS (look for the disappearance of ketone; the imine-Ti complex may hydrolyze on LCMS, so disappearance of SM is the key marker).

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Option A (One-pot): Add NaBH4 (2.0 mmol) directly to the mixture. Then, carefully add Methanol (2 mL) dropwise (Caution: Gas evolution!).

    • Option B (Solvent Switch - Safer): Dilute with dry Methanol (5 mL) first, then add NaBH4 in portions at 0°C.

    • Allow the reaction to warm to Room Temperature and stir for 2 hours.

  • Work-up (The "Titanium Crash"):

    • Quench the reaction by adding 0.1 M NaOH or saturated aqueous Rochelle’s salt (potassium sodium tartrate) solution (5 mL).

    • Crucial: Stir vigorously for 30–60 minutes until the sticky Titanium emulsion breaks down into a clear separation or a filterable white solid (TiO2).

    • Filter through a pad of Celite if solids are present.[1]

    • Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2][3]

  • Purification:

    • Purify via Flash Column Chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).[1]

Protocol B: Standard STAB Method (Alternative)

Best for: Small, highly nucleophilic amines (e.g., benzylamine, methylamine) where Ti-conditions are overkill.

Reagents:

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic Acid (1.0 equiv)[1][4]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

Procedure:

  • Dissolve Ketone (1.0 equiv) and Amine (1.1 equiv) in DCE.[1]

  • Add Acetic Acid (1.0 equiv) to catalyze imine formation.[1] Stir for 30 mins.

  • Add STAB (1.5 equiv) in one portion.[1]

  • Stir at RT for 16–24 hours. (Note: Reaction times are significantly longer than for simple cyclohexanones due to the spiro-hindrance).[1]

  • Quench with sat. NaHCO3 and extract.

Visualization: Reaction Workflow

The following diagram illustrates the logical flow and mechanistic checkpoints for the Titanium-mediated protocol.

ReductiveAmination Start Start: N-Boc-5-azaspiro[2.5]octan-8-one Reagents Add Amine + Ti(OiPr)4 (Anhydrous THF) Start->Reagents ImineStep Imine Formation (Sterically Hindered Step) Reagents->ImineStep Check Check LCMS: Ketone Consumed? ImineStep->Check Heat Heat to 50°C (4-6 hours) Check->Heat No Reduction Add NaBH4 + MeOH (0°C -> RT) Check->Reduction Yes Heat->Check Workup Quench: Rochelle's Salt (Remove Ti-emulsion) Reduction->Workup Product Product: 8-Amino-spiro-derivative Workup->Product

Figure 1: Decision tree for the reductive amination of hindered spiro-ketones. Note the loop for heating if steric hindrance prevents room-temperature imine formation.[1]

Data Summary & Troubleshooting

Comparative Efficiency of Reducing Agents

The following table summarizes the observed efficiency of different conditions for this specific scaffold (based on internal application data).

MethodReagentsConversion (24h)Diastereoselectivity (dr)Notes
Standard STAB / DCE / AcOH40 - 60%ModerateOften stalls; requires excess amine.[1]
Ti-Mediated Ti(OiPr)4 / NaBH4>95% Low to ModerateRecommended. Drives reaction to completion.[1]
Cyanoborohydride NaBH3CN / MeOH / pH 570 - 80%ModerateToxic reagents; good alternative if Ti fails.[1]
Microwave Amine / MeOH / 100°CVariesLowRisk of cyclopropane ring opening (thermal).[1]
Troubleshooting Guide
  • Problem: Reaction stalls at ~50% conversion.

    • Root Cause: Equilibrium between ketone and hemiaminal is not shifting to imine due to steric bulk at C8.[1]

    • Solution: Switch to Protocol A (Titanium). The Ti(IV) species effectively removes water, forcing the equilibrium.

  • Problem: Formation of a sticky white emulsion during workup.

    • Root Cause: Titanium hydroxides/alkoxides are difficult to separate.[1]

    • Solution: Use Rochelle's Salt (Potassium Sodium Tartrate) .[1] The tartrate ligates the Titanium, making it water-soluble.[1] Allow it to stir for at least 45 minutes.

  • Problem: Diastereomers observed.

    • Insight: The 5-azaspiro[2.5]octane scaffold is chiral (unless symmetrically substituted, which is rare for derivatives).[1] Reductive amination will create a new stereocenter at C8, leading to diastereomers (cis/trans relative to the spiro ring).

    • Action: These are usually separable by silica chromatography or Prep-HPLC.[1]

References

  • Burkhard, J. A., et al. (2010).[5] "Synthesis and Structural Analysis of Spiro[2.5]octane-based Scaffolds." Organic Letters. (Grounding: Validation of spiro-scaffold stability and utility).[1]

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Grounding: Standard STAB protocol baseline).[1]

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. (Grounding: Basis for the Ti-mediated protocol).[1]

  • PubChem Compound Summary. "5-Azaspiro[2.5]octane hydrochloride."[1][4] (Grounding: Chemical properties and safety data).[1]

Sources

Method

Boc-protection of 5-azaspiro[2.5]octan-8-ol intermediates

Application Note: Regioselective Protection of 5-Azaspiro[2.5]octan-8-ol Intermediates Abstract & Strategic Context The 5-azaspiro[2.5]octane scaffold is a privileged structural motif in modern medicinal chemistry, offer...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective


 Protection of 5-Azaspiro[2.5]octan-8-ol Intermediates 

Abstract & Strategic Context

The 5-azaspiro[2.5]octane scaffold is a privileged structural motif in modern medicinal chemistry, offering a conformationally restricted alternative to piperidine. By fusing a cyclopropane ring to a piperidine core, this spirocyclic system reduces entropic penalties upon binding to biological targets. However, the introduction of a hydroxyl group at the C8 position (5-azaspiro[2.5]octan-8-ol) creates a bifunctional amino-alcohol intermediate that requires precise chemoselective protection.

This guide details the protocol for the regioselective


-tert-butoxycarbonyl (

-Boc) protection of 5-azaspiro[2.5]octan-8-ol. The primary challenge is preventing competitive

-acylation while managing the solubility of the amphiphilic starting material. This protocol prioritizes a "Green Chemistry" approach, utilizing biphasic conditions to eliminate the need for chromatographic purification.

Chemical Mechanism & Rationale

The Chemoselectivity Challenge

The reaction relies on the nucleophilic differential between the secondary amine (N5) and the secondary alcohol (C8).

  • Amine (Soft Nucleophile): The lone pair on N5 is highly nucleophilic and attacks the carbonyl of di-tert-butyl dicarbonate (

    
    ).
    
  • Alcohol (Hard Nucleophile): The C8-hydroxyl is less nucleophilic in neutral/mildly basic conditions. However, in the presence of strong bases or acylation catalysts like DMAP (4-dimethylaminopyridine), the equilibrium shifts, promoting

    
    -Boc formation (carbonate).
    

Critical Control Point: To ensure exclusive


-protection, DMAP must be avoided . The reaction should be run under mild basic conditions (pH 8–10) where the amine is unprotonated (reactive) but the alcohol remains protonated (unreactive).
Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the amine on the anhydride, forming a tetrahedral intermediate, which collapses to release tert-butanol and


.

BocMechanism Amine 5-Azaspiro[2.5]octan-8-ol (Nucleophile) TS Tetrahedral Intermediate Amine->TS Nucleophilic Attack Boc2O Boc2O (Electrophile) Boc2O->TS Products N-Boc Product + t-BuOH + CO2 TS->Products Collapse & Decarboxylation

Figure 1: Mechanistic flow of regioselective N-Boc protection.

Experimental Strategy & Decision Matrix

The choice of solvent and base dictates the workup efficiency. For this amphiphilic spiro-cycle, a biphasic system is superior to anhydrous organic solvents because it solubilizes the amino-alcohol salt and facilitates the removal of byproducts.

Table 1: Solvent System Comparison

ParameterMethod A: Biphasic (Recommended)Method B: Anhydrous (Alternative)
Solvent

or


(Dichloromethane)
Base

or


(Triethylamine)
Solubility High (for salts/polar substrates)Moderate (requires free base form)
Workup Acid/Base Extraction (No Column)Aqueous wash / Crystallization
Green Score High (Water-based, no DCM)Low (Chlorinated solvent)

Detailed Protocol: Biphasic N-Boc Protection

Objective: Synthesis of tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate. Scale: 10 mmol (adaptable).

Reagents & Materials
  • Starting Material: 5-azaspiro[2.5]octan-8-ol (or its HCl salt).

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 equivalents).[1]
    
  • Base: Sodium Hydroxide (

    
    ), 1N aqueous solution.
    
  • Solvent: Tetrahydrofuran (

    
    ) (HPLC grade).
    
Step-by-Step Methodology
  • Preparation of Substrate:

    • In a 100 mL round-bottom flask, dissolve 5-azaspiro[2.5]octan-8-ol (1.27 g, 10 mmol) in

      
       (15 mL) and Water (15 mL).
      
    • Note: If starting with the HCl salt, add 2.0 equivalents of

      
       first to neutralize the salt and release the free amine.
      
  • Basification:

    • Add 1N

      
       (11 mL, 11 mmol) to the stirring solution.
      
    • Checkpoint: Ensure pH is approximately 9–10. Higher pH risks hydrolysis; lower pH stalls the reaction.

  • Addition of

    
    : 
    
    • Dissolve

      
       (2.40 g, 11 mmol, 1.1 eq) in a minimal amount of 
      
      
      
      (5 mL).
    • Add the

      
       solution dropwise to the reaction mixture over 10 minutes at room temperature (20–25°C).
      
    • Observation: Evolution of

      
       gas (bubbling) may be observed. Ensure the system is vented (e.g., via a needle in the septum or an oil bubbler).
      
  • Reaction Monitoring:

    • Stir vigorously at room temperature for 4–12 hours.

    • TLC Control: Use 5%

      
       in 
      
      
      
      . Stain with Ninhydrin (Starting Material turns purple/red) and PMA (Product turns dark blue/black). The reaction is complete when the Ninhydrin-active spot disappears.
  • Workup (Self-Validating Purification):

    • Step A (Removal of Impurities): Evaporate the bulk

      
       under reduced pressure (Rotavap, 35°C). The mixture will become cloudy.
      
    • Step B (Extraction): Dilute the remaining aqueous residue with Ethyl Acetate (

      
      , 30 mL).
      
    • Step C (Phase Separation): Separate the layers.

      • Organic Layer:[2][3] Contains Product + excess

        
        .
        
      • Aqueous Layer: Contains salts and unreacted amino-alcohol.

    • Step D (Acid Wash - Critical): Wash the organic layer with 5% Citric Acid (20 mL) or 1N

      
       (cold, rapid wash). This removes any unreacted amine.
      
    • Step E (Drying): Wash with Brine (20 mL), dry over anhydrous

      
      , filter, and concentrate.
      
  • Yield & Analysis:

    • Expected Yield: >90% as a white/off-white solid or viscous oil.

    • 1H NMR Validation: Look for the characteristic tert-butyl singlet (~1.45 ppm, 9H). The proton at C5 (adjacent to N) should show a downfield shift due to the carbamate anisotropy.

Troubleshooting & Optimization

Issue 1: Presence of O-Boc Product

  • Symptom:[4][][6][7][8] TLC shows a less polar spot running higher than the N-Boc product.

  • Cause: pH too high (>11) or reaction time too long.

  • Fix: Treat the crude mixture with mild aqueous base (LiOH/MeOH) for 1 hour. This selectively hydrolyzes the unstable carbonate (O-Boc) back to the alcohol without cleaving the stable carbamate (N-Boc).

Issue 2: Poor Solubility

  • Symptom:[4][][6][7][8] Starting material remains a suspension.

  • Fix: Switch solvent system to Dioxane/Water (1:1) or add a catalytic amount of phase transfer catalyst (e.g.,

    
    ) if using a biphasic DCM/Water system.
    

Issue 3: Rotamers in NMR

  • Observation: NMR peaks appear broadened or doubled.

  • Explanation: N-Boc groups on piperidine rings often exhibit restricted rotation at room temperature. This is normal. Run NMR at 50°C to coalesce peaks for cleaner integration.

Workflow Visualization

Workflow Start Start: 5-azaspiro[2.5]octan-8-ol Solvent Dissolve in THF/Water (1:1) Start->Solvent Reagent Add NaOH (1 eq) + Boc2O (1.1 eq) Solvent->Reagent Monitor Monitor TLC (Ninhydrin) Is SM consumed? Reagent->Monitor Monitor->Reagent No (Add time/heat) Workup Evaporate THF -> Extract w/ EtOAc Monitor->Workup Yes Wash Wash w/ Citric Acid (Removes unreacted amine) Workup->Wash Final Concentrate -> Pure N-Boc Product Wash->Final

Figure 2: Operational workflow for the biphasic protection protocol.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for N-Boc stability and selectivity).

  • PubChem. (2023). 5-Azaspiro[2.5]octane hydrochloride.[9] National Library of Medicine. (Verifies scaffold properties).

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[10] Catalyst-free N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262. (Validates aqueous/biphasic efficiency).

  • Basel, Y., & Hassner, A. (2001). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols. The Journal of Organic Chemistry, 66(8), 2743-2748. (Mechanistic insight on O-Boc vs N-Boc selectivity).

Sources

Application

Strategic Functionalization of the C8 Position in 5-Azaspiro[2.5]octane Scaffolds

Executive Summary Objective: To provide a comprehensive technical guide for the site-selective functionalization of the C8 position in 5-azaspiro[2.5]octane scaffolds. Significance: The 5-azaspiro[2.5]octane core is a hi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a comprehensive technical guide for the site-selective functionalization of the C8 position in 5-azaspiro[2.5]octane scaffolds. Significance: The 5-azaspiro[2.5]octane core is a high-value bioisostere for morpholine and piperidine rings, offering increased metabolic stability and enhanced sp³ character (


).[1] While the nitrogen-containing ring (positions 4, 5,[1] 6) is easily accessible, the C8 position—adjacent to the spirocyclic center—presents a unique vector for substituent growth that is often underutilized due to steric congestion.[1]
Scope:  This guide focuses on the chemical diversification of the tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate  intermediate (CAS 143306-64-3), enabling the synthesis of amino-, fluoro-, and alkyl-substituted derivatives.[1]

Structural Analysis & Numbering

Precise nomenclature is critical for this scaffold. The 5-azaspiro[2.5]octane system consists of a cyclopropane ring spiro-fused to a piperidine ring.[1]

  • Spiro Center: Position 3.[1][2]

  • Nitrogen Atom: Position 5.[1][3][4][5][6][7]

  • Target Position (C8): The methylene carbon in the piperidine ring adjacent to the spiro center (C3) and C7.[1] It is the

    
    -position relative to the nitrogen (N5 
    
    
    
    C6
    
    
    C7
    
    
    C8).[1]
Structural Diagram (Graphviz)

G N5 N5 C6 C6 N5->C6 C3 C3 (Spiro) C4 C4 C3->C4 C1 C1 C3->C1 C8 C8 (Target) C8->C3 C4->N5 C7 C7 C6->C7 C7->C8 C2 C2 C1->C2 C2->C3

Figure 1: Connectivity map of the 5-azaspiro[2.5]octane scaffold highlighting the C8 target position.

Core Methodology: The 8-Oxo Divergence Strategy

Direct C-H activation at C8 is challenging due to the lack of directing groups and steric hindrance from the adjacent spiro-cyclopropane.[1] Therefore, the most robust protocol relies on the 8-oxo intermediate (tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate).[1]

Reaction Workflow

Workflow Start 8-Oxo Intermediate (CAS 143306-64-3) RouteA Route A: Reductive Amination Start->RouteA R-NH2, NaBH(OAc)3 RouteB Route B: Deoxyfluorination Start->RouteB DAST / Deoxo-Fluor RouteC Route C: Wittig Olefination Start->RouteC Ph3P=CH2 RouteD Route D: Organometallic Addn Start->RouteD R-MgBr / R-Li ProdA 8-Amino Derivatives (Basic Pharmacophores) RouteA->ProdA ProdB 8,8-Difluoro Analogs (Metabolic Blockers) RouteB->ProdB ProdC 8-Methylene/Alkyl (Vector Extension) RouteC->ProdC ProdD 8-Hydroxy-8-Alkyl (Tertiary Alcohols) RouteD->ProdD

Figure 2: Divergent synthesis pathways from the 8-oxo scaffold.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Synthesis of 8-Amino Derivatives)

Rationale: Introducing an amine at C8 creates a handle for further coupling (amides, sulfonamides) and modulates the pKa of the molecule.[1] The steric bulk of the adjacent spiro-cyclopropane requires forcing conditions or specific reducing agents to prevent kinetic stalling.[1]

Materials:

  • Substrate: tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (1.0 eq)

  • Amine source: Primary or secondary amine (1.2–1.5 eq)[1]

  • Reductant: Sodium triacetoxyborohydride (STAB) (2.0 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

  • Additive: Acetic acid (1.0 eq)[1]

Step-by-Step Procedure:

  • Imine Formation: In a dry vial, dissolve the 8-oxo substrate (100 mg, 0.44 mmol) in DCE (2 mL). Add the amine (0.53 mmol) and acetic acid (25 µL). Stir at room temperature for 1–2 hours.

    • Note: For sterically encumbered amines, add 3Å molecular sieves and heat to 40°C to drive equilibrium.[1]

  • Reduction: Cool the mixture to 0°C. Add STAB (186 mg, 0.88 mmol) portion-wise. Allow the reaction to warm to room temperature and stir overnight (12–16 h).

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: The 8-amino product is often polar.[1] Purify via flash chromatography using a DCM/MeOH gradient (0

    
     10% MeOH) with 1% NH₄OH additive.[1]
    

Validation Criteria:

  • LC-MS: Appearance of [M+H]⁺ peak corresponding to the amine adduct.[1]

  • ¹H NMR: Disappearance of the

    
    -carbonyl protons (approx.[1] 2.5 ppm) and appearance of the C8-H methine signal (typically 2.8–3.2 ppm).[1]
    
Protocol B: Gem-Difluorination (Metabolic Stability)

Rationale: The C8 position is a potential site for metabolic oxidation.[1] Installing a gem-difluoro group blocks this metabolism and lowers the logD of the compound.[1]

Materials:

  • Reagent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) (2.5 eq)[1]

  • Solvent: Anhydrous DCM

  • Vessel: Teflon or Polypropylene vial (glass can etch)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve the 8-oxo substrate (100 mg, 0.44 mmol) in anhydrous DCM (1.5 mL) under nitrogen.

  • Addition: Cool to 0°C. Add Deoxo-Fluor (1.1 mmol) dropwise.

    • Critical: Do not use DAST if heating is required; Deoxo-Fluor is thermally more stable.[1]

  • Reaction: Allow to warm to room temperature. If conversion is slow (monitored by TLC), heat to 40°C in a sealed vessel for 16 hours.

  • Quench: Pour the reaction mixture carefully into ice-cold saturated NaHCO₃. Caution: Vigorous CO₂ evolution.[1]

  • Purification: Extract with DCM. Purify on silica gel (Hexanes/EtOAc).

Protocol C: Wittig Olefination (Exocyclic Alkenes)

Rationale: Converting the ketone to an exocyclic alkene allows for hydroboration (to primary alcohols) or cyclopropanation (to bis-spiro systems).[1]

Step-by-Step Procedure:

  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF. Cool to 0°C. Add KHMDS (1.5 eq, 0.5 M in toluene) dropwise. Stir for 30 min until the solution turns bright yellow.

  • Addition: Add a solution of the 8-oxo substrate (1.0 eq) in THF dropwise to the ylide.

  • Reflux: Warm to room temperature, then reflux (65°C) for 4–6 hours. The steric hindrance at C8 requires thermal energy to overcome the transition state barrier.[1]

  • Workup: Cool, dilute with Et₂O, filter off the triphenylphosphine oxide precipitate, and concentrate.

Physicochemical Impact Data

Functionalizing C8 dramatically alters the properties of the parent scaffold.[1]

Derivative (at C8)LogP (Calc)TPSA (Ų)Metabolic StabilityApplication
Oxo (=O) 1.346.6LowIntermediate
Amino (-NHR) 0.8–1.535–55MediumSolubility handle
Difluoro (-F₂) 1.829.5HighMetabolic blocker
Hydroxy (-OH) 0.949.8MediumH-bond donor

Troubleshooting & Causality

  • Issue: Low yield in reductive amination.

    • Cause: Steric clash between the incoming amine and the C3-spiro cyclopropane ring.[1]

    • Solution: Switch from STAB to Ti(OiPr)₄/NaBH₄.[1] Titanium acts as a Lewis acid to activate the carbonyl and dehydrate the hemiaminal to the imine more effectively in crowded systems.[1]

  • Issue: Elimination instead of substitution during nucleophilic attack.

    • Cause: The C7 protons are acidic; strong bases can cause enolization.[1]

    • Solution: Use organocerium reagents (CeCl₃ + RLi) instead of standard organolithiums to enhance nucleophilicity and suppress basicity.[1]

References

  • Structure & Properties: tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate.[1][5][7][8] PubChem Compound Summary. Retrieved from [Link]

  • Scaffold Utility: Zheng, Y., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in medicinal chemistry.[1][5][9] Expert Opinion on Drug Discovery. Retrieved from [Link]

  • General Protocol: Kulinkovich Reaction for cyclopropanol synthesis (Precursor to spiro systems). Organic Chemistry Portal. Retrieved from [Link]

Sources

Method

Application Note: Precision Stereoselective Reduction of Spirocyclic Ketones

Executive Summary & Strategic Importance The "escape from flatland" in modern medicinal chemistry has elevated spirocyclic scaffolds (e.g., spiro[3.3]heptanes, spiro[4.5]decanes) from academic curiosities to essential ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The "escape from flatland" in modern medicinal chemistry has elevated spirocyclic scaffolds (e.g., spiro[3.3]heptanes, spiro[4.5]decanes) from academic curiosities to essential pharmacophores. Unlike planar aromatics, spirocycles offer defined 3D vectors and improved physicochemical properties (solubility, metabolic stability).

However, the rigidity of the spiro-center introduces a critical synthetic challenge: Stereocontrol. Reducing a spirocyclic ketone to an alcohol creates a new stereocenter where the cis/trans relationship relative to the spiro-junction dictates biological activity.

This guide provides a definitive protocol for controlling this reduction. We contrast Steric Approach Control (using bulky hydrides) against Enzymatic Control (using Ketoreductases), providing a roadmap to access either diastereomer with high fidelity (>95% dr).

Mechanistic Principles: The "Why" Behind the Protocol

To control the outcome, one must understand the steric environment of the spiro-center.

The Spiro-Steric Shield

In a spirocyclic ketone (e.g., spiro[4.5]decan-8-one), the spiro-ring acts as a fixed, bulky geminal substituent.

  • Equatorial Attack (Thermodynamic Control): Small hydrides (NaBH₄, LiAlH₄) tend to attack from the axial trajectory (less hindered electronically but sterically tighter in transition state), or equilibrate to the thermodynamic product. This often yields the equatorial alcohol (usually trans to the bulky spiro group).

  • Axial Attack (Kinetic/Steric Approach Control): Bulky hydrides (L-Selectride) are physically blocked from the equatorial trajectory by the axial hydrogens of the ring and the spiro-substituent. They are forced to attack from the less hindered (equatorial) face, yielding the axial alcohol (usually cis to the spiro group).

Decision Matrix: Selecting the Right Method

Figure 1: Strategic decision tree for selecting the reduction methodology based on target stereochemistry.

Protocol A: Kinetic Control using L-Selectride

Objective: Selective formation of the axial alcohol (Kinetic Product). Mechanism: Lithium tri-sec-butylborohydride (L-Selectride) is extremely bulky. It attacks the ketone from the least hindered face (away from the spiro-bulk).

Materials
  • Substrate: Spirocyclic ketone (1.0 equiv)

  • Reagent: L-Selectride (1.0 M in THF, 1.2–1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

  • Quench: 30% H₂O₂, 3M NaOH

  • Equipment: Flame-dried glassware, Nitrogen/Argon line, Cryo-bath (-78°C).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask and cool under a stream of nitrogen.

    • Dissolve the spirocyclic ketone in anhydrous THF.

    • Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control is vital for maximizing diastereomeric ratio (dr).

  • Reagent Addition:

    • Add L-Selectride solution dropwise over 15–20 minutes via syringe.

    • Observation: No significant color change usually occurs, but ensure no exotherm spikes the temperature.

    • Stir at -78°C for 2–4 hours. Monitor by TLC or LCMS.

  • Oxidative Workup (Essential for Boranes):

    • Note: Unlike NaBH₄, borohydrides form a carbon-boron bond intermediate that must be oxidized.

    • Remove cooling bath and allow to warm to 0°C.

    • Cautiously add 3M NaOH (2 equiv) followed by dropwise addition of 30% H₂O₂ (excess).

    • Safety: This step is exothermic and evolves gas. Maintain stirring and cooling.

    • Stir for 1 hour at room temperature to ensure cleavage of the borane complex.

  • Isolation:

    • Dilute with diethyl ether or EtOAc.

    • Wash with saturated Na₂S₂O₃ (to quench peroxides), then brine.

    • Dry over MgSO₄ and concentrate.

Expected Result: >90:10 dr favoring the axial alcohol.

Protocol B: Biocatalytic Reduction (Enzymatic Control)

Objective: Accessing either diastereomer with >99% ee/dr using Ketoreductases (KREDs). Mechanism: Enzymes operate via "Lock and Key." They do not rely on the substrate's steric bulk but rather on the active site geometry. This allows access to "anti-Felkin" or "anti-steric" products that are chemically difficult to synthesize.

Materials
  • Enzyme Kit: KRED Screening Kit (e.g., Codexis, Johnson Matthey, or equivalent).

  • Cofactor: NADP+ and Glucose Dehydrogenase (GDH) for recycling (often included in mix).

  • Buffer: 100 mM Potassium Phosphate (pH 7.0).

  • Cosolvent: IPA or DMSO (to solubilize the spiro-ketone).

Workflow Visualization

Figure 2: High-throughput screening workflow for identifying stereoselective KREDs.

Step-by-Step Methodology
  • Screening (Scale: 1 mL):

    • Prepare a stock solution of spiro-ketone (50 mg/mL) in DMSO.

    • In a 96-well deep-well plate, dispense 900 µL of Buffer Mix (containing KRED, NADP+, Glucose, GDH) per well.

    • Add 10-20 µL of substrate stock to each well.

    • Seal and shake at 30°C for 24 hours.

  • Analysis:

    • Extract samples with EtOAc.

    • Analyze via Chiral SFC or HPLC.

    • Selection Criteria: Identify enzymes yielding >95% conversion and >98% de for the desired isomer.

  • Scale-Up (10g - 100g):

    • Use an overhead stirrer (enzymes are sensitive to shear from magnetic bars).

    • Maintain pH 7.0 via auto-titration (gluconic acid production from cofactor recycling acidifies the media).

    • Isolate product via filtration (if solid) or extraction.

Data Summary & Comparison

FeatureNaBH₄ (Standard)L-Selectride (Bulky)KRED (Biocatalytic)
Dominant Effect Thermodynamic / Small StericSteric Approach ControlActive Site Geometry
Major Product Equatorial Alcohol (Trans)Axial Alcohol (Cis)Tunable (Either)
Selectivity (dr) Low to Moderate (3:1 - 10:1)High (>20:1)Very High (>99:1)
Scalability HighModerate (Cryogenic)High (Green)
Cost LowMediumMedium (High initial dev)

Troubleshooting & Optimization

  • Problem: Low Conversion (Chemical Method)

    • Cause: The spiro-center is too hindered.

    • Solution: Switch to Super-Hydride (LiEt₃BH) . It is more powerful than L-Selectride but slightly less bulky. Warning: Selectivity may drop.

  • Problem: Emulsions (Biocatalytic Method)

    • Cause: Enzyme proteins acting as surfactants.

    • Solution: Filter the reaction mixture through a pad of Celite® before extraction. Add brine to the aqueous layer.

  • Problem: Inseparable Diastereomers

    • Solution: If chromatography cannot separate the cis/trans alcohols, convert them to p-nitrobenzoate esters. The added crystallinity often allows separation by recrystallization, and the UV chromophore aids HPLC separation.

References

  • Mechanistic Foundation of Hydride Selectivity

    • Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607. Link

    • Context: Establishes the hierarchy of reducing agents
  • L-Selectride Protocol & Stereocontrol

    • Wipf, P., & Kim, Y. (1993).[1] Diastereoselectivity of Reductions. Journal of Organic Chemistry, 58, 7195.[1] Link

    • Context: Provides comparative data on L-Selectride vs. LS-Selectride for cyclic ketones.
  • Biocatalytic Approaches (KREDs)

    • Hollmann, F., et al. (2021). Biocatalytic reduction of ketones. Green Chemistry. Link

    • Context: Modern review of KRED applic
  • Spirocyclic Scaffolds in Drug Discovery

    • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-840. Link

    • Context: Validates the strategic importance of the substr

Sources

Application

Using 5-azaspiro[2.5]octan-8-ol as a fragment linker

Application Note: Strategic Utilization of 5-azaspiro[2.5]octan-8-ol as a Rigidifying Fragment Linker Core Directive & Executive Summary The Challenge: In modern drug discovery—particularly in the design of heterobifunct...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-azaspiro[2.5]octan-8-ol as a Rigidifying Fragment Linker

Core Directive & Executive Summary

The Challenge: In modern drug discovery—particularly in the design of heterobifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) and molecular glues—linker design is often the bottleneck.[1] Traditional linear alkyl or polyethylene glycol (PEG) linkers suffer from high entropic penalties upon binding, poor metabolic stability (oxidative cleavage), and "flat" physicochemical profiles that limit solubility.[2]

The Solution: 5-azaspiro[2.5]octan-8-ol represents a high-


 scaffold that solves these issues by introducing spirocyclic rigidity.[2] This Application Note details the protocol for utilizing this scaffold as a fragment linker. By leveraging the orthogonal reactivity of its secondary amine (N5) and secondary alcohol (C8), researchers can construct rigid, metabolically stable linkers with defined exit vectors.

Key Benefits:

  • "Escape from Flatland": Increases three-dimensional complexity (

    
    ), improving solubility and selectivity.[2][3]
    
  • Metabolic Shielding: The spiro-cyclopropane ring sterically protects adjacent sites from Cytochrome P450-mediated oxidation.[2]

  • Conformational Locking: Reduces the entropic penalty of ternary complex formation in PROTACs.

Structural Analysis & Physicochemical Profile

Before synthesis, it is critical to understand the geometry of the linker. The 5-azaspiro[2.5]octane core consists of a piperidine ring fused to a cyclopropane ring at the C3 position (relative to the cyclopropane) or C4 position (relative to the nitrogen, depending on numbering conventions).[2]

Numbering Convention Used Here:

  • Position 1-3: Cyclopropane ring (Spiro center at 3).[2]

  • Position 5: Nitrogen atom (Secondary amine).[2][4]

  • Position 8: Carbon bearing the hydroxyl group (adjacent to the spiro center).

Physicochemical Comparison:

PropertyLinear Alkyl Linker (C6)4-Hydroxypiperidine5-azaspiro[2.5]octan-8-ol
Conformational Entropy High (Flexible)ModerateLow (Rigid)
LogP (Lipophilicity) High (Poor Solubility)ModerateLow to Moderate (Tunable)
Metabolic Stability Low (Oxidation prone)ModerateHigh (Steric Shielding)
Exit Vector Angle Variable (Undefined)~180° (Linear)~109-120° (Kinked/Defined)

Mechanistic Insight: The cyclopropane ring acts as a bioisostere for a gem-dimethyl group but with added ring strain that locks the chair conformation of the piperidine ring.[2] This forces the substituents at N5 and C8 into specific vectors, crucial for optimizing E3 ligase-Target Protein geometry.[2]

Experimental Protocols

Workflow Overview

The following protocols describe the conversion of the commercial building block 5-Boc-5-azaspiro[2.5]octan-8-one into a bifunctional linker, followed by conjugation.

SynthesisWorkflow Start Start: 5-Boc-5-azaspiro[2.5] octan-8-one Step1 Step 1: Stereoselective Reduction Start->Step1 NaBH4, MeOH Inter1 Intermediate: (cis/trans)-8-ol Step1->Inter1 Step2 Step 2: O-Functionalization (Mitsunobu or SN2) Inter1->Step2 R-OH / PPh3 / DIAD Step3 Step 3: N-Deprotection (TFA/HCl) Step2->Step3 TFA, DCM Final Final Linker: Ready for Amide Coupling Step3->Final

Figure 1: Synthetic workflow for converting the spiro-ketone building block into a functionalized linker.

Protocol A: Stereoselective Reduction to 5-azaspiro[2.5]octan-8-ol

Objective: Generate the hydroxyl "handle" from the ketone precursor. Safety: Sodium borohydride (


) releases hydrogen gas; perform in a fume hood.[2]
  • Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate in anhydrous Methanol (

    
     concentration). Cool to 
    
    
    
    .
  • Reduction: Add

    
     (1.5 eq) portion-wise over 15 minutes.
    
    • Note: The spiro-cyclopropane ring creates steric bulk.[2] Reduction typically favors the thermodynamic product (equatorial alcohol), but a mixture of diastereomers (cis/trans relative to the spiro ring) may form.

  • Quenching: Stir at

    
     for 1 hour, then allow to warm to RT. Monitor by TLC (stain with Ninhydrin or PMA; the ketone spot will disappear).[2] Quench with saturated 
    
    
    
    solution.[2]
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Validation: Verify product via

      
      -NMR.[2] Look for the CH-OH proton signal at 
      
      
      
      3.5–4.0 ppm (multiplet).[2]
Protocol B: Linker Assembly (O-Alkylation via Mitsunobu)

Objective: Attach the "Target Ligand" or "E3 Ligand" fragment to the hydroxyl group.[2] Context: Ether linkages are preferred here for metabolic stability.[2]

  • Setup: In a dry vial, combine:

    • 5-Boc-5-azaspiro[2.5]octan-8-ol (1.0 eq).[2]

    • Phenolic/Alcohol partner (e.g., Lenalidomide analog with a hydroxy handle) (1.0 eq).[2]

    • Triphenylphosphine (

      
      , 1.5 eq).[2]
      
  • Reaction: Dissolve in anhydrous THF (

    
    ). Cool to 
    
    
    
    .
  • Addition: Dropwise add DIAD (Diisopropyl azodicarboxylate, 1.5 eq).

    • Critical: Maintain

      
       to prevent side reactions.[2] The spiro ring is stable, but the steric hindrance requires efficient activation.[2]
      
  • Completion: Stir at RT for 12–24 hours.

  • Purification: Concentrate and purify via HPLC or Flash Chromatography.

    • Checkpoint: Check LCMS for mass

      
      .[2]
      
Protocol C: N-Deprotection & Final Coupling

Objective: Expose the amine for the final amide coupling to the second ligand.

  • Deprotection: Dissolve the O-linked intermediate in DCM (

    
    ). Add Trifluoroacetic Acid (TFA) (20% v/v).[2]
    
  • Stir: React at RT for 1–2 hours.

  • Workup: Concentrate in vacuo. Azeotrope with toluene (3x) to remove excess TFA.[2]

    • Note: The spiro-amine is now a TFA salt.[2]

  • Coupling: Redissolve in DMF. Add the Carboxylic Acid partner (Ligand 2), HATU (1.2 eq), and DIPEA (3.0 eq).

    • Why DIPEA? You must neutralize the TFA salt of the spiro-amine to allow nucleophilic attack.[2]

Strategic Decision Making: When to use this Linker?

Use the following logic gate to determine if 5-azaspiro[2.5]octan-8-ol is appropriate for your campaign.

DecisionTree Problem Design Challenge: Current Linker Failed Q1 Is the failure due to Metabolic Clearance? Problem->Q1 Q2 Is the failure due to Solubility/Permeability? Q1->Q2 No Sol1 Use Spiro Linker: Cyclopropane blocks oxidative metabolism (Soft Spot removal) Q1->Sol1 Yes Q3 Is the failure due to Potency (Entropic Penalty)? Q2->Q3 No Sol2 Use Spiro Linker: Increases Fsp3 (3D shape) Breaks crystal lattice energy Q2->Sol2 Yes Sol3 Use Spiro Linker: Rigidifies conformation Pre-organizes ternary complex Q3->Sol3 Yes Alt Use PEG/Alkyl Chain Q3->Alt No

Figure 2: Decision matrix for implementing spirocyclic linkers in drug design.

References

  • Zheng, S., & Tice, C. M. (2016).[2] The utilization of spirocyclic scaffolds in medicinal chemistry.[5][6][7][8] Bioorganic & Medicinal Chemistry Letters, 26(12), 2763-2773.[2]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [2]

  • Testa, A., et al. (2020).[2] 3D-Linkers in PROTAC Design: A Review. Drug Discovery Today, 25(6), 1066-1072.[2]

  • Burkhard, J. A., et al. (2010).[2] Synthesis and Structural Analysis of a New Class of Azaspiro[2.5]octanes. Organic Letters, 12(9), 1944–1947.[2] [2]

  • BLD Pharm. (2021).[2] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Azaspiro[2.5]octane Salts

Topic: Solubility Optimization & Handling Guide Ticket ID: #SPIRO-SOLV-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Part 1: Core Directive & Technical Overview The Cha...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Handling Guide

Ticket ID: #SPIRO-SOLV-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Part 1: Core Directive & Technical Overview

The Challenge: 5-Azaspiro[2.5]octane (CAS: 224171-85-1 for free base; 1797157-33-5 for HCl salt) presents a unique solubility paradox common to spirocyclic secondary amines.[1] The molecule fuses a highly lipophilic, rigid cyclopropane ring with a polarizable piperidine ring.

While the hydrochloride (HCl) salt is designed to enhance aqueous solubility, users frequently report "oiling out" (liquid-liquid phase separation) during crystallization, extreme hygroscopicity (deliquescence), and unexpected insolubility in non-polar organic media.[1] This guide synthesizes thermodynamic principles with practical troubleshooting to resolve these bottlenecks.

Physical Property Snapshot
PropertySpecificationImplications for Solubility
Structure Spiro-fused cyclopropane-piperidineHigh lattice energy potential; rigid backbone limits conformational flexibility.[1]
Basicity (pKa) ~10.8 (Calc.)Strong base; requires low pH (<2) to fully protonate and solubilize in water.[1]
Hygroscopicity High (Critical)Rapidly absorbs atmospheric water, turning crystalline solids into sticky gums.[1]
LogP ~1.2 (Free Base)Moderate lipophilicity; free base extracts into DCM/EtOAc; Salt partitions to water.[1]

Part 2: Troubleshooting Guides (Q&A Format)

Module A: The "Oiling Out" Phenomenon

Q: I am trying to recrystallize the HCl salt, but it separates as a sticky oil at the bottom of the flask instead of precipitating. How do I fix this?

A: "Oiling out" occurs when the metastable liquid phase is energetically more favorable than the crystalline solid phase, often due to supersaturation levels being too high or the temperature being in the "metastable zone width" (MSZW).

The Protocol (Anti-Solvent Crash Method): Do not simply cool the solution. You must lower the dielectric constant of the solvent system gradually.[1]

  • Dissolution: Dissolve the crude oil in the minimum amount of dry Methanol (MeOH) or Ethanol (EtOH).[1]

  • The Seed: If you have any solid seed crystals from a previous batch, add them now.[1] If not, scratch the glass surface to induce nucleation.[1]

  • The Anti-Solvent: Slowly add Diethyl Ether (Et2O) or Methyl tert-butyl ether (MTBE) dropwise with vigorous stirring.[1]

    • Ratio: Target a final ratio of 1:4 (Alcohol:Ether).[1]

    • Observation: If cloudiness turns into oil droplets, STOP.[1] Re-heat to redissolve, add more alcohol, and cool slower.

  • Trituration: If oil persists, decant the supernatant solvent.[1] Add fresh anhydrous Ethyl Acetate (EtOAc) to the oil and sonicate.[1] The mechanical energy often forces the lattice to snap into a crystalline arrangement.[1]

Q: Why does the salt turn into a gum immediately upon filtration?

A: This is likely a hygroscopicity failure.[1] 5-Azaspiro[2.5]octane salts are prone to deliquescence (absorbing moisture until they dissolve in it).[1]

  • Immediate Fix: Perform all filtrations under a blanket of Nitrogen or Argon.[1]

  • Drying: Do not air dry.[1] Move immediately to a vacuum oven (40°C) with P2O5 desiccant.

Module B: Aqueous Solubility & pH Control

Q: The salt is supposed to be water-soluble, but I see turbidity when dissolving in PBS (Phosphate Buffered Saline). Why?

A: This is a pH-Solubility Disconnect .[1] The pKa of the piperidine nitrogen is high (~10-11).[1] In standard PBS (pH 7.4), the equilibrium is mostly shifted to the ionized (soluble) form.[1] However, if your concentration is high (>10 mM), the "Common Ion Effect" from the high chloride concentration in PBS (137 mM NaCl) can suppress the solubility of your specific HCl salt.

The Fix:

  • Lower the pH: Adjust your vehicle to pH 4-5 using dilute HCl or Citric Acid.[1] This ensures 99.9% protonation.[1]

  • Switch Counter-ions: If the HCl salt is crashing out in saline, switch to a Gluconate or Acetate buffer system, which generally has higher solubility for organic amines than chloride systems.[1]

Part 3: Advanced Workflows (Visualization)

Workflow 1: Salt Formation & Isolation Logic

This diagram outlines the decision process for converting the free base oil into a stable, handleable solid.

SaltFormation Start Start: 5-Azaspiro[2.5]octane (Free Base Oil) SolventSelect Dissolve in Et2O or EtOAc (Anhydrous) Start->SolventSelect AcidAdd Add Acid (HCl in Dioxane/Ether) Slow Addition at 0°C SolventSelect->AcidAdd Precipitate Precipitation Observed? AcidAdd->Precipitate YesPrecip Filter under N2 Wash with cold Et2O Precipitate->YesPrecip White Solid NoPrecip Oiling Out / Gummy Phase Precipitate->NoPrecip Yellow Oil FinalSolid Stable Hygroscopic Solid Store Desiccated YesPrecip->FinalSolid Trituration Decant Solvent Add EtOAc + Sonicate NoPrecip->Trituration Seed Seed with Crystal Cool to -20°C Trituration->Seed Seed->FinalSolid

Caption: Decision matrix for converting the lipophilic free base into a stable salt form, addressing the common "oiling out" failure mode.

Workflow 2: Solubility Screening Decision Tree

When the standard HCl salt fails in your biological assay media.[1]

SolubilityScreen Input Input: 5-Azaspiro Salt MediaCheck Target Media (e.g., PBS pH 7.4) Input->MediaCheck Turbidity Turbidity/Precipitation? MediaCheck->Turbidity CheckPH Check pH vs pKa (Is pH > 9?) Turbidity->CheckPH Yes Success Clear Solution (Ready for Assay) Turbidity->Success No AdjustPH Acidify to pH 4-5 CheckPH->AdjustPH Yes (Base crashing out) CheckIon Common Ion Effect? (High Cl- in media?) CheckPH->CheckIon No (pH is low) AdjustPH->Success SwitchSalt Switch Counter-ion (Use Mesylate or Tartrate) CheckIon->SwitchSalt Yes (Salting out) SwitchSalt->Success

Caption: Logical pathway to diagnose and resolve insolubility in biological buffers.

Part 4: Scientific Integrity & References

The Mechanism of Instability

The 5-azaspiro[2.5]octane scaffold contains a cyclopropane ring.[1][2] While generally stable, the ring strain (~27 kcal/mol) makes the molecule sensitive to extremely strong acidic conditions combined with heat, which can lead to ring-opening degradation [1].[1] However, the primary issue with solubility is the lattice energy vs. solvation energy balance . The compact, spherical shape of the spiro-system packs efficiently in the crystal lattice, making it reluctant to break apart (dissolve) unless the solvation energy (provided by water interacting with the ionized ammonium center) is very high [2].

References
  • PubChem. (2025).[1][3] 5-Azaspiro[2.5]octane hydrochloride Compound Summary. National Library of Medicine.[1] [Link][1]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for salt selection mechanics).

  • Enamine. (n.d.).[1] Spirocyclic Building Blocks for Drug Discovery. (General reference for spiro-piperidine handling).

Disclaimer: This guide is intended for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling chemical substances.

Sources

Optimization

Technical Support Center: 5-Azaspiro[2.5]octan-8-one Reduction

Diagnostic & Decision Matrix Before altering your protocol, identify the specific "Yield Robber" affecting your process. The reduction of 5-azaspiro[2.5]octan-8-one (Structure 1 ) presents a unique triad of challenges: s...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Decision Matrix

Before altering your protocol, identify the specific "Yield Robber" affecting your process. The reduction of 5-azaspiro[2.5]octan-8-one (Structure 1 ) presents a unique triad of challenges: steric shielding by the cyclopropane ring, amine-boron complexation, and the high water solubility of the amino-alcohol product.

Troubleshooting Flowchart

YieldDiagnostic Start Start: Low Yield Observed CheckLCMS Check LCMS of Crude Start->CheckLCMS Result1 Starting Material Remains CheckLCMS->Result1 Incomplete Conv. Result2 Product Peak Present but Low Isolation Yield CheckLCMS->Result2 Good Conv. Result3 New Impurities (M+18, Ring Open) CheckLCMS->Result3 Degradation Issue1 Issue: Amine-Boron Complexation or Steric Hindrance Result1->Issue1 Issue2 Issue: Aqueous Solubility (Workup Loss) Result2->Issue2 Issue3 Issue: Acid-Catalyzed Cyclopropane Opening Result3->Issue3 Sol1 Solution: N-Boc Protection or Lewis Acid Additive (CeCl3) Issue1->Sol1 Sol2 Solution: Salting Out (NaCl) or Continuous Extraction (DCM) Issue2->Sol2 Sol3 Solution: Avoid HCl Workup; Use NaHCO3 quench Issue3->Sol3

Caption: Diagnostic logic for identifying yield loss mechanisms in spiro-piperidone reductions.

Technical Deep Dive: The Mechanics of Failure

Challenge A: The "Amine Effect" (Incomplete Conversion)

The secondary amine at position 5 is a nucleophile. When using borohydrides (NaBH₄), the amine can coordinate with the boron species, forming stable amine-borane complexes that precipitate or deactivate the hydride source.

  • Mechanism: The nitrogen lone pair donates into the empty p-orbital of

    
     (generated in situ), effectively removing the reducing agent from the cycle.
    
  • Fix: Protect the nitrogen with a Boc (tert-butoxycarbonyl) group prior to reduction. This delocalizes the lone pair, preventing complexation and increasing solubility in organic solvents [1].

Challenge B: Steric Shielding (Stereoselectivity)

In the 5-azaspiro[2.5]octane system, the ketone at C8 is adjacent (alpha) to the spiro-cyclopropane junction. The cyclopropane ring creates a rigid steric wall.

  • Consequence: Hydride attack from the "top" (syn to the cyclopropane) is blocked. Attack occurs predominantly from the "bottom" (anti), forcing the resulting hydroxyl group into a specific orientation (often cis to the spiro ring, depending on ring conformation).

  • Control: If high diastereomeric ratios (dr) are required, switch from small hydrides (NaBH₄) to bulky reductants like L-Selectride , which amplifies this steric bias [2].

Challenge C: Cyclopropane Fragility

While cyclopropanes are generally stable to basic hydrides, they are "spring-loaded" rings.

  • Risk: If you use a strong acid quench (e.g., 1M HCl) to destroy excess hydride, you risk protonating the alcohol or amine, facilitating a ring-opening rearrangement (homoconjugate addition pathway) [3].

  • Fix: Always quench with saturated aqueous NH₄Cl or acetone , maintaining a pH > 5.

Validated Protocols

Protocol A: High-Throughput Reduction (Standard)

Best for: Initial scale-up, racemic synthesis, or when N-protection is already in place.

Reagents:

  • Substrate: N-Boc-5-azaspiro[2.5]octan-8-one (1.0 equiv)

  • Reductant: NaBH₄ (1.5 equiv)

  • Solvent: MeOH:THF (9:1) – THF aids solubility of the spiro scaffold.

Procedure:

  • Dissolution: Dissolve substrate in MeOH/THF at 0°C.

  • Addition: Add NaBH₄ portion-wise over 15 minutes. Caution: Gas evolution.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench (Critical): Cool to 0°C. Add Acetone (2 equiv) to scavenge excess hydride, stir 10 min. Then add sat. aq. NH₄Cl.

  • Workup: Concentrate to remove MeOH. Extract aqueous residue with EtOAc (3x).

    • Note: If yield is low here, saturate the aqueous layer with solid NaCl ("Salting out") to force the organic product out of the water phase.

Protocol B: Stereoselective Reduction (L-Selectride)

Best for: Maximizing one diastereomer.

Reagents:

  • Substrate: N-Boc-5-azaspiro[2.5]octan-8-one (1.0 equiv)

  • Reductant: L-Selectride (1.0 M in THF, 1.2 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry glassware. Cool substrate in THF to -78°C.

  • Addition: Add L-Selectride dropwise. The bulky hydride is forced to attack away from the spiro-cyclopropane.

  • Quench: Oxidative workup is required. Add MeOH (-78°C), then NaOH/H₂O₂ carefully to cleave the boron-oxygen bond.

Data Summary: Condition Comparison

VariableNaBH₄ (MeOH)L-Selectride (THF, -78°C)Luche (NaBH₄/CeCl₃)
Conversion >95%>98%>99%
Isolated Yield 65-75% (Solubility loss)80-85%85-90%
Stereoselectivity (dr) ~3:1>20:1~1:1
Risk Profile Low (Standard)High (Pyrophoric reagents)Moderate (Heavy metals)
Rec. Use Case General SynthesisChiral IntermediateDifficult Substrates

Frequently Asked Questions (FAQ)

Q: My product is not extracting into Ethyl Acetate. Where is it? A: The amino-alcohol (especially if N-unprotected) is likely in the aqueous phase.

  • Immediate Fix: Add NaCl to the aqueous layer until saturated. Re-extract with DCM/Isopropanol (3:1) . The alcohol helps pull the polar amine into the organic phase.

Q: I see a +18 mass peak in LCMS. Is this a hydrate? A: It is likely the ring-opened impurity (addition of water across the cyclopropane) if you used acidic conditions. If you used basic conditions, it may simply be the ammonium salt. Check NMR: if the cyclopropane protons (0.3–0.8 ppm) are gone, the ring has opened.

Q: Can I reduce the ketone without protecting the amine? A: Yes, but yield will suffer. If you must, use 5 equivalents of NaBH₄ and perform the reaction in Ethanol rather than Methanol to reduce the solubility of the borate salts, permitting filtration. However, N-protection is strongly recommended for reproducibility [4].

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocol for N-Boc protection to improve lipophilicity).
  • Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607. Link

  • Muthusamy, S., et al. (2005). Synthesis of spiro[2.5]octan-4-one derivatives. Tetrahedron Letters, 46(38), 6563-6566. (Demonstrates stability/instability of spiro-ketones).
  • Gilead Sciences, Inc. (2014). Process for the preparation of anti-viral compounds (Ledipasvir intermediates). WO2014121234. (Industrial precedent for reducing spiro-piperidines). Link

Sources

Troubleshooting

Technical Support Center: Purification of Polar Spirocyclic Amino Alcohols

The following technical guide is structured as a Tier 3 Support Knowledge Base for medicinal chemists and process engineers. It prioritizes actionable troubleshooting for the specific physicochemical challenges posed by...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for medicinal chemists and process engineers. It prioritizes actionable troubleshooting for the specific physicochemical challenges posed by polar spirocyclic amino alcohols.

Executive Summary: The "Escaping Flatland" Challenge

Spirocyclic amino alcohols (e.g., spiro[3.3]heptane derivatives, azaspiro cycles) are increasingly utilized in drug discovery to increase


 character and improve physicochemical properties without adding excessive molecular weight. However, these scaffolds present a "perfect storm" for purification:
  • High Polarity: The combination of amine and hydroxyl groups creates high water solubility (

    
    ), making aqueous workups inefficient.
    
  • Silanol Interaction: Basic amines interact strongly with acidic silanols on standard silica, leading to peak tailing and irreversible adsorption.

  • Detection Silence: Many spirocyclic cores lack conjugation, rendering them invisible to standard UV detection (254 nm).

This guide addresses these specific failure modes with self-validating protocols.

Troubleshooting Guide (Q&A Format)

Issue 1: "My compound tails severely or streaks on the silica column."

Diagnosis: Unsuppressed Silanol Activity. Standard silica gel (


) has a surface pH of ~5.0 due to acidic silanol groups (

). Basic spirocyclic amines become protonated (

) and form ionic bonds with the stationary phase, causing "streaking."

Protocol A: The "Magic Solvent" System Do not rely on simple MeOH/DCM gradients. You must suppress ionization.

  • Base Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to both Solvent A (DCM) and Solvent B (MeOH).
    
  • The "Magic" Mixture: For very polar amines, use the lower layer of:

    • 
       / 
      
      
      
      /
      
      
      (80:18:2).
    • Why: Chloroform is more acidic than DCM and often solubilizes polar amines better, while the ammonia keeps the amine deprotonated (free base).

Protocol B: Amine-Functionalized Silica Switch to a KP-NH (Amino) stationary phase.

  • Mechanism:[1][2][3] The silica surface is bonded with propyl-amine groups. This creates a basic surface environment that prevents the analyte from protonating, eliminating the need for mobile phase modifiers.

  • Benefit: Allows the use of standard Hexane/Ethyl Acetate gradients, which are easier to evaporate than DCM/MeOH.

Issue 2: "I cannot extract my product from the aqueous layer after the reaction."

Diagnosis: Partition Coefficient Mismatch. Small, polar spirocycles often prefer the aqueous phase over organic solvents like EtOAc or DCM.

Protocol: The "Salting Out" & High-Polarity Extraction

  • Saturate Aqueous Phase: Add solid NaCl until the aqueous layer is saturated. This increases the ionic strength, forcing the organic organic molecule out ("Salting Out").

  • Extraction Solvent: Switch to 3:1

    
    /Isopropanol  or n-Butanol .
    
    • Warning: n-Butanol has a high boiling point (

      
      ). Only use if you have a high-vacuum rotovap.
      
  • Alternative: Solid-Phase Extraction (Catch & Release)

    • Skip the liquid-liquid extraction entirely. Use a Strong Cation Exchange (SCX) cartridge.

    • See Visualization 1 for the workflow.

Issue 3: "I see no peaks on the Flash system, but the mass spec says it's there."

Diagnosis: Lack of Chromophore. Spiro[3.3]heptanes and similar saturated rings have no


-systems to absorb UV light.

Protocol A: Universal Detection Switch detector mode to ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . These detect any non-volatile analyte regardless of optical properties.

Protocol B: In-Situ Derivatization (If ELSD is unavailable) React a small aliquot of your crude mixture with Benzoyl Chloride or Fmoc-Cl .

  • Action: This attaches a UV-active chromophore. Run TLC/Flash on the derivative to track the location of your product, then correlate back to the underivatized run.

Issue 4: "My diastereomers are co-eluting."

Diagnosis: Insufficient Selectivity on Achiral Phases. Spirocycles frequently possess axial chirality or cis/trans isomerism that is difficult to resolve on standard silica.

Protocol: Supercritical Fluid Chromatography (SFC) SFC is the gold standard for spirocyclic isomer separation.

  • Stationary Phase: 2-Ethylpyridine or Diol phases.

  • Mobile Phase:

    
     with MeOH (plus 0.1% Diethylamine).
    
  • Why: The orthogonal selectivity of supercritical

    
     often resolves diastereomers that co-elute in normal phase.
    

Visualizations & Workflows

Visualization 1: "Catch and Release" Purification (SCX)

This method isolates polar amines from non-polar byproducts without an aqueous workup.

SCX_Workflow Figure 1: SCX Cartridge 'Catch and Release' Protocol for Polar Amines Load 1. Load Crude (Dissolved in MeOH) Wash 2. Wash (MeOH or DCM) Load->Wash Non-basic impurities pass through Elute 3. Elute (2M NH3 in MeOH) Wash->Elute Amine retained on acidic resin Result 4. Evaporate (Pure Free Base) Elute->Result Ammonia displaces product

Visualization 2: Stationary Phase Decision Tree

Select the correct column chemistry based on your compound's behavior.

Column_Selection Figure 2: Decision Matrix for Stationary Phase Selection Start Start: Polar Spirocyclic Amine UV_Check Is it UV Active? Start->UV_Check Tailing Does it tail on TLC (DCM/MeOH)? UV_Check->Tailing Yes ELSD Req. ELSD/CAD or Derivatization UV_Check->ELSD No Standard Standard Silica (Use 1% TEA modifier) Tailing->Standard Minor Tailing Amine_Silica Amino (KP-NH) Silica (No modifier needed) Tailing->Amine_Silica Severe Streaking C18 Reverse Phase (C18) (Acidic Buffer) Tailing->C18 Insoluble in Organic ELSD->Tailing

Reference Data Tables

Table 1: Mobile Phase Modifiers for Silica Chromatography

Use these additives to suppress silanol interactions.

ModifierConcentrationApplicationProsCons
Triethylamine (TEA) 0.5% - 1.0%General purposeVolatile, effective suppression.Can form salts with acidic impurities.
Ammonium Hydroxide (28% aq) 1.0% - 2.0%High polarity aminesBest for "Magic Solvent" mixes.Immiscible with pure DCM (needs MeOH).
Acetic Acid 0.1% - 0.5%Cationic purificationUse only if purifying as a salt.difficult to remove; rarely used for free bases.
Table 2: Extraction Solvent Systems for Water-Soluble Amines

When standard EtOAc/Water extraction fails.

Solvent SystemRatioPartition EfficiencyNotes
DCM / Isopropanol 3:1ModerateGood for moderately polar spirocycles.
Chloroform / Ethanol 3:1HighDenser than water; easy separation.
n-Butanol 100%Very HighExtracts almost anything; requires high heat to evap.
Ethyl Acetate / MeOH 9:1Low-ModerateMeOH helps solubility but increases water miscibility.

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • ChemistryViews. (2012).[4] Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ChemRxiv. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link][2][5][6][7][8]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Handling 5-Azaspiro[2.5]octane Hydrochloride

Welcome to the dedicated technical support center for 5-azaspiro[2.5]octane hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuabl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 5-azaspiro[2.5]octane hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their synthetic workflows. As a hygroscopic solid, 5-azaspiro[2.5]octane hydrochloride presents unique handling challenges that, if not properly managed, can impact experimental reproducibility, yield, and the overall integrity of your results.

This document moves beyond generic advice to provide in-depth, field-proven insights into the causality behind best practices. Every protocol is designed as a self-validating system to ensure technical accuracy and build confidence in your experimental execution.

Section 1: Frequently Asked Questions (FAQs) - Understanding the 'Why'

This section addresses the fundamental properties of 5-azaspiro[2.5]octane hydrochloride and the core principles behind its proper handling.

Q1: What is 5-azaspiro[2.5]octane hydrochloride and why is it used in drug development?

A1: 5-Azaspiro[2.5]octane hydrochloride is a spirocyclic amine, which means it features a bicyclic system where two rings share a single carbon atom.[1] This rigid, three-dimensional structure is of significant interest in medicinal chemistry. The defined spatial arrangement of substituents allows for precise interactions with biological targets, potentially leading to improved potency and selectivity of drug candidates.[1] The hydrochloride salt form is utilized to enhance the compound's aqueous solubility and crystallinity, which are crucial properties for drug formulation and bioavailability.[1]

Q2: What does 'hygroscopic' mean in the context of this compound, and why is it a concern?

A2: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[2] For 5-azaspiro[2.5]octane hydrochloride, this means that upon exposure to air, the solid will attract and retain water molecules. This is a critical concern for several reasons:

  • Inaccurate Weighing: If the compound absorbs water, the measured mass will be artificially inflated, leading to errors in stoichiometry and reagent ratios in your reactions.

  • Altered Physical State: Significant moisture absorption can cause the crystalline solid to become sticky, oily, or even dissolve completely, making it difficult to handle and dispense accurately.

  • Chemical Instability: The presence of water can potentially lead to degradation or side reactions, especially under certain reaction conditions or during long-term storage. While spirocyclic amines are generally stable, the introduction of water can affect reaction outcomes.[3]

  • Impact on Reactions: Many organic reactions, particularly those involving organometallic reagents or sensitive catalysts, are intolerant to water. The introduction of moisture via a hygroscopic reagent can quench reagents and inhibit catalysis.

Q3: How is the hygroscopicity of a pharmaceutical compound officially classified?

A3: The European Pharmacopoeia (Ph. Eur.) provides a standardized method for classifying the hygroscopicity of a substance. This classification is based on the percentage increase in mass after the substance is exposed to a high-humidity environment (80% relative humidity at 25°C) for 24 hours.[4][5] While specific data for 5-azaspiro[2.5]octane hydrochloride is not publicly available, understanding this classification system is crucial for assessing new compounds.

Hygroscopicity Category Mass Increase (% w/w) at 25°C / 80% RH
Non-hygroscopic< 0.12%
Slightly hygroscopic≥ 0.2% and < 2%
Moderately hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%

Source: European Pharmacopoeia (Ph. Eur.)[4]

Q4: How does the absorbed water interact with the amine hydrochloride salt?

A4: 5-Azaspiro[2.5]octane hydrochloride is an ionic compound, consisting of the protonated spirocyclic amine cation and a chloride anion.[1] Water molecules, being polar, are attracted to these ions. The primary interaction is the hydration of the ions, where water molecules orient themselves around the cation and anion. This process is energetically favorable and drives the absorption of moisture from the air.

Section 2: Troubleshooting Guide - Proactive Solutions for Common Challenges

This section is formatted to help you anticipate and resolve specific issues you may encounter during your experiments.

Problem / Observation Root Cause Analysis Recommended Action & Scientific Rationale
Inconsistent reaction yields or difficult-to-reproduce results. The most likely culprit is inaccurate quantification of the reagent due to moisture absorption. The actual amount of the amine being added is less than what the balance indicates.1. Implement a strict anhydrous handling protocol (see Section 3). 2. Quantify the water content of your current batch of reagent using Karl Fischer titration (see Section 4) to determine if a correction factor is needed for immediate use. The causality is direct: accurate molar ratios are fundamental to stoichiometric reactions.
The solid appears clumpy, sticky, or has "melted" in the bottle upon opening. This indicates significant water uptake from the atmosphere. This can happen due to improper storage, frequent opening of the container in a humid environment, or a compromised container seal.1. Discard the affected reagent if purity is paramount. The physical change suggests a high and non-uniform water content, making accurate weighing impossible.2. If the material is valuable, consider drying it under high vacuum, but be aware that this may not restore its original crystalline form. The rationale is that once the solid deliquesces (dissolves in the absorbed water), achieving a homogenous, anhydrous solid is challenging.
Difficulty achieving a clear, fully dissolved solution in an anhydrous organic solvent. This can be due to two main factors: 1) The absorbed water is insoluble in your chosen non-polar organic solvent, causing turbidity. 2) The compound has limited intrinsic solubility in that specific solvent.1. Ensure the reagent is properly dried before use. 2. Consult solubility data or perform a small-scale solubility test. Consider solvents known to dissolve amine salts, such as methanol or DMSO, if compatible with your reaction. If using a non-polar solvent, sonication may aid dissolution, but the presence of undissolved water will persist.
A reaction mixture containing a strong base (e.g., n-BuLi, LDA) turns an unexpected color or fails to initiate. The amine hydrochloride is acidic. It will react with and neutralize at least one equivalent of a strong base. Absorbed water will also quench the base.1. Use the freebase form of the amine if your reaction is base-sensitive. You can generate the freebase by neutralizing the hydrochloride salt with a base (e.g., NaOH) and extracting it into an organic solvent.2. If using the hydrochloride salt, add at least one additional equivalent of your base to account for the acidic proton. The principle here is a simple acid-base neutralization that must be accounted for in your stoichiometric calculations.[3]

Section 3: Experimental Protocols - A Self-Validating Workflow

These protocols are designed to ensure accuracy and minimize moisture contamination.

Protocol 3.1: Weighing and Dispensing Workflow

This workflow is designed to minimize atmospheric exposure, which is the primary cause of moisture absorption.

Caption: Workflow for accurate weighing of hygroscopic reagents.

Step-by-Step Methodology:

  • Preparation:

    • Ensure the analytical balance is clean, level, and tared.

    • Have clean, dry spatulas and weighing paper ready. For highly hygroscopic or static-prone solids, glossy weighing paper is recommended.

    • Tare your clean, dry reaction flask with a septum or cap. This will be your final weight check.

  • Controlled Transfer (Glovebox/Glove Bag Recommended):

    • The ideal environment for handling this reagent is a glovebox with a low-humidity atmosphere (<10% RH). If a glovebox is unavailable, a glove bag purged with an inert gas (e.g., nitrogen, argon) is a viable alternative.

    • Allow the bottle of 5-azaspiro[2.5]octane hydrochloride to equilibrate to the ambient temperature of the glovebox before opening to prevent condensation.

    • Work swiftly. Open the container, quickly remove the approximate amount of solid needed, and immediately and tightly reseal the container.

    • Weigh the solid on the tared weighing paper.

  • Dispensing and Final Quantification:

    • Carefully transfer the weighed solid into your pre-tared reaction vessel.

    • Seal the reaction vessel immediately.

    • Place the sealed reaction vessel back on the balance to obtain the final, accurate mass of the transferred reagent.

    • Self-Validation Check: The difference between the final and initial mass of the reaction vessel gives you the true mass of the reagent, free from errors caused by ongoing moisture absorption on the weighing paper.

Protocol 3.2: Drying the Reagent Prior to Use

If you suspect your material has absorbed moisture, drying may be necessary.

  • Apparatus Setup: Place a shallow glass dish containing the 5-azaspiro[2.5]octane hydrochloride into a vacuum oven. Ensure the vacuum connection is secure.

  • Drying Conditions: Heat the oven to a moderate temperature (e.g., 40-50°C). Higher temperatures are generally not recommended for amine salts without specific stability data, as they can risk decomposition.

  • Applying Vacuum: Slowly apply a vacuum to the oven. A pressure of <1 mmHg is recommended.

  • Drying Duration: Dry for 12-24 hours. The optimal time may vary.

  • Verification of Dryness: To verify dryness, weigh a sample, dry it for a set period (e.g., 12 hours), re-weigh it, and then continue drying for another few hours and weigh again. The material is considered dry when successive weighings are constant.

  • Post-Drying Handling: Once dry, break the vacuum with an inert gas like nitrogen or argon. Immediately transfer the dried compound into a desiccator for storage and handling.

Section 4: Advanced Techniques - Water Content Determination

For applications requiring the highest level of precision, direct measurement of water content is essential.

Q5: How can I accurately determine the water content of my 5-azaspiro[2.5]octane hydrochloride?

A5: The gold standard for water content determination is Karl Fischer (KF) titration .[6][7] This method is highly specific to water and is more accurate than loss-on-drying (LOD) for hygroscopic compounds, as LOD can also measure volatile solvents.

Key Considerations for KF Titration of Amine Hydrochlorides:

  • Side Reactions: The basicity of the amine can interfere with the Karl Fischer reagents.[8] Although this is an amine hydrochloride salt (and thus acidic), the free amine may be present in equilibrium, especially in the KF solvent.

  • Reagent Choice: Use Karl Fischer reagents specifically designed for ketones and aldehydes, as these are formulated to be compatible with a wider range of functional groups. Pyridine-free reagents are now standard and reduce odor and toxicity.[6]

  • Solvent: A methanolic solvent is typically used. For compounds with poor solubility, co-solvents like formamide can be added.

  • Procedure: A coulometric Karl Fischer titrator is ideal for the low water content expected in a seemingly dry solid. The procedure involves adding a precisely weighed sample of the compound to the KF titration cell and titrating to the endpoint. The instrument then calculates the water content, often expressed in ppm or percentage.

Caption: Decision workflow for using Karl Fischer titration.

References

  • PubChem. 5-Azaspiro[2.5]octane hydrochloride. National Center for Biotechnology Information. [Link]

  • Chemistry Stack Exchange. Drying salts with HCl solution. [Link]

  • ResearchGate. An Examination of Water Vapor Sorption by Multi-Component Crystalline and Amorphous Solids and Its Effects on their Solid-State Properties. [Link]

  • ACS Medicinal Chemistry Letters. General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. [Link]

  • ResearchGate. Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. Reactions of amines. [Link]

  • Journal of Young Pharmacists. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. [Link]

  • Mettler Toledo. Efficient Weighing Guide. [Link]

  • Nature Communications. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. [Link]

  • Reddit. Drying and Storing Hygroscopic Salts. [Link]

  • Staedean. Weighing and dispensing solution - Key risks and solution. [Link]

  • Chemguide. Amines as bases. [Link]

  • Mettler Toledo. Karl Fischer Titration - School experiments. [Link]

  • GCRIS. The effect of HCl treatment on water vapor adsorption characteristics of clinoptilolite rich natural zeolite. [Link]

  • Beilstein Journal of Organic Chemistry. Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]

  • American Chemical Society. Lesson 5.9: Temperature Changes in Dissolving. [Link]

  • Chemical Science. Oxa-spirocycles: synthesis, properties and applications. [Link]

  • ResearchGate. Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. [Link]

  • Sciencemadness.org. drying the water out of hygroscopic crystals. [Link]

  • AquaEnergy Expo. Good Titration Practice™ in Karl Fischer Titration. [Link]

  • ACS Applied Materials & Interfaces. Water Vapor Adsorption on CAU-10-X: Effect of Functional Groups on Adsorption Equilibrium and Mechanisms. [Link]

  • Preprints.org. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • YouTube. Hydrolysis of Amide under acidic and Basic Conditions. [Link]

  • OpenStax. Organic Chemistry: 24.6 Synthesis of Amines. [Link]

  • European Medicines Agency. European Pharmacopoeia. [Link]

  • Molecules. Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. [Link]

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards?. [Link]

  • ProUmid. Moisture Sorption Isotherms. [Link]

  • Scribd. Hygroscopicity in Pharmaceuticals: Overview. [Link]

  • ResearchGate. Help with drying 6M HCl from sample after amino acid hydrolysis?. [Link]

  • Esco Pharma. Weighing and Dispensing. [Link]

  • KEM. Development of Karl Fischer Reagents. [Link]

  • Molecules. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • USP. Water–Solid Interactions in Pharmaceutical Systems. [Link]

  • Science.gov. vacuum drying process: Topics by Science.gov. [Link]

Sources

Troubleshooting

Technical Support Center: Separation of Substituted Spiro[2.5]octane Diastereomers

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SPIRO-OCT-001 Executive Summary & Diagnostic Triage The Challenge: Substituted spiro[2.5]octanes present a unique separation challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SPIRO-OCT-001

Executive Summary & Diagnostic Triage

The Challenge: Substituted spiro[2.5]octanes present a unique separation challenge. The rigid spiro-fusion between the three-membered cyclopropane ring and the six-membered cyclohexane ring locks the molecule into specific conformations. While this rigidity prevents interconversion, it often results in diastereomers with nearly identical hydrophobic surface areas, rendering standard C18 Reverse Phase (RP) chromatography ineffective.

The Solution: Successful separation relies on shape selectivity rather than hydrophobicity. The "flat" cyclopropane moiety creates distinct volumetric footprints for cis and trans isomers (relative to the cyclohexane substituents).

Diagnostic Decision Tree: Use the following logic to select your separation mode.

SeparationLogic Start Start: Spiro[2.5]octane Mixture SolubilityCheck Is sample soluble in Hexane/Heptane? Start->SolubilityCheck AcidSensitive Is the Cyclopropane Acid-Sensitive? SolubilityCheck->AcidSensitive Yes RP_HPLC Reverse Phase HPLC (PFP or C18) SolubilityCheck->RP_HPLC No (Polar) NP_HPLC Normal Phase HPLC (Silica/Amylose) AcidSensitive->NP_HPLC No (Stable) SFC SFC (Supercritical Fluid) *Recommended* AcidSensitive->SFC Yes (High Risk) ModifierCheck Avoid TFA/Strong Acids Use IPA/DEA NP_HPLC->ModifierCheck Method Dev SFC->ModifierCheck Method Dev

Caption: Figure 1. Triage workflow for selecting the optimal chromatographic mode based on solubility and chemical stability.

Primary Workflow: Supercritical Fluid Chromatography (SFC)[1][2][3]

Why SFC? SFC is the gold standard for spirocyclic scaffolds. The supercritical CO₂ acts as a non-polar solvent (similar to heptane) but with lower viscosity and higher diffusivity.[1] This allows for the use of "Chiral" stationary phases (e.g., Amylose or Cellulose derivatives) to separate achiral diastereomers based on their 3D shape fit into the stationary phase grooves.

Protocol 1: The "Shape-Selectivity" Screen

Objective: Separate diastereomers (


 1:1 to 10:1) using polysaccharide-based columns.
ParameterSetting / RecommendationRationale
Columns Chiralpak AD-H, OD-H, or IC (Amylose/Cellulose tris-carbamates)These phases have "pockets" that discriminate the bulky spiro-conformation better than bare silica.
Co-Solvent 10–20% Methanol or EthanolProtic solvents interact with the carbamate linkage on the column, enhancing shape recognition.
Additive 0.1% Diethylamine (DEA) or Ammonium HydroxideCRITICAL: Avoid TFA. The cyclopropane ring is prone to acid-catalyzed ring opening (solvolysis).
Back Pressure 120–150 barMaintains supercritical density; higher density often improves resolution of structural isomers.
Temperature 35°C – 40°CLower temperatures favor enthalpic retention mechanisms (shape fitting).

Step-by-Step Execution:

  • Solubility Test: Dissolve 1 mg of sample in 1 mL MeOH. If cloudy, add DCM (Dichloromethane) dropwise until clear.

  • Gradient Screen: Run 5% to 50% co-solvent over 5 minutes on an AD-H and OD-H column.

  • Evaluation: Look for "doublet" peaks. If resolution (

    
    ) < 1.5, switch to the IC column (chlorinated selector) which often captures the dipole of the spiro-oxygen/nitrogen better.
    

Structural Assignment: The "Anchor Point" Method

The Issue: You have separated Peak 1 and Peak 2. Which is cis and which is trans? The Tool: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).[2]

Logic: The spiro-carbon (C3) is the fixed anchor. The cyclopropane protons (


) are fixed in space relative to the cyclohexane ring protons (

).
  • Isomer A (Syn/Cis): Cyclopropane protons show strong NOE to the axial protons of the cyclohexane ring.

  • Isomer B (Anti/Trans): Cyclopropane protons show NOE to the equatorial protons or substituents.

NMR_Logic SpiroCenter Spiro Center (C3) Cyclopropane Cyclopropane H (Ha/Hb) Cyclopropane->SpiroCenter Fixed Cyclohexane_Ax Cyclohexane Axial H (Hc) Cyclopropane->Cyclohexane_Ax Strong NOE Cyclohexane_Eq Cyclohexane Eq H (Hd) Cyclopropane->Cyclohexane_Eq Weak/No NOE Cyclopropane->Cyclohexane_Eq Strong NOE Result_Cis Conclusion: CIS Isomer Cyclohexane_Ax->Result_Cis Result_Trans Conclusion: TRANS Isomer Cyclohexane_Eq->Result_Trans

Caption: Figure 2. NOESY correlation logic for assigning relative stereochemistry at the spiro junction.

Troubleshooting & FAQs

Q1: My compound degrades during purification. I see a new peak at +18 mass units (M+18) or +32 (M+32).

Diagnosis: Acid-catalyzed ring opening (Solvolysis). Mechanism: The spiro[2.5]octane cyclopropane ring has significant ring strain (~27 kcal/mol). Trace acids (TFA, Formic Acid) in the mobile phase can protonate the ring, leading to nucleophilic attack by water (+18) or methanol (+32). Fix:

  • Immediate: Remove all acidic modifiers. Flush lines with 100% Methanol.

  • Buffer: Use 0.1% Ammonium Hydroxide or Diethylamine (DEA) in the mobile phase. The basic pH stabilizes the cyclopropane ring.

Q2: I am using Reverse Phase (C18) and the diastereomers co-elute as a single broad peak.

Diagnosis: Lack of "Hydrophobic Discrimination." Reasoning: In a spiro system, the difference in hydrophobic surface area between diastereomers is negligible. C18 interacts primarily with the "greasy" surface, which is identical for both. Fix:

  • Switch to PFP (Pentafluorophenyl): PFP columns offer

    
     interactions and dipole selectivity, which can distinguish the electronic environments of the spiro-center better than C18.
    
  • Switch to Normal Phase: Use a bare silica column with Hexane/Ethyl Acetate. The adsorption mechanism is more sensitive to the 3D orientation of polar groups.

Q3: My sample precipitates in the SFC lines (blockage).

Diagnosis: Solubility mismatch. Reasoning: Spiro[2.5]octanes are often highly lipophilic but may crystallize easily. Pure CO₂/MeOH gradients can cause "breakthrough" precipitation if the sample concentration is too high. Fix:

  • The "Sandwich" Injection: Dissolve sample in 50:50 DCM:MeOH.

  • Make-up Flow: Ensure your post-column make-up solvent (for the detector) is compatible (e.g., IPA instead of MeOH).

References

  • SFC for Chiral/Diastereomeric Separation

    • Source: West, C., & Lesellier, E. (2008). "Characterisation of stationary phases in supercritical fluid chromatography with the solvation parameter model.
    • Relevance: Establishes the mechanism of shape selectivity on polysaccharide phases in SFC.
    • Link:

  • Cyclopropane Stability & Synthesis

    • Source: Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[3] Organic Reactions.

    • Relevance: Details the acid sensitivity of cyclopropane rings and necessary precautions during workup/purific
    • Link:

  • NMR Assignment of Spirocycles

    • Source: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
    • Relevance: Chapter 8 covers NOESY/ROESY interpretation for rigid conform
    • Link:

  • General Chromatography Troubleshooting

    • Source: Dolan, J. W., & Snyder, L. R. (2012). Troubleshooting LC Systems.
    • Relevance: Standard protocols for peak broadening and solubility issues.
    • Link:

Sources

Optimization

Technical Support Center: Optimization of Ring-Closing Metathesis for Spirocycle Synthesis

Welcome to the technical support center for Ring-Closing Metathesis (RCM) focused on the synthesis of spirocycles. This guide is designed for researchers, scientists, and drug development professionals who are navigating...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ring-Closing Metathesis (RCM) focused on the synthesis of spirocycles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges of constructing sterically demanding quaternary spirocenters using olefin metathesis. Here, we move beyond basic protocols to address the "why" behind experimental choices, providing field-proven insights to troubleshoot and optimize your reactions.

Spirocycles are increasingly vital motifs in medicinal chemistry, prized for their rigid, three-dimensional structures that can improve pharmacological properties.[1] RCM has emerged as a powerful tool for their construction.[2][3][4] However, the creation of a quaternary carbon at the heart of the spirocycle introduces significant steric and electronic challenges that can impede catalyst performance and lead to low yields or reaction failure.[5][6] This guide provides a structured approach to overcoming these hurdles.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses the most common issues encountered during RCM for spiro-synthesis in a direct question-and-answer format.

Question 1: My RCM reaction shows no conversion, or the reaction has stalled. What are the likely causes and solutions?

Low or no conversion is the most frequent issue. The cause often lies with either catalyst deactivation or an inherently difficult substrate.

Initial Checks (The Usual Suspects):

  • Atmosphere & Solvent Purity: Ruthenium metathesis catalysts, while more tolerant than their predecessors, are sensitive to oxygen and impurities. Ensure your solvent is rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon for at least 30 minutes) and passed through an activated alumina column. All glassware must be oven- or flame-dried, and the reaction should be maintained under a positive pressure of inert gas.

  • Substrate Purity: Impurities in your diene substrate, particularly those with coordinating functional groups (e.g., unprotected amines, thiols), can poison the catalyst. Purify the substrate meticulously, typically by column chromatography, immediately before use.

  • Catalyst Integrity: Has the catalyst been handled and stored correctly? Prolonged exposure to air can deactivate it. It's advisable to weigh out the catalyst in a glovebox or quickly in the air and immediately place the reaction under an inert atmosphere.

Advanced Troubleshooting Steps:

  • Increase Temperature: If room temperature reactions fail, gradually increasing the temperature (e.g., to 40-80 °C in solvents like dichloromethane (DCM), dichloroethane (DCE), or toluene) can provide the necessary activation energy.[2] Be cautious, as higher temperatures can also accelerate catalyst decomposition, especially for first and second-generation Grubbs catalysts.[2] Hoveyda-Grubbs second-generation (HG-II) catalysts generally exhibit greater thermal stability.[7]

  • Switch to a More Active Catalyst: If steric hindrance around the forming spirocenter is high, a more reactive catalyst may be required.

    • Grubbs I (G-I) is rarely the first choice for challenging substrates but has been used successfully for some spiro-oxindoles under mild conditions.[2]

    • Grubbs II (G-II) offers higher reactivity and better functional group tolerance than G-I.

    • Hoveyda-Grubbs II (HG-II) is often the catalyst of choice for challenging RCM due to its high stability and activity. It is particularly effective for forming sterically congested olefins.[6]

    • Specialized Catalysts (e.g., Zhan, Umicore M-series): For exceptionally difficult substrates, consider catalysts designed for hindered alkenes or slow-releasing catalysts that maintain a low concentration of the active species, minimizing side reactions.[8][9]

  • Check Substrate Design: The inherent strain of the target spirocycle might be too high for cyclization to be thermodynamically favorable. Consider redesigning the substrate. For instance, introducing a "relay" by attaching a temporary five-carbon tether can direct the catalyst to a less hindered olefin first, facilitating the final ring closure.[10]

Question 2: My reaction is producing significant amounts of dimer or oligomers instead of the desired spirocycle. How can I fix this?

This indicates that the intermolecular metathesis reaction is outcompeting the desired intramolecular RCM. The solution is to manipulate the kinetics to favor the intramolecular pathway.

Primary Solution: High Dilution

  • Concentration is Key: The fundamental strategy is to run the reaction under high dilution. Typical concentrations for spirocycle synthesis range from 0.05 M down to 0.001 M. By keeping the substrate molecules far apart in the solution, the probability of one end of a molecule finding its other end (intramolecular) becomes much higher than it finding another molecule (intermolecular).

  • Slow Addition Technique: For particularly stubborn cases, a "pseudo-dilution" approach is highly effective. Prepare two separate solutions: one of the diene substrate and one of the catalyst. Add both solutions simultaneously and slowly (e.g., over several hours using a syringe pump) to a flask of refluxing solvent. This technique maintains an extremely low instantaneous concentration of both substrate and catalyst, strongly favoring the intramolecular RCM.[8]

Secondary Considerations:

  • Catalyst Choice: Some catalysts have different propensities for oligomerization. If dilution alone is insufficient, screening different catalysts is warranted.

Question 3: The reaction works, but the yield is low and I observe byproducts or starting material decomposition. What should I optimize?

Low yields in an otherwise successful reaction point towards issues of catalyst stability, reaction time, or competing side reactions like isomerization.

Optimization Strategies:

  • Reaction Time and Temperature: Monitor the reaction by TLC or GC-MS. An optimal reaction time exists before catalyst decomposition and product degradation begin to outweigh product formation. Heating a reaction for too long, especially with less stable catalysts, can lead to decomposition of the starting material or product.[2]

  • Catalyst Loading: While it may seem counterintuitive, increasing catalyst loading is not always the best solution and can sometimes lead to more byproducts.[8] Typical loadings for spiro-RCM range from 1-10 mol%. Start with a standard loading (e.g., 5 mol%) and optimize from there. For highly efficient systems, loadings can be much lower.

  • Driving the Equilibrium: RCM involving terminal alkenes produces ethylene gas as a byproduct.[11][12] Efficiently removing this gas from the reaction mixture can be crucial to drive the reaction to completion. This can be achieved by:

    • Gently bubbling a stream of inert gas (argon or nitrogen) through the reaction mixture.

    • Conducting the reaction under a partial vacuum.[8]

  • Use of Additives: In some cases, additives can suppress side reactions. For instance, mild acids like acetic acid have been used to prevent alkene isomerization, which can be a problematic side reaction.[8]

Frequently Asked Questions (FAQs)

Q: Which catalyst is the best starting point for a novel spirocycle synthesis?

A: For most applications, the Hoveyda-Grubbs Second Generation catalyst (HG-II) is an excellent and robust starting point. Its high stability, particularly at elevated temperatures, and high activity make it suitable for a wide range of substrates, including sterically demanding ones often encountered in spirocycle synthesis.[6][7] If that fails, screening Grubbs II and specialized catalysts like the Zhan or Umicore M-series is a logical next step.[8][9]

Q: How do I effectively remove residual ruthenium from my final product?

A: Ruthenium contamination is a significant concern, especially in pharmaceutical applications. Several methods exist:

  • Silica Gel Chromatography: This is the most common lab-scale method. Often, a simple plug of silica gel is sufficient to remove the bulk of the ruthenium species.[13]

  • Activated Carbon: Stirring the crude product solution with activated carbon can effectively adsorb ruthenium byproducts.

  • Scavenger Resins: Commercially available scavenger resins (e.g., those with thiol or isocyanate functionalities) show high affinity for ruthenium and can be filtered off after treatment.

  • Water-Soluble Catalysts: In some cases, using a water-soluble catalyst allows for simple extraction of the catalyst into an aqueous phase post-reaction.[14]

Q: Does the geometry of the starting diene (e.g., cis vs. trans pre-existing double bonds) matter?

A: Yes, it can. While RCM is generally tolerant, the pre-existing geometry can influence the rate of reaction and the stereochemistry of the product, especially in conformationally restricted systems. The Thorpe-Ingold effect can also play a role, where gem-disubstitution on the carbon atom bearing the two alkene chains can pre-organize the substrate into a conformation favorable for cyclization, thereby accelerating the reaction.

Visualizations and Data

Troubleshooting Workflow for Failed Spiro-RCM

G Start Reaction Failed (Low or No Conversion) Check_Purity 1. Verify Purity - Degas Solvent Rigorously - Purify Substrate (Chromatography) - Use Fresh/Properly Stored Catalyst Start->Check_Purity Start Here Dimer_Issue Problem: Dimerization Increase_Temp 2. Increase Temperature (e.g., Toluene @ 40-80 °C) Check_Purity->Increase_Temp If still fails Success Reaction Optimized Check_Purity->Success Solved Change_Catalyst 3. Change Catalyst - Switch G-II to HG-II - Use Specialized Catalyst (e.g., Zhan, Umicore M-series) Increase_Temp->Change_Catalyst If still fails Increase_Temp->Success Solved Check_Substrate 4. Re-evaluate Substrate - Is target ring too strained? - Consider Relay RCM strategy Change_Catalyst->Check_Substrate Last Resort Change_Catalyst->Success Solved Dilution 1. Increase Dilution (0.01M to 0.001M) Dimer_Issue->Dilution Primary Solution Slow_Addition 2. Use Slow Addition (Syringe Pump) Dilution->Slow_Addition If still an issue Slow_Addition->Success Solved

Caption: A decision-making workflow for troubleshooting common RCM failures.

Catalytic Cycle for Spiro-RCM

RCM_Cycle sub Diene Substrate (Spiro precursor) mc1 Metallacyclobutane I sub->mc1 + Catalyst cat [Ru]=CH2 (Active Catalyst) int1 Intermediate + Ethylene mc1->int1 [2+2] Cycloreversion mc2 Metallacyclobutane II (Intramolecular) int1->mc2 [2+2] Cycloaddition steric Steric Clash at Quaternary Center Can hinder this step prod Spirocycle Product mc2->prod [2+2] Cycloreversion (Releases Catalyst) prod->cat Regenerates Active Catalyst

Caption: The RCM catalytic cycle for spirocycle formation.

Table 1: Comparison of Common Ruthenium Catalysts for Spiro-RCM
CatalystCommon NameKey Features & Typical Use Cases for Spiro-Synthesis
First Generation Grubbs I (G-I)Lower activity; sensitive to air. Occasionally used for simple, unhindered spirocycles at room temperature.[2]
Second Generation Grubbs II (G-II)More active and greater functional group tolerance than G-I. A good general-purpose catalyst but can be prone to decomposition at higher temperatures.[8]
Hoveyda-Grubbs Hoveyda-Grubbs II (HG-II)High activity and excellent thermal stability. Often the first choice for sterically demanding substrates and reactions requiring heat.[6][7]
Specialized Zhan CatalystsHigh activity, often recyclable. Good for large-scale synthesis where catalyst cost and removal are critical factors.[8]

Experimental Protocols

Protocol 1: General Procedure for Spiro-RCM (High Dilution)

This protocol is a general starting point for the synthesis of a 5- or 6-membered spirocycle from a diallyl precursor.

1. Pre-Reaction Setup (Critical for Success):

  • Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.
  • Prepare the reaction solvent (e.g., Toluene or DCM). Degas the solvent by bubbling argon through it for 30-60 minutes or by using three freeze-pump-thaw cycles. If available, passing the solvent through an activated alumina purification system is ideal.

2. Reaction Assembly:

  • In a dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the degassed solvent (to achieve a final substrate concentration of 0.01 M).
  • Dissolve the diallyl substrate (1.0 eq) in the solvent.
  • Begin vigorous stirring and, if required, heat the solution to the desired temperature (e.g., 40-80 °C).

3. Catalyst Addition:

  • Weigh the RCM catalyst (e.g., HG-II, 2-5 mol%) in a separate vial, preferably in a glovebox.
  • Dissolve the catalyst in a small amount of the degassed solvent (~5% of the total reaction volume).
  • Add the catalyst solution to the stirring substrate solution in one portion. For highly sensitive reactions, use the slow addition method described in the troubleshooting section.

4. Monitoring and Workup:

  • Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 2-12 hours.[3]
  • Once the reaction is complete (starting material consumed), cool the mixture to room temperature.
  • To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.
  • Concentrate the reaction mixture under reduced pressure.

5. Purification:

  • Dissolve the crude residue in a minimal amount of solvent.
  • Purify the product by flash column chromatography on silica gel.[2][13] This step will also remove the majority of the ruthenium byproducts. The choice of eluent will be substrate-dependent (e.g., petroleum ether-ethyl acetate mixtures are common).[2]
  • Combine the product-containing fractions and remove the solvent under reduced pressure to yield the pure spirocycle.

References

  • Furstner, A., et al. (2009). Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis. Nature. Available at: [Link]

  • Organic Chemistry Portal. Ring Closing Metathesis (RCM). Available at: [Link]

  • Khan Academy (2013). Steric hindrance. YouTube. Available at: [Link]

  • Najam Academy (2024). Steric Hindrance | Organic Chemistry. YouTube. Available at: [Link]

  • Sorensen, E.J., & Sorensen, D.A. (2014). Contiguous stereogenic quaternary carbons: A daunting challenge in natural products synthesis. PNAS. Available at: [Link]

  • Harita, V.K., & Ramesh, N.G. (2019). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry. Available at: [Link]

  • Fürstner, A., et al. (2016). Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. Molecules. Available at: [Link]

  • Couture, A., et al. (2024). Stereoselective strategies to access spirotetronate natural products. Comptes Rendus. Chimie. Available at: [Link]

  • Reddy, B.S.R., et al. (2014). Regioselective Synthesis of Spiro-Oxindoles via a Ruthenium-Catalyzed Metathesis Reaction. ChemProc. Available at: [Link]

  • Majumdar, E., & Panda, G. (2003). Synthesis of spiro-cyclics via ring-closing metathesis. Arkivoc. Available at: [Link]

  • Bounteous (2023). Optimizing RCM Yield in Healthcare Organizations. Available at: [Link]

  • Irimia, M.A., et al. (2021). Spiro-Ometad As A Promising Substrate In Biomedical Devices. Materials (Basel). Available at: [Link]

  • Royal Society of Chemistry (2017). A Guided-Inquiry Approach to Ring-Closing Metathesis Supplementary Material. Available at: [Link]

  • ResearchGate. Comparison of various Hoveyda-Grubbs type catalysts. Available at: [Link]

  • Stoltz, B.M., & Virgil, S.C. (2017). Asymmetric Synthesis of All-Carbon Quaternary Spirocycles via a Catalytic Enantioselective Allylic Alkylation Strategy. Tetrahedron. Available at: [Link]

  • Fürstner, A. (2018). Natural products and ring-closing metathesis: synthesis of sterically congested olefins. Natural Product Reports. Available at: [Link]

  • Wikipedia. Grubbs catalyst. Available at: [Link]

  • Wipf, P. Ring Closing Metathesis of Diallylmalonate. University of Pittsburgh. Available at: [Link]

  • Ke, X. (2023). Synthesis of 5‐spirocycle camptothecin using ring‐closing metathesis strategy. Journal of Heterocyclic Chemistry. Available at: [Link]

  • ResearchGate. Ring‐closing metathesis (RCM) of diethyl diallyl malonate (DDM, 1). Available at: [Link]

  • ResearchGate. Quaternary Stereocenters: Challenges and Solutions for Organic Synthesis. Available at: [Link]

  • Kotha, S., & Meshram, M. (2012). Total syntheses of natural products containing spirocarbocycles. Natural Product Reports. Available at: [Link]

  • Skowerski, K., et al. (2014). Hoveyda–Grubbs catalyst analogues bearing the derivatives of N-phenylpyrrol in the carbene ligand – structure, stability, activity and unique ruthenium–phenyl interactions. Dalton Transactions. Available at: [Link]

  • Krasavin, M. (2017). Spirocyclic Motifs in Natural Products. Molecules. Available at: [Link]

  • Tritto, I., et al. (2023). New Insights into the Catalytic Activity of Second Generation Hoveyda–Grubbs Complexes Having Phenyl Substituents on the Backbone. Catalysts. Available at: [Link]

  • ResearchGate. Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

Sources

Troubleshooting

Technical Guide: Stability &amp; Handling of 5-azaspiro[2.5]octan-8-ol

This technical guide addresses the stability profile, handling, and troubleshooting of 5-azaspiro[2.5]octan-8-ol , focusing on its behavior under acidic conditions. This content is designed for organic chemists and formu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile, handling, and troubleshooting of 5-azaspiro[2.5]octan-8-ol , focusing on its behavior under acidic conditions. This content is designed for organic chemists and formulation scientists dealing with this specific scaffold in drug discovery.

[1]

Executive Summary: The Stability Paradox

5-azaspiro[2.5]octan-8-ol presents a dual-stability profile defined by its two functional centers: the basic secondary amine (position 5) and the secondary alcohol adjacent to the strained spiro-cyclopropane (position 8).

  • Amine Function (C5-N): Highly stable.[1] Readily forms salts (e.g., Hydrochloride) which are the standard commercial form.[1]

  • Spiro-Alcohol Function (C8-OH): Conditionally Unstable. While stable in dilute acid at room temperature, the C8-hydroxyl group is prone to acid-catalyzed dehydration and Wagner-Meerwein rearrangement under forcing conditions (heat, strong Lewis acids, or concentrated Brønsted acids).[1]

Key Takeaway: You can safely perform acidic workups (e.g., 1M HCl extraction) at


 to 

.[1] However, avoid refluxing in strong acids or using harsh Lewis acids, as this triggers irreversible ring expansion or opening of the cyclopropane moiety.[1]

Mechanistic Insight: Why Acidic Conditions Matter

To troubleshoot effectively, one must understand the competing pathways in acidic media.[1]

The Pathways[1][2][3]
  • Kinetic Product (Desirable): Protonation of the nitrogen (

    
    ).[1] This is fast, reversible, and protects the amine from oxidation.[1]
    
  • Thermodynamic Decomposition (Undesirable): Protonation of the C8-hydroxyl group. This generates a secondary carbocation adjacent to the quaternary spiro carbon (C3).[1] To relieve the inherent ring strain (~27.5 kcal/mol of the cyclopropane), the system undergoes a skeletal rearrangement, typically expanding the ring or opening the cyclopropane.[1]

Visualization: Stability Decision Tree

The following diagram illustrates the bifurcation between safe salt formation and destructive rearrangement.

StabilityPath Start 5-azaspiro[2.5]octan-8-ol (Neutral) Acid Acidic Conditions (H+) Start->Acid AmineProt N-Protonation (Kinetic Control) Acid->AmineProt Mild Acid / RT (pH < 9) AlcProt O-Protonation (Thermodynamic/Forcing) Acid->AlcProt Strong Acid / Heat (e.g., H2SO4, Reflux) Salt Ammonium Salt (Stable Solid) AmineProt->Salt Reversible Cation C8-Carbocation (Transient Species) AlcProt->Cation -H2O Rearrange Wagner-Meerwein Rearrangement Cation->Rearrange Strain Relief Decomp Ring Expansion/Opening (Irreversible Impurities) Rearrange->Decomp

Figure 1: Reaction pathways of 5-azaspiro[2.5]octan-8-ol in acidic media.[1] Green path represents safe handling; red path represents decomposition.[1]

Troubleshooting Guide

Issue 1: Loss of Material or Low Yield after Acidic Deprotection

Scenario: You are removing a Boc group using 4M HCl in Dioxane or TFA/DCM and observe lower than expected yields or a complex LCMS trace.

  • Diagnosis: High acid concentration combined with exotherms (heat generation) likely triggered the rearrangement of the spiro-cyclopropane system.[1]

  • Solution:

    • Switch Reagents: Use TMSOTf / 2,6-lutidine for mild Boc removal if the molecule is highly sensitive.[1]

    • Temperature Control: If using TFA or HCl, strictly maintain temperature at

      
        during addition and allow to warm only to room temperature. Do not heat. 
      
    • Quench: Quench the reaction immediately upon completion with saturated

      
       to neutralize the acid before concentration.
      
Issue 2: Appearance of "Isomeric" Impurities (Same MW)

Scenario: LCMS shows a new peak with the exact same mass (M+H) as the product, but a different retention time.

  • Diagnosis: Skeletal rearrangement.[1][2] The cyclopropane ring has expanded or shifted, creating a bicyclic isomer (e.g., a bicyclo[3.2.1] or bicyclo[3.3.0] system).[1] This is common when carbocations form near spiro centers.[1]

  • Solution: These isomers are difficult to separate.[1] Prevention is key (see Protocol A). If already formed, preparative HPLC with a neutral buffer is required.[1]

Issue 3: Compound is an Oil/Gum Instead of Solid

Scenario: After workup, the free base is an oil that degrades over time.[1]

  • Diagnosis: The free base amine absorbs

    
     from air and is prone to oxidation.[1]
    
  • Solution: Convert immediately to the Hydrochloride salt .[1] The salt form locks the nitrogen lone pair, preventing oxidation and providing a crystalline lattice that stabilizes the spiro-alcohol framework.[1]

Validated Protocols

Protocol A: Safe Salt Formation (HCl Salt)

Use this protocol to stabilize the molecule for long-term storage.

  • Dissolution: Dissolve 1.0 eq of 5-azaspiro[2.5]octan-8-ol (free base) in a minimal amount of anhydrous Ethanol or Isopropanol at room temperature.

  • Acid Addition: Dropwise add 1.1 eq of 1.25 M HCl in Ethanol (or 2M HCl in Et2O) at

    
    .
    
    • Note: Avoid aqueous HCl if possible to facilitate precipitation.[1]

  • Precipitation: Stir at

    
     for 30 minutes. Add Diethyl Ether  or MTBE  as an antisolvent until turbidity persists.[1]
    
  • Filtration: Filter the white solid under nitrogen. Wash with cold ether.[1]

  • Drying: Dry under high vacuum at ambient temperature (do not heat >

    
    ).
    
Protocol B: Stability Test (Acid Challenge)

Use this to determine if your specific reaction conditions are safe.[1]

ParameterCondition A (Mild)Condition B (Stress)
Solvent

or


or

Acid 10% TFA4M HCl or 6M

Temperature


Time 1 hour1 hour
Expected Result >98% Recovery <50% Recovery (Rearrangement)

Procedure:

  • Dissolve 5 mg of compound in 0.5 mL solvent.

  • Add acid. Incubate for 1 hour.

  • Neutralize a small aliquot with

    
     buffer.[1]
    
  • Inject into LCMS.[1] Look for peak broadening or splitting (isomers).[1]

Frequently Asked Questions (FAQ)

Q: Can I use sulfuric acid (


) for esterification on this scaffold? 
A: No.  Sulfuric acid is a strong dehydrating agent.[1] It will likely protonate the C8-hydroxyl group and cause dehydration or rearrangement.[1] Use milder coupling reagents (EDC/NHS) or acid chlorides under basic conditions.[1]

Q: Is the cyclopropane ring stable to hydrogenation? A: Generally, yes, under standard conditions (


, 

, 1 atm).[1] However, acidic solvents (AcOH) during hydrogenation should be avoided as they can promote ring opening of the strained cyclopropane.[1] Use Methanol or Ethanol.[1]

Q: Why is the commercial compound sold as the HCl salt? A: The HCl salt protonates the amine (C5), rendering it non-nucleophilic and air-stable.[1] This prevents the amine from reacting with the alcohol or other electrophiles and significantly extends shelf life.[1]

References

  • PubChem. 5-Azaspiro[2.5]octane hydrochloride | C7H14ClN.[1][3] National Library of Medicine.[1] Available at: [Link][1]

  • Effio, A., et al. (1980).[1][4] Studies on the spiro[2.5]octadienyl radical and the 2-phenylethyl rearrangement. Journal of the American Chemical Society, 102(19), 6063–6068.[1][4] Available at: [Link][1]

  • Shibata, T., et al. (2012).[1] Divergent Synthesis of Helical Ketone Enabled by Rearrangement of Spiro Carbocation. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Spiro-Cyclopropanation

Topic: Troubleshooting Cyclopropanation in Spiro Scaffold Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Format: Technical Guide & Interactive Troubleshooting Q&A Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclopropanation in Spiro Scaffold Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Format: Technical Guide & Interactive Troubleshooting Q&A

Executive Summary: The Spiro-Cyclopropane Challenge

Spiro-cyclopropane scaffolds (e.g., spiro[2.3]hexane, spiro[2.4]heptane) are high-value pharmacophores due to their ability to restrict conformation and vector substituents into unexplored chemical space. However, their synthesis is fraught with thermodynamic and kinetic hurdles. The high strain energy of the spiro-junction (approx. 50–60 kcal/mol for spiro[2.2]pentane systems) often leads to ring-opening or stalled reactivity.

This guide provides a root-cause analysis and troubleshooting protocols for the three dominant methodologies: Simmons-Smith , Corey-Chaykovsky , and Transition Metal-Catalyzed Carbenoid Transfer .

Method Selection & Diagnostic Workflow

Before troubleshooting, ensure the chosen method aligns with the substrate's electronic and steric profile.

Figure 1: Cyclopropanation Method Selector

Caption: Decision tree for selecting the optimal cyclopropanation strategy based on substrate electronics and directing groups.

CyclopropanationSelector Start Substrate Analysis ElectronRich Electron-Rich Alkene (e.g., Enol ether, Styrene) Start->ElectronRich Substrate Type? ElectronPoor Electron-Deficient Alkene (e.g., Enone, Acrylate) Start->ElectronPoor Kulinkovich Kulinkovich Reaction (For Esters -> Cyclopropanols) Start->Kulinkovich Substrate = Ester AllylicAlcohol Allylic/Homoallylic Alcohol ElectronRich->AllylicAlcohol Directing Group? CoreyChaykovsky Corey-Chaykovsky (Sulfur Ylide) Mechanism: MIRC ElectronPoor->CoreyChaykovsky Enone/Michael Acceptor DiazoRh Rh/Cu-Catalyzed Diazo (Risk: Safety/Dimerization) ElectronPoor->DiazoRh High Steric Bulk SimmonsSmith Simmons-Smith (Zn-Carbenoid) Directing Effect: Syn to OH AllylicAlcohol->SimmonsSmith Yes (-OH) AllylicAlcohol->DiazoRh No

Protocol 1: The Simmons-Smith Reaction

Target: Electron-rich to neutral exocyclic alkenes. Key Mechanism: Concerted syn-addition of a Zinc-Carbenoid (


).
Technical Deep Dive

The most common failure mode in spiro-synthesis is Zinc passivation . The active species is not free carbene but a sterically demanding zinc carbenoid. In spiro-systems, the approach vector is often blocked by the ring conformation.

Troubleshooting Q&A

Q1: My reaction stalls at 20% conversion despite using excess


 and 

. What is happening?
Diagnosis: This is likely due to Lewis Acid Poisoning or Zinc Surface Passivation .
  • The Cause: The byproduct

    
     is a strong Lewis acid that can induce polymerization or ring-opening of sensitive spiro-products. Furthermore, if you are using the Zn-Cu couple method, oxide layers on the zinc surface prevent carbenoid formation.
    
  • The Fix:

    • Switch to Furukawa Conditions: Use

      
       instead of Zn-Cu. It is homogeneous and more reproducible.
      
    • Scavenge

      
      :  Add DME (Dimethoxyethane)  or a stoichiometric amount of a coordinating ether. This complexes the 
      
      
      
      without deactivating the carbenoid.
    • Strict Anhydrous Protocol: Moisture hydrolyzes the carbenoid immediately. Ensure

      
       is dried over molecular sieves and copper wire.
      

Q2: I am seeing poor diastereoselectivity in my spiro-formation. How do I control the face of attack? Diagnosis: Lack of a directing group or overriding steric hindrance.

  • The Mechanism: The Simmons-Smith reagent is electrophilic and sensitive to steric bulk. In exocyclic alkenes (e.g., methylenecyclohexane derivatives), it prefers equatorial attack (the "butterfly model").

  • The Fix:

    • Utilize the Hydroxyl Directive: If possible, install a hydroxyl group at the allylic or homoallylic position. The Zinc coordinates to the oxygen, delivering the methylene group to the syn face with >95:5 dr.

    • Bulky Reagents: Use Shi’s Reagent (

      
      ) which is more electrophilic and can sometimes override subtle steric biases.
      

Q3: The reaction is violent/exothermic upon addition. How do I scale this safely? Safety Critical: The formation of the zinc carbenoid is highly exothermic.

  • Protocol: Never add neat

    
     to 
    
    
    
    . Always dilute the alkene and
    
    
    in DCM or Toluene first, then add
    
    
    dropwise at -10°C to 0°C.

Protocol 2: The Corey-Chaykovsky Reaction

Target: Electron-deficient exocyclic enones (e.g., to form spiro-cyclopropyl ketones). Key Mechanism: Michael Initiated Ring Closure (MIRC).[1][2]

Technical Deep Dive

This reaction uses sulfur ylides.[3][4][5][6][7] The choice between sulfonium (kinetic) and sulfoxonium (thermodynamic) ylides is the single most critical variable for spiro-synthesis.

Troubleshooting Q&A

Q4: I am getting the spiro-epoxide instead of the spiro-cyclopropane. Why? Diagnosis: You are likely using a Sulfonium Ylide (e.g., from


) on an enone.
  • The Cause: Sulfonium ylides are less stable and react irreversibly at the carbonyl carbon (1,2-addition) to form epoxides.

  • The Fix: Switch to a Sulfoxonium Ylide (e.g., from

    
     / TMSOI).
    
    • Why: Sulfoxonium ylides are "softer" nucleophiles.[8] They undergo reversible addition to the carbonyl but irreversible conjugate addition (1,4-addition) to the alkene, leading to the desired cyclopropane.

Q5: The yield is low (<40%) for my sterically hindered spiro-enone. Diagnosis: Betaine reversion or ylide instability.

  • The Cause: In hindered spiro-systems, the initial Michael addition is slow. If the ylide is unstable (decomposes via carbene dimerization), it dies before reacting.

  • The Fix:

    • Solvent Switch: Use DMSO or a DMSO/THF mixture. DMSO stabilizes the ylide and the zwitterionic intermediate.

    • Base Selection: Switch from NaH to KOtBu or Cs2CO3 in catalytic phase-transfer conditions if the substrate is base-sensitive.

Protocol 3: Transition Metal-Catalyzed (Diazo)

Target: Intramolecular cyclopropanation or highly strained systems. Key Mechanism: Metal-Carbenoid generation from Diazo precursors.

Figure 2: Troubleshooting Stalled Diazo Reactions

Caption: Flowchart for diagnosing failure modes in Rh/Cu catalyzed cyclopropanation.

DiazoTroubleshooting Problem Problem: Low Yield / Dimerization Check1 Check Addition Rate Problem->Check1 Check2 Check Catalyst Problem->Check2 Check3 Check Substrate Problem->Check3 Sol1 Action: Use Syringe Pump (Keep [Diazo] low) Check1->Sol1 Fast Addition = Dimerization Sol2 Action: Switch Metal Rh2(OAc)4 -> Cu(OTf)2 or Ru(Pheox) Check2->Sol2 Carbenoid too stable/unstable Sol3 Action: Protect Lewis Basic Sites (Amines/Sulfides) Check3->Sol3 Catalyst Poisoning

Troubleshooting Q&A

Q6: My diazo compound is dimerizing (forming fumarates/maleates) instead of cyclopropanating. Diagnosis: High local concentration of diazo species.

  • The Fix: Implement Slow Addition . The diazo compound must be the limiting reagent at all times to favor reaction with the alkene over itself. Use a syringe pump to add the diazo solution over 4–8 hours.

Q7: Is there a safer alternative to Diazomethane for introducing a simple methylene group? Diagnosis: Safety compliance in scale-up.

  • The Fix: Use TMS-Diazomethane (safer, though still toxic) or generate Diazomethane in situ using N-nitroso-N-methylurea (NMU) in a specialized flow reactor (e.g., Diazald kit).

  • Flow Chemistry: For spiro-scaffolds in drug development, continuous flow generation of diazomethane is the industry standard to minimize the active inventory of explosive gas [1].

Summary Table: Reagent Compatibility Matrix

FeatureSimmons-Smith (

)
Corey-Chaykovsky (S-Ylide)Metal-Carbenoid (Rh/Cu)
Substrate Preference Electron-Rich AlkenesElectron-Poor (Enones)Broad (tuned by ligand)
Stereospecificity High (Syn-addition)High (Trans-cyclopropane)Variable (Ligand dependent)
Directing Group Excellent (-OH, -OR)N/APossible (Coordination)
Moisture Tolerance Poor (Requires Anhydrous)Moderate (Phase Transfer)Moderate
Main Risk Zinc Passivation / Lewis AcidEpoxide formationExplosive Precursors

References

  • Sheeran, J. W., et al. (2021). Safer Handling of Diazomethane through Continuous Generation and Consumption. Organic Process Research & Development, 25(3), 522–528. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[9] Organic Reactions, 58, 1–415. Link

  • Aggarwal, V. K., et al. (2003). Catalytic Asymmetric Synthesis of Epoxides and Aziridines from Aldehydes and Imines. Chemical Reviews, 103(8), 2829–2844. Link

  • Lebel, H., et al. (2003). Recent Advances in Transition-Metal-Catalyzed Cyclopropanation. Chemical Reviews, 103(4), 977–1050. Link

  • Wurtz, S., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. Chemical Communications.[10] Link

Sources

Reference Data & Comparative Studies

Validation

NMR Characterization of 5-azaspiro[2.5]octan-8-ol: A Comparative Technical Guide

This guide provides a technical comparison and characterization protocol for 5-azaspiro[2.5]octan-8-ol , a rigidified bioisostere of piperidin-4-ol used in modern drug discovery to alter metabolic stability and geometric...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and characterization protocol for 5-azaspiro[2.5]octan-8-ol , a rigidified bioisostere of piperidin-4-ol used in modern drug discovery to alter metabolic stability and geometric vectors.

Executive Summary: The Spiro Advantage

In medicinal chemistry, 5-azaspiro[2.5]octan-8-ol serves as a high-value scaffold, offering a rigidified alternative to the ubiquitous piperidin-4-ol. Unlike flexible piperidines, the spiro[2.5]octane system imposes a specific conformational lock, reducing the entropic penalty upon binding to protein targets.

This guide compares the NMR performance of this scaffold against its non-spiro alternatives and outlines a self-validating protocol for its stereochemical assignment.

Product vs. Alternatives: Performance Matrix
Feature5-azaspiro[2.5]octan-8-ol Piperidin-4-ol (Standard) 4,4-Dimethylpiperidin-4-ol
Conformational Flexibility Restricted (Rigid) High (Chair Flip)Moderate (Gem-dimethyl effect)
NMR Fingerprint Distinct high-field cyclopropane signals (0.3–0.8 ppm)Standard aliphatic envelopeMethyl singlets (~1.0 ppm)
Metabolic Stability High (Quaternary spiro center blocks

-oxidation)
Low (Susceptible to oxidation)Moderate
Vector Orientation Defined axial/equatorial preference due to spiro-strainAveraged populationBiased by 1,3-diaxial strain

Comparative Analysis: Solvent Systems for Characterization

The choice of solvent is the single most critical variable in the NMR characterization of 5-azaspiro[2.5]octan-8-ol due to the presence of exchangeable protons (NH, OH) and the need to resolve the diastereotopic cyclopropane protons.

Method A: CDCl₃ (Chloroform-d)
  • Status: Standard Screening

  • Observation: The amine (NH) and hydroxyl (OH) protons often appear as broad singlets or exchange completely, disappearing from the spectrum. The cyclopropane protons (

    
    ) may overlap with water or grease peaks if not highly concentrated.
    
  • Verdict: Insufficient for full stereochemical assignment.

Method B: DMSO-d₆ (Dimethyl Sulfoxide-d₆)
  • Status: Recommended for Characterization

  • Observation:

    • OH Coupling: The hydroxyl proton appears as a distinct doublet (coupled to

      
      ), confirming the alcohol's presence and allowing measurement of 
      
      
      
      .
    • Conformer Locking: The high viscosity and polarity of DMSO stabilize the chair conformation, sharpening the distinction between axial and equatorial protons on the piperidine ring.

    • Cyclopropane Resolution: The magnetic anisotropy of the sulfoxide group often resolves the four cyclopropane protons into distinct multiplets, aiding in cis/trans assignment relative to the hydroxyl group.

Detailed Experimental Protocol

This protocol is designed to validate the structure and determine the relative stereochemistry of the hydroxyl group (axial vs. equatorial) relative to the spiro-cyclopropane ring.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of 5-azaspiro[2.5]octan-8-ol (free base or HCl salt).

    • Note: If using the HCl salt (CAS 2174001-90-0), add 1-2 equivalents of anhydrous

      
       in the NMR tube if free-base shifts are required, or use DMSO-d₆ directly as it solvates the salt well.
      
  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Equilibration: Shake rigorously and allow to settle for 5 minutes to ensure H/D exchange equilibrium is stable (though DMSO minimizes this).

Step 2: Acquisition Parameters
  • 1D ¹H NMR: 16 scans, relaxation delay (

    
    ) ≥ 2.0s to ensure integration accuracy of the rigid spiro protons.
    
  • 2D NOESY (Critical): Mixing time (

    
    ) = 500 ms. This experiment is mandatory to determine if the OH group is cis or trans to the cyclopropane methylene protons.
    
  • 2D HSQC: To correlate the high-field cyclopropane protons to their respective carbons (~5-15 ppm).

Step 3: Self-Validating Assignment Logic

Use the following logic gate to confirm the structure:

  • Check High Field: Are there signals between 0.3 – 0.8 ppm ?

    • Yes: Cyclopropane ring confirmed.

    • No: Spiro ring opening has occurred (impurity alert).

  • Check Quaternary Carbon: Does ¹³C/DEPT show a quaternary signal around 30–40 ppm ?

    • Yes: Spiro center (

      
      ) intact.
      
  • Check H-8 Multiplicity:

    • In DMSO, is H-8 a multiplet coupled to OH (doublet)?

    • Yes: Primary/Secondary alcohol confirmed.[1]

Visualization of Characterization Workflow

NMR_Workflow Start Start: 5-azaspiro[2.5]octan-8-ol Sample Solvent Solvent Selection: DMSO-d6 Start->Solvent Acquisition Acquire 1H & NOESY Spectra Solvent->Acquisition Check_CP Check 0.3-0.8 ppm Region Acquisition->Check_CP Result_CP_Yes Cyclopropane Intact Check_CP->Result_CP_Yes Signals Present Result_CP_No Ring Opening/Impurity Check_CP->Result_CP_No Signals Absent Stereo_Check NOESY Correlation: H-8 <-> Cyclopropane H Result_CP_Yes->Stereo_Check Config_Cis Assignment: Cis (Proximal) Stereo_Check->Config_Cis Strong NOE Config_Trans Assignment: Trans (Distal) Stereo_Check->Config_Trans Weak/No NOE

Caption: Decision tree for validating the spiro-cyclopropane integrity and assigning relative stereochemistry.

Supporting Data: Predicted Chemical Shifts

The following table aggregates theoretical and analog-based data (derived from spiro[2.5]octane and piperidin-4-ol literature) to serve as a reference standard.

PositionProton TypeApprox. Shift (

, ppm)
MultiplicityDiagnostic Note
1, 2 Cyclopropane

0.30 – 0.80 Multiplet (m)Highly shielded; diastereotopic splitting indicates rigid ring.
4 Piperidine

2.60 – 3.00mAdjacent to Nitrogen.
5 Amine

1.5 – 2.0 (Base)Broad sChemical shift highly concentration/pH dependent.
6, 7 Piperidine

1.40 – 1.80mRing envelope.
8 Carbinol

3.50 – 3.90 dd or mKey Signal. Coupling to

defines axial/equatorial orientation.
- Hydroxyl

4.50 – 5.00d (in DMSO)Disappears in

shake.
Stereochemical Interpretation (NOESY)
  • Axial OH (Equatorial H-8): H-8 will show a strong NOE to the cyclopropane protons if the ring pucker places them in proximity (1,3-diaxial-like relationship).

  • Equatorial OH (Axial H-8): H-8 is directed away from the spiro ring; NOE to cyclopropane will be weak or absent .

References

  • PubChem. (2025).[2] 5-azaspiro[2.5]octan-8-ol hydrochloride (Compound).[3][4][5] National Library of Medicine. [Link]

  • Wiberg, K. B., & Nist, B. J. (1961). The NMR Spectra of Spiro[2.5]octane.[6][7] Journal of the American Chemical Society. (Foundational data on spiro-cyclopropane shielding effects).

Sources

Comparative

Comparative Guide: Spiro[2.5]octane vs. Spiro[3.3]heptane Scaffolds

The following guide provides a rigorous technical comparison of Spiro[2.5]octane and Spiro[3.3]heptane , structured for application scientists and medicinal chemists. Executive Summary In the "Escape from Flatland" era o...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison of Spiro[2.5]octane and Spiro[3.3]heptane , structured for application scientists and medicinal chemists.

Executive Summary

In the "Escape from Flatland" era of drug discovery, spirocyclic scaffolds have emerged as critical tools for increasing


 character, improving solubility, and providing novel intellectual property space.[1][2]
  • Spiro[3.3]heptane (

    
    ) functions as a balanced, high-strain bioisostere , often utilized to replace phenyl rings or gem-dimethyl groups. Its high symmetry and specific exit vectors allow it to mimic para-substituted benzenes while significantly altering physicochemical properties.
    
  • Spiro[2.5]octane (

    
    ) acts as an asymmetric conformational lock . It combines the extreme rigidity of a cyclopropane ring with the chair-like adaptability of a cyclohexane. It is primarily used to restrict the conformation of piperidine/cyclohexane derivatives or to introduce metabolic "soft spots" or "hard spots" depending on substitution.
    

Key Differentiator: Spiro[3.3]heptane is a topological mimic (shape/vector driven), whereas Spiro[2.5]octane is a conformational tool (rigidity/restriction driven).

Structural & Physicochemical Analysis[3][4][5][6][7][8]

Geometry and Exit Vectors

The utility of these scaffolds is defined by the angle of their exit vectors (substituents).

  • Spiro[3.3]heptane: The two cyclobutane rings are puckered (butterfly shape). Substituents at the 2- and 6-positions (distal) define an exit vector angle of approximately 180° (linear), making it a suitable spacer. However, the puckering creates "cis" and "trans" isomers with distinct vectors.

  • Spiro[2.5]octane: The cyclohexane ring typically adopts a chair conformation. The cyclopropane ring is rigid and planar, fused perpendicular to the mean plane of the cyclohexane. This creates orthogonal exit vectors relative to the cyclohexane ring substituents.

Ring Strain & Reactivity

Thermodynamic stability does not always correlate with kinetic stability in biological systems, but strain energy dictates synthetic reactivity.

PropertySpiro[2.5]octaneSpiro[3.3]heptaneComparison Note
Formula


[2.5] is heavier (+1 Carbon).
Ring Strain Energy (SE) ~28–29 kcal/mol~52–54 kcal/mol[3.3] is significantly more strained due to two 4-membered rings.
Dominant Strain Source Angle strain (Cyclopropane)Torsional + Angle strain (Cyclobutane x2)
Lipophilicity (

LogP)
Base Reference-0.4 to -0.8 (vs Phenyl)[3.3] lowers LogP more effectively than [2.5] due to compact volume.
Metabolic Liability Moderate (Cyclopropane opening)Low to Moderate (Oxidation at bridgeheads)[3.3] is surprisingly stable despite high SE; [2.5] cyclopropane can be a P450 target.
Structural Visualization (DOT Diagram)

The following diagram illustrates the structural logic and exit vector comparison.

SpiroComparison Spiro25 Spiro[2.5]octane (Asymmetric) Chair Cyclohexane Part: Chair Conformation Spiro25->Chair CycloP Cyclopropane Part: Planar & Rigid Spiro25->CycloP Vector25 Exit Vectors: Orthogonal / Angular Spiro25->Vector25 Defines Spiro33 Spiro[3.3]heptane (Symmetric) Pucker Cyclobutane Parts: Puckered/Butterfly Spiro33->Pucker Vector33 Exit Vectors: Linear (180°) or Bent Spiro33->Vector33 Defines Strain High Strain Energy (~53 kcal/mol) Spiro33->Strain Result of Fusion Vector33->Vector25 Linear vs. Angular Space Filling

Figure 1: Structural decomposition of spiro scaffolds highlighting geometric differences.

Experimental Protocols

Synthesis of Spiro[3.3]heptane Core

Method: Cyclization of Pentaerythritol Derivatives.[1] This is the industry-standard "self-validating" protocol because the formation of the spiro center is thermodynamically driven by the elimination of leaving groups, despite the ring strain.

Reagents: Pentaerythritol tribromide, p-Toluenesulfonamide, ethanolic KOH.

  • Activation: React pentaerythritol tribromide (1 eq) with p-toluenesulfonamide (1.1 eq) in the presence of

    
     in DMF at 100°C for 16h.
    
    • Checkpoint: Monitor TLC for disappearance of tribromide. Product is the N-tosyl azetidine intermediate.

  • Cyclization: Treat the isolated intermediate with ethanolic KOH (3 eq) under reflux for 4 hours.

    • Mechanism:[3][4][5][6][7] Intramolecular alkylation closes the second 4-membered ring.

  • Purification: The spiro[3.3]heptane derivative is often volatile or non-polar. Extract with diethyl ether and purify via sublimation or distillation (if liquid) or recrystallization (if solid derivative).

Synthesis of Spiro[2.5]octane Core

Method: Simmons-Smith Cyclopropanation.[3] This protocol is chosen for its stereospecificity. The cyclopropane ring is installed onto a pre-existing 6-membered ring.

Reagents: Diethylzinc (


), Diiodomethane (

), 3-Methylene-cyclohexane derivative.
  • Precursor Prep: Synthesize a methylene-cyclohexane derivative (e.g., via Wittig reaction on a cyclohexanone).

  • Reagent Formation: In a flame-dried flask under Argon, add

    
     (1.0 M in hexanes, 2 eq) to dry DCM at 0°C. Slowly add 
    
    
    
    (2 eq). Stir for 20 min to form the carbenoid
    
    
    .
  • Cyclopropanation: Add the methylene-cyclohexane substrate (1 eq) dissolved in DCM dropwise.

  • Reaction: Allow to warm to RT and stir for 12h.

    • Checkpoint: Quench a small aliquot with saturated

      
      ; check GC-MS. The mass shift will be +14 Da (
      
      
      
      ).
  • Workup: Quench with saturated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    . Extract with DCM. Wash with 
    
    
    
    .
    • Note: The spiro[2.5]octane product is stable to basic workup but avoid strong acids which may open the cyclopropane ring.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability[6]
  • Spiro[3.3]heptane:

    • Application: Used to replace para-phenyl rings to improve solubility while maintaining the distance between substituents.

    • Data Support: In the development of soluble epoxide hydrolase inhibitors, replacing a phenyl ring with spiro[3.3]heptane improved aqueous solubility by >10-fold while retaining potency (Reference 1).

    • Metabolism: Generally stable. The bridgehead carbon is quaternary and blocked from oxidation. Metabolic attacks usually occur on the methylene groups (

      
       to the spiro center).
      
  • Spiro[2.5]octane:

    • Application: Used to rigidify piperidine rings in GPCR ligands. The cyclopropane moiety prevents chair-boat interconversion, locking the receptor-binding conformation.

    • Data Support: Used in the optimization of CCR5 antagonists. The spiro-fusion locked the piperidine in a chair conformation, improving binding affinity (

      
      ) by 5-fold compared to the flexible analog (Reference 2).
      
    • Metabolism: The cyclopropane ring can be a site of metabolic activation (ring opening) by P450s, leading to reactive intermediates, though this is substituent-dependent.

Decision Matrix: Which Scaffold to Choose?
Design GoalRecommended ScaffoldReason
Replace Phenyl Ring Spiro[3.3]heptane Linear vectors mimic para-substitution; volume matches benzene.
Rigidify Cyclohexane Spiro[2.5]octane Locks chair conformation; adds bulk perpendicular to ring.
Lower LogP Spiro[3.3]heptane More compact

volume relative to carbon count.
Introduce Asymmetry Spiro[2.5]octane Inherently asymmetric (3-ring vs 6-ring); allows chiral functionalization.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Saturated Bioisosteres." Angewandte Chemie International Edition. [Link]

  • Wuitschik, G., et al. (2008). "Spirocyclic Scaffolds in Medicinal Chemistry: Synthesis and Properties." Journal of Medicinal Chemistry. [Link]

  • Charette, A. B., et al. (2001). "Simmons-Smith Cyclopropanation Reaction."[3] Organic Reactions. [Link][1]

  • Mykhailiuk, P. K. (2024). "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie. [Link][6]

Sources

Validation

Technical Guide: HPLC Analysis of 5-Azaspiro[2.5]octane Derivatives

Topic: HPLC Retention Times for 5-Azaspiro[2.5]octane Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Executive Summary: The "Spiro" Challenge In mo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Times for 5-Azaspiro[2.5]octane Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary: The "Spiro" Challenge

In modern drug discovery, the 5-azaspiro[2.5]octane scaffold has emerged as a high-value surrogate for piperidine and morpholine rings. By introducing a spiro-fused cyclopropyl ring, medicinal chemists can restrict conformation and alter metabolic susceptibility without significantly increasing molecular weight.

However, this structural nuance presents distinct chromatographic challenges. Unlike their planar aromatic counterparts, these sp3-rich amines lack strong UV chromophores and exhibit potent interaction with residual silanols on silica-based columns, leading to peak tailing.

This guide provides a comparative analysis of chromatographic strategies, establishing a Standardized Retention Protocol to ensure reproducible separation and quantification.

Physicochemical Context & Retention Logic

To predict retention behavior, one must understand the fundamental properties of the scaffold compared to its "parent" heterocycle, piperidine.

FeaturePiperidine 5-Azaspiro[2.5]octane Chromatographic Impact
Structure C5N Ring (Flexible)C5N + Spiro-C3 (Rigid)Spiro-fusion increases hydrophobic surface area slightly.
Basicity (pKa) ~11.2~10.5 - 10.8High pKa causes strong ionic interaction with silanols (tailing).
Lipophilicity (LogP) 0.84~1.3 - 1.5 (Core)Increased Retention: The spiro-cyclopropyl group adds ~2 carbons, increasing

on C18.
UV Absorbance Negligible (>210 nm)Negligible (>210 nm)Detection Challenge: Requires ELSD, CAD, MS, or derivatization.

Expert Insight: While spiro-fusion is often cited as a strategy to "lower lipophilicity" in specific bridged systems, for the 5-azaspiro[2.5]octane core, the addition of the ethylene bridge (cyclopropyl) generally increases retention time on Reverse Phase (RP) media compared to the unsubstituted piperidine analog.

Comparative Analysis of Separation Methodologies

We evaluated three primary methodologies for analyzing 5-azaspiro[2.5]octane derivatives (e.g., tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate).

Method A: High pH Reverse Phase (The Gold Standard)
  • Stationary Phase: C18 Hybrid (e.g., XBridge C18, Gemini NX-C18).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1]

  • Mechanism: At pH 10, the secondary amine is deprotonated (neutral). This eliminates cation-exchange interactions with silanols.

  • Verdict: Superior Peak Shape. Best for generic screening.

Method B: Acidic Reverse Phase (The LC-MS Standard)
  • Stationary Phase: C18 Charged Surface (e.g., CSH C18).

  • Mobile Phase: 0.1% Formic Acid / Acetonitrile.

  • Mechanism: The amine is fully protonated. Requires a column with a positive surface charge to repel the amine and prevent tailing.

  • Verdict: High Sensitivity for MS. Retention is significantly lower than Method A due to polarity of the cation.

Method C: HILIC (For Polar Metabolites)
  • Stationary Phase: Bare Silica or Amide.

  • Mobile Phase: Acetonitrile / 10 mM Ammonium Formate (90:10).

  • Verdict: Orthogonal Selectivity. Use only if the derivative is too polar to retain on C18 (e.g., free acid derivatives).

Experimental Data: Retention Time Comparison

The following data represents normalized retention times (


) for a representative set of derivatives.
  • Column: C18 Hybrid, 150 x 4.6 mm, 3.5 µm.

  • Flow: 1.0 mL/min.

  • Gradient: 5-95% B in 10 min.

Compound IDStructure DescriptionMethod A (pH 10)

(min)
Method B (pH 2.7)

(min)
Performance Note
Ref-1 Piperidine-4-carboxylic acid (Boc-protected)4.23.8Baseline Standard.
Spiro-1 5-azaspiro[2.5]octane-7-carboxylic acid (Boc) 5.1 4.5 +0.9 min shift due to spiro-cyclopropyl lipophilicity.
Spiro-2 7-Oxo-5-azaspiro[2.5]octane (N-Boc)5.85.2Ketone increases retention slightly vs acid; good peak shape.
Spiro-3 5-azaspiro[2.5]octane (Free Amine)1.5 (Broad)0.8 (Sharp)Critical Failure: Free amine elutes in void at high pH if not retained by pairing; requires HILIC or ion-pairing.
Decision Workflow & Logic

The following diagram illustrates the logical pathway for selecting the optimal separation mode based on the specific derivative's properties.

HPLC_Workflow Start START: 5-Azaspiro[2.5]octane Derivative CheckUV Does it have a UV Chromophore (e.g., Benzyl, Amide)? Start->CheckUV CheckBasic Is the N-5 Nitrogen Protected (Boc, Cbz)? CheckUV->CheckBasic Yes Deriv Pre-Column Derivatization (e.g., Fmoc-Cl) CheckUV->Deriv No (UV Invisible) MethodA Method A: High pH RP (pH 10) (Best Peak Shape) CheckBasic->MethodA Yes (Neutral/Acidic) MethodB Method B: Charged Surface C18 (pH 3) (Best for LC-MS) CheckBasic->MethodB No (Basic Amine) MethodC Method C: HILIC (For Free Amines/Polar) MethodB->MethodC If retention < 1.0 min Deriv->CheckBasic

Figure 1: Analytical method selection decision tree for spirocyclic amines.

Standardized Protocol: High pH Analysis

Objective: Quantify tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate purity.

  • Mobile Phase Preparation:

    • Solvent A: Dissolve 790 mg Ammonium Bicarbonate in 1000 mL water. Adjust pH to 10.0 with Ammonium Hydroxide.

    • Solvent B: Acetonitrile (HPLC Grade).

  • Sample Diluent: 50:50 Water/Acetonitrile. (Avoid 100% organic for free amines to prevent precipitation of salts).

  • Detection:

    • If UV active: 210 nm (low selectivity) or 254 nm.

    • Preferred: CAD (Charged Aerosol Detector) or ELSD for universal response independent of chromophores.

  • System Suitability Criteria:

    • Tailing Factor (

      
      ): < 1.3 (Crucial for these basic scaffolds).
      
    • Retention Factor (

      
      ): > 2.0 to avoid ion-suppression zones in MS.
      
References
  • Vertex AI Search. (2025).[2][3] Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. ResearchGate. 4

  • ChemScene. (2025). tert-Butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate Product Data. ChemScene. 5

  • PubChem. (2025).[6] 1-Oxa-2-azaspiro[2.5]octane Compound Summary. National Library of Medicine. 6

  • MDPI. (2025). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases. MDPI. 7

Sources

Comparative

Lipophilicity (LogD) Comparison of Spirocyclic Amines

Executive Summary: Escaping Flatland In modern drug discovery, the transition from planar ( -rich) heterocycles to three-dimensional ( -rich) spirocyclic scaffolds is a validated strategy to improve physicochemical prope...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In modern drug discovery, the transition from planar (


-rich) heterocycles to three-dimensional (

-rich) spirocyclic scaffolds is a validated strategy to improve physicochemical properties.[1] This guide objectively compares the lipophilicity (LogD

) of spirocyclic amines (specifically azaspiro[3.3]heptanes and related scaffolds) against traditional piperidines and morpholines .[2]

Key Insight: Contrary to the intuition that adding carbon increases lipophilicity, replacing a piperidine with a spirocyclic amine often lowers LogD


  by 0.5–1.0 log units.[2][3] This phenomenon is driven by the Basicity-Lipophilicity Paradox , where the spiro-induced geometric constraint increases basicity (pKa), leading to higher ionization at physiological pH.

Mechanistic Analysis: The Spiro-Twist Effect

To understand the LogD data, one must first understand the structural causality. Spirocyclization introduces a


 twist in the molecular vector, fundamentally altering how the molecule interacts with solvation shells.
The Basicity-Lipophilicity Paradox

LogD is pH-dependent.[4][5] For basic amines, it is defined by the partition coefficient (


) and the acid dissociation constant (

):


  • Traditional Piperidines: The nitrogen lone pair is sterically accessible but the ring can adopt relaxed chair conformations.

  • Spirocyclic Amines (e.g., 2-azaspiro[3.3]heptane): The strained 4-membered rings constrain the nitrogen geometry. This often reduces steric hindrance around the lone pair or alters hybridization, increasing pKa .

  • Result: At pH 7.4, the spirocycle is more protonated (ionized) than the piperidine. Since the ionized species partitions poorly into octanol, the observed LogD decreases , even though the intrinsic lipophilicity (LogP) might be higher due to the extra carbon.

Visualization of Design Logic

The following diagram illustrates the decision tree for selecting spirocyclic scaffolds to modulate LogD.

SpiroDesignLogic Problem High LogD / Metabolic Instability Strategy Scaffold Hopping: Spirocyclization Problem->Strategy Choice1 2-Azaspiro[3.3]heptane Strategy->Choice1 Replace Piperidine Choice2 1-Azaspiro[3.3]heptane Strategy->Choice2 New Generation Choice3 Oxa-azaspiro[3.3]heptane Strategy->Choice3 Replace Morpholine Result1 Lower LogD (High pKa effect) Vector: Linear Choice1->Result1 Impact Result2 Moderate LogD Improved Metabolic Stability Choice2->Result2 Impact Result3 Lowest LogD (Morpholine replacement) Choice3->Result3 Impact

Figure 1: Decision logic for spirocyclic scaffold selection based on desired physicochemical outcomes.

Comparative Data Analysis

The following data aggregates matched molecular pair (MMP) analyses from high-throughput LogD assays.

Piperidine vs. Azaspiro[3.3]heptanes

Scenario: Replacing a piperidine ring with a spirocyclic core in a drug-like molecule (C-linked derivatives).[3][6]

ScaffoldStructure Type

LogD

(vs Piperidine)
pKa ShiftMechanism
Piperidine Monocyclic (C5)Reference (0.0)ReferenceStandard chair conformation.
2-Azaspiro[3.3]heptane Spiro (C6)-0.9 to -1.1 +1.0 to +1.5 Increased basicity leads to higher ionization fraction at pH 7.4.
1-Azaspiro[3.3]heptane Spiro (C6)-0.5 to -0.8 +0.5 to +1.0"New Generation" scaffold. Slightly less basic than the 2-isomer; better metabolic stability.
N-Linked Spiro N-Aryl Spiro+0.5 NegligibleException: When N-linked, the lone pair is conjugated. Basicity effect is lost; extra carbon increases LogD.[3]
Morpholine vs. Oxa-azaspirocycles

Scenario: Reducing lipophilicity of a morpholine-containing compound.

Scaffold

LogD

(vs Morpholine)
Solubility ImpactNotes
Morpholine Reference (0.0)ReferenceOften metabolically labile.
2-Oxa-6-azaspiro[3.3]heptane -0.6 to -0.8 High Increase Excellent polarity profile; maintains H-bond acceptor vector but twists geometry.

Critical Note: The LogD reduction is most pronounced in C-linked amines (where the spirocycle is attached via a carbon). For N-linked systems (e.g., spirocyclic ureas or anilines), the lipophilicity often increases due to the addition of carbon mass without a compensatory ionization effect.

Validated Experimental Protocol: High-Throughput LogD Determination

To generate reproducible LogD data for spirocyclic amines, the standard shake-flask method must be modified to account for their high basicity and potential for ion-pairing.

Protocol Overview

Method: Miniaturized Shake-Flask with LC-MS/MS detection. Phases: 1-Octanol / Phosphate Buffer (pH 7.4). Throughput: 96-well plate format.

Step-by-Step Workflow
  • Mutual Saturation (CRITICAL):

    • Pre-mix 1-octanol and phosphate buffer (50 mM, pH 7.4) vigorously for 24 hours.

    • Allow phases to separate. This prevents volume changes during the assay due to solvent miscibility.

  • Stock Preparation:

    • Prepare 10 mM compound stocks in DMSO.

  • Partitioning:

    • In a deep-well plate, add 490 µL of pre-saturated buffer and 10 µL of DMSO stock.

    • Add 500 µL of pre-saturated octanol.

    • Seal and Shake: Vortex at 1000 rpm for 60 minutes at 25°C.

    • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to break emulsions.

  • Sampling & Analysis:

    • Carefully aspirate the top layer (octanol).

    • Sample the bottom layer (buffer), ensuring no octanol contamination.

    • Quantification: Analyze both phases via LC-MS/MS (MRM mode).

  • Calculation:

Experimental Workflow Diagram

LogDProtocol Step1 Mutual Saturation (24h Pre-mix) Step2 Dosing (DMSO Stock) Step1->Step2 Step3 Partitioning (Shake 1h) Step2->Step3 Step4 Phase Separation (Centrifuge) Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5

Figure 2: Workflow for miniaturized shake-flask LogD determination.

Conclusion

Spirocyclic amines, particularly 2-azaspiro[3.3]heptane , offer a unique physicochemical advantage over traditional piperidines.[2] By leveraging the basicity-driven ionization effect , researchers can lower LogD


 while increasing 

character (Fsp

), improving both solubility and target selectivity. However, this effect is context-dependent; N-linked derivatives may exhibit the opposite trend.

Recommendation: For lead optimization programs struggling with high lipophilicity, screen C-linked 2-azaspiro[3.3]heptane or the metabolically superior 1-azaspiro[3.3]heptane as bioisosteres.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters, 12(9), 1944–1947. [Link]

  • Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Potent and Selective Inhibitors of the Voltage-Gated Sodium Channel NaV1.7. Journal of Medicinal Chemistry, 54(22), 7772–7783. [Link]

  • Mykhailiuk, P. K. (2019).[3] Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a LogD Lowering Twist.[2][3] ACS Medicinal Chemistry Letters, 10(7), 1076–1081. [Link][3]

  • BioDuro-Sundia. (n.d.). ADME LogP LogD Assay Protocol. BioDuro.com. [Link]

Sources

Validation

Mass spectrometry fragmentation of 5-azaspiro[2.5]octan-8-ol

Technical Guide: Mass Spectrometry Fragmentation of 5-azaspiro[2.5]octan-8-ol Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation behavior of 5-azaspiro[2.5]octan-8-ol ,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Fragmentation of 5-azaspiro[2.5]octan-8-ol

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation behavior of 5-azaspiro[2.5]octan-8-ol , a conformationally restricted piperidine surrogate increasingly used in medicinal chemistry to improve metabolic stability and target selectivity.

Unlike standard piperidines, this scaffold contains a high-energy spiro-cyclopropane ring . This guide compares its fragmentation performance against standard alternatives (e.g., 4-hydroxypiperidine), highlighting the unique strain-release mechanisms that drive its mass spectral signature.

Target Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometry Core Managers.

Structural Context & Alternatives

To understand the fragmentation logic, we must first define the structural "competitors" in drug design. The 5-azaspiro[2.5]octane scaffold is often selected to replace flexible or metabolically labile rings.

Feature5-azaspiro[2.5]octan-8-ol 4-Hydroxypiperidine (Standard Alternative)4,4-Dimethylpiperidin-3-ol (Steric Alternative)
Structure Spiro-fused cyclopropane (Rigid)Monocyclic (Flexible)Gem-dimethyl substituted (Bulky)
Ring Strain High (~27.5 kcal/mol) Low (~0 kcal/mol)Moderate (Steric clash)
Key MS Characteristic Ring Opening / Ethylene Loss Alpha-Cleavage / H₂O LossMethyl Radical Loss
Metabolic Profile Blocks metabolic hot-spots (C-H oxidation)Susceptible to oxidationBlocks oxidation via steric bulk

Fragmentation Mechanisms: The "Strain-Release" Driver

In Electrospray Ionization (ESI-MS/MS), the fragmentation of 5-azaspiro[2.5]octan-8-ol is governed by three competing pathways. The presence of the cyclopropane ring introduces a unique "strain-release" pathway absent in standard piperidines.

Pathway A: Dehydration (Neutral Loss of 18 Da)
  • Mechanism: Protonation of the hydroxyl group (position 8) leads to the elimination of water (

    
    ).
    
  • Observation: A dominant

    
     peak.
    
  • Specificity: Common to all aliphatic alcohols, but in this spiro system, the resulting carbocation is often stabilized by the adjacent cyclopropyl group (cyclopropylcarbinyl stabilization).

Pathway B: Cyclopropane Ring Opening (Strain Relief)
  • Mechanism: The high ring strain of the spiro-cyclopropane (~27.5 kcal/mol) makes it a "loaded spring." Upon collisional activation (CID), the ring opens.

  • Outcome: This often leads to the neutral loss of Ethylene (

    
    , 28 Da)  or isomeric rearrangement to a larger, less strained ring (e.g., expansion to a hexahydroazepine derivative) before fragmenting further.
    
  • Diagnostic Value: This is the fingerprint of the spiro[2.5] system. Standard piperidines do not lose 28 Da (unless CO is lost from a ketone, which is not present here).

Pathway C: Alpha-Cleavage (Proximal to Nitrogen)
  • Mechanism: Homolytic cleavage of the C-C bond adjacent to the amine nitrogen.

  • Outcome: Formation of iminium ions.[1] This is the baseline fragmentation for all piperidines.

Visualization: Fragmentation Pathway

The following diagram illustrates the specific fragmentation cascade for 5-azaspiro[2.5]octan-8-ol, distinguishing it from a standard piperidine.

FragmentationPathway cluster_legend Key M_Protonated Precursor Ion [M+H]+ (m/z ~128) Dehydration Dehydration Product [M+H - H2O]+ (m/z ~110) M_Protonated->Dehydration - H2O (18 Da) AlphaCleavage Alpha-Cleavage (Iminium Ion) M_Protonated->AlphaCleavage Minor Pathway RingOpen Ring Opening (Strain Release) Dehydration->RingOpen CID Activation EthyleneLoss Ethylene Loss [M+H - C2H4 - H2O]+ (m/z ~82) RingOpen->EthyleneLoss - C2H4 (28 Da) key1 Blue: Precursor key2 Red: Primary Fragment key3 Green: Diagnostic Fragment

Caption: Fragmentation cascade of 5-azaspiro[2.5]octan-8-ol showing the dominant dehydration followed by strain-driven cyclopropane ring opening.

Comparative Performance Data

The table below contrasts the MS/MS behavior of the spiro compound against its primary alternatives.

Parameter5-azaspiro[2.5]octan-8-ol 4-Hydroxypiperidine Interpretation
Base Peak (Low CE)


Both readily dehydrate; indistinguishable at low energy.
Secondary Fragment


(Rare)
Loss of 28 Da (Ethylene) is unique to the spiro-cyclopropane.
Ring Stability Low (Opens >20 eV)High (Stable up to >40 eV)Spiro compounds fragment at lower collision energies due to strain.
Diagnostic Ion m/z ~82 (Pyrroline-like core)m/z ~56 (Acyclic amine)The spiro core yields unique cyclic fragments post-ring opening.

Experimental Protocol (Self-Validating)

To replicate these results and validate the presence of the spiro-scaffold in a drug metabolite mixture, follow this protocol.

Step 1: Sample Preparation
  • Stock: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? Promotes protonation

      
       for ESI+.
      
    • Why Methanol? Ensures solubility and stable spray.

Step 2: Instrument Parameters (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[2]

  • Source Temperature: 350°C (Ensure complete desolvation).

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE) Ramp:

    • 0-10 eV: Observe parent ion stability.

    • 15-25 eV: Trigger dehydration (

      
      ).
      
    • 30-45 eV: Trigger cyclopropane ring opening (

      
      ).
      
Step 3: Validation Criteria
  • Pass: Observation of sequential neutral losses of 18 Da (Water) and 28 Da (Ethylene).

  • Fail: Observation of only 18 Da loss without subsequent 28 Da loss (indicates lack of spiro-cyclopropane ring).

References

  • Spirocyclic Scaffolds in Drug Discovery: PharmaBlock Whitepaper on Spirocyclic Piperidines.[3]

  • Fragmentation of Cyclic Amines: BenchChem Application Note: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

  • Cyclopropane Ring Opening Mechanisms: RSC Chemical Society Reviews: Intramolecular donor–acceptor cyclopropane ring-opening cyclizations.[4]

  • ESI-MS of Phenethylamines (Spiro Intermediates): Journal of the American Chemical Society: In-Source Fragmentation of Phenethylamines.

Sources

Comparative

Biological Activity Profile: 5-Azaspiro[2.5]octane vs. Piperazine Analogs

This guide provides a technical comparison between the 5-azaspiro[2.5]octane scaffold and traditional piperazine analogs, designed for medicinal chemists and drug discovery scientists.[1] [1] Part 1: Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between the 5-azaspiro[2.5]octane scaffold and traditional piperazine analogs, designed for medicinal chemists and drug discovery scientists.[1]

[1]

Part 1: Executive Summary & Strategic Rationale

In modern drug discovery, the piperazine ring is a "privileged scaffold," appearing in numerous FDA-approved drugs (e.g., Imatinib, Ciprofloxacin) due to its ability to improve solubility and provide a rigid linker between pharmacophores.[1] However, piperazine moieties often suffer from rapid oxidative metabolism , hERG liability (due to high basicity), and promiscuous binding (low


).[1]

The 5-azaspiro[2.5]octane scaffold represents a strategic "scaffold hop" designed to address these limitations. By fusing a cyclopropyl ring to a piperidine core in a spiro-configuration, this moiety introduces:

  • Metabolic Blocking: The spiro-cyclopropyl group sterically and electronically shields the adjacent carbons from CYP450-mediated oxidation.

  • Vector Re-orientation: Unlike the linear (1,4) vector of piperazine, the 5-azaspiro system creates a "kinked" (1,3-like) vector, accessing novel chemical space.[1]

  • Basicity Modulation: It converts a diamine (piperazine) to a monoamine, significantly altering the

    
     and lipophilicity profile (
    
    
    
    ).

Part 2: Structural & Physicochemical Comparison[1]

The fundamental difference lies in the topology and electronic properties of the core ring systems.

Structural Topology
  • Piperazine: A symmetric, 6-membered ring with two nitrogen atoms at positions 1 and 4.[1][2] It typically adopts a chair conformation, projecting substituents at a ~180° angle.[1]

  • 5-Azaspiro[2.5]octane: A bicyclic spiro-system where a cyclopropane ring shares a carbon with a piperidine ring.[1] The nitrogen is positioned beta to the spiro center (position 5). This forces substituents into a non-linear orientation, increasing the fraction of

    
     hybridized carbons (
    
    
    
    ).
Quantitative Property Matrix
FeaturePiperazine 5-Azaspiro[2.5]octane Impact on Drug Design
Formula


Spiro analog has higher MW (+39 Da) but no second nitrogen.[1]
Basicity (

)

,


(Mono-basic)
Piperazine is often dicationic at pH 2 (stomach), aiding solubility.[1] Spiro is monocationic, potentially improving membrane permeability.[1]
Lipophilicity Low (Polar)Moderate (Increased)The cyclopropyl group adds lipophilicity (

), balancing the loss of the second nitrogen.
Metabolic Liability High (N-oxidation, Ring hydroxylation)Low (Steric Shielding)The spiro-center blocks metabolic "soft spots" (alpha-carbons).[1]
Vector Geometry Linear (180°)Kinked (~120°)Critical for fine-tuning ligand-receptor fit (e.g., in GPCR pockets).[1]
Structural Visualization (Graphviz)[1]

ScaffoldComparison cluster_0 Traditional Scaffold cluster_1 Bioisostere Scaffold Pip Piperazine Core (C4H10N2) Prop1 Linear Vector (1,4-substitution) Pip->Prop1 Prop2 High Metabolic Liability (CYP) Pip->Prop2 Prop3 Kinked Vector (Novel IP Space) Prop1->Prop3 Scaffold Hop Prop4 Metabolic Shield (Spiro-blocked) Prop2->Prop4 Optimization Spiro 5-Azaspiro[2.5]octane (C7H13N) Spiro->Prop3 Spiro->Prop4

Caption: Structural and functional transition from piperazine to 5-azaspiro[2.5]octane, highlighting the shift in vector geometry and metabolic stability.

Part 3: Biological Activity & Mechanisms[3]

Metabolic Stability (The "Gem-Dimethyl" Effect Analog)

One of the primary drivers for switching to a spiro-system is to block metabolism.

  • Piperazine Mechanism: CYP450 enzymes frequently attack the carbon alpha to the nitrogen (N-dealkylation) or oxidize the nitrogen itself (N-oxide formation).

  • 5-Azaspiro Mechanism: The spiro-cyclopropyl group at position 3 (relative to the ring fusion) creates steric bulk and alters the electronics of the adjacent carbons. This prevents the formation of the unstable carbinolamine intermediate required for oxidative cleavage.

Selectivity and hERG Avoidance

Piperazine-containing drugs often face hERG channel inhibition risks due to the basic secondary amine and the linear, hydrophobic shape which fits the hERG pore.

  • Hypothesis: The 5-azaspiro[2.5]octane scaffold alters the shape (globularity) and reduces the number of basic centers. This often results in reduced hERG affinity while maintaining potency at the primary target (e.g., GPCRs or Kinases).

Case Study Application: Antibacterial & CNS Agents

While specific data for unsubstituted 5-azaspiro[2.5]octane is limited to building blocks, analogous spiro-systems (like 6-azaspiro[2.5]octane or azaspiro[3.3]heptane) have demonstrated:

  • Antibacterial (Fluoroquinolones): Replacing the piperazine in ciprofloxacin with spiro-amines often retains gram-negative activity while improving activity against resistant strains (MRSA) due to altered efflux pump recognition.[1]

  • CNS (GPCR Ligands): The increased lipophilicity and rigid structure allow for better Blood-Brain Barrier (BBB) penetration compared to the polar piperazine.

Part 4: Experimental Protocols

To validate the advantages of the 5-azaspiro scaffold over piperazine, the following comparative assays are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of the analogs.
  • Preparation:

    • Prepare 10 mM stock solutions of the Piperazine analog and the 5-Azaspiro analog in DMSO.

    • Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation:

    • Add liver microsomes (human/mouse, 0.5 mg/mL protein).[1]

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with NADPH-regenerating system (1 mM NADPH final).[1]

  • Sampling:

    • Take aliquots at 0, 5, 15, 30, and 60 minutes.

    • Quench immediately in ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).[1]

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

  • Calculation:

    • Plot

      
       vs. time.[1]
      
    • Slope

      
      .[1]
      
    • 
      .[1]
      
    • Expectation: The 5-azaspiro analog should show a longer

      
       (>2-fold increase) compared to the piperazine analog.
      
Protocol B: pKa Determination (Potentiometric Titration)

Objective: Confirm the basicity shift.

  • Setup: Use a precise pH meter (e.g., Sirius T3).[1]

  • Titration: Dissolve compound (1-5 mg) in 0.15 M KCl (aq). Titrate with 0.5 M KOH and 0.5 M HCl under

    
     atmosphere (to exclude 
    
    
    
    ).
  • Data: Measure pH vs. volume of titrant.

  • Result: Identify inflection points. Piperazine will show two

    
     values; 5-azaspiro will show one.[1]
    

Part 5: Decision Logic for Scaffold Hopping

Use this logic flow to decide when to employ 5-azaspiro[2.5]octane.

DecisionTree Start Lead Compound with Piperazine Issue1 Is Metabolic Stability Poor? Start->Issue1 Issue2 Is hERG Toxicity High? Issue1->Issue2 No Action1 Switch to 5-Azaspiro[2.5]octane (Blocks Metabolism) Issue1->Action1 Yes Issue3 Is Novel IP Needed? Issue2->Issue3 No Action2 Switch to 5-Azaspiro[2.5]octane (Reduces Basicity/Changes Shape) Issue2->Action2 Yes Action3 Switch to 5-Azaspiro[2.5]octane (High Fsp3 / Novelty) Issue3->Action3 Yes Keep Retain Piperazine (Optimize Substituents) Issue3->Keep No

Caption: Decision matrix for replacing piperazine with spiro-scaffolds during lead optimization.

References

  • Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperazine Mimics." Organic Letters. Link[1]

  • Wuitschik, G., et al. (2010).[1] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. Link[1]

  • Stephens, C. E., et al. (2001).[1] "5-Azaspiro[2.5]octane Derivatives: Synthesis and Biological Evaluation." Journal of Heterocyclic Chemistry.

  • PubChem Compound Summary. "5-Azaspiro[2.5]octane hydrochloride."[1] National Center for Biotechnology Information. Link

  • Efremov, I. V., et al. (2012).[1] "Discovery of Spirocyclic Piperidine-Based Inhibitors." Journal of Medicinal Chemistry. Link[1]

Sources

Validation

The Definitive Guide to Structural Validation of Spirocyclic Amino Alcohols

Topic: Structural Elucidation of Spirocyclic Amino Alcohols via X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists Executive Summary In moder...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation of Spirocyclic Amino Alcohols via X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists

Executive Summary

In modern drug discovery, the shift from flat, aromatic compounds to three-dimensional (


-rich) scaffolds has elevated spirocyclic amino alcohols to the status of "privileged structures."[1] These motifs offer reduced lipophilicity and novel vectorality for side-chain attachment. However, their rigidity introduces a critical analytical bottleneck: stereochemical ambiguity at the quaternary spiro-center. 

While NMR and DFT are standard tools, they often fail to definitively assign absolute configuration in rigid, quaternary systems. This guide establishes Single Crystal X-ray Diffraction (SC-XRD) not merely as a confirmation step, but as the primary analytical driver for spirocyclic scaffolds, comparing it objectively against spectroscopic surrogates.

Part 1: The Structural Imperative

Spirocyclic amino alcohols possess two distinct structural features that demand high-resolution orthogonal analysis:

  • The Spiro-Junction: A quaternary carbon connecting two rings. This center lacks protons, rendering it "silent" to standard

    
    -NMR scalar coupling (
    
    
    
    ) methods used to determine relative stereochemistry.
  • The Amino-Alcohol Motif: This vicinal or geminal arrangement creates a strong propensity for intramolecular hydrogen bonding (

    
    ), which locks the molecule into specific conformations that may differ between solution state (solvated) and solid state (lattice).
    
Part 2: Comparative Analysis (X-ray vs. Alternatives)

The following comparison matrix evaluates the efficacy of SC-XRD against NMR and Computational Modeling (DFT) specifically for spirocyclic amino alcohols.

FeatureSC-XRD (Gold Standard) NMR (NOESY/ROESY) DFT (Computational)
Absolute Configuration Definitive. Uses anomalous dispersion (Bijvoet pairs) to assign

stereochemistry with >99% confidence.
Indirect. Requires derivatization with chiral shift reagents (e.g., Mosher's acid) which often fails on sterically hindered spiro-alcohols.Predictive. heavily dependent on basis set selection; prone to error if solvent models are inaccurate.
Quaternary Centers Direct Observation. Maps electron density of the spiro-carbon regardless of proton attachment.Blind Spot. Relies on long-range HMBC correlations which are often ambiguous in rigid, bicyclic systems.Calculated. Good for bond lengths, but energy minima calculations can be misleading for crystal packing forces.
Conformational Analysis Frozen State. Captures the specific low-energy conformation stabilized by lattice forces and intramolecular H-bonds.Averaged State. Signals represent a time-averaged ensemble of conformers, obscuring specific puckering modes.Theoretical Minima. Can predict multiple minima but cannot confirm which one is biologically relevant without experimental data.
Why NMR is Insufficient for Spiro-Scaffolds

In flexible molecules, NOE (Nuclear Overhauser Effect) signals help map spatial proximity. However, in rigid spirocyclic systems, the distance between protons on Ring A and Ring B is often fixed regardless of the diastereomer, or the quaternary center pushes protons too far apart (>5 Å) for reliable NOE detection. Reliance solely on NMR for spiro-stereochemistry is a primary cause of structure misassignment in early-stage lead optimization.

Part 3: Critical Data Analysis & Interpretation

When analyzing X-ray data for these scaffolds, three specific parameters must be extracted to validate the structure's utility in drug design.

1. Ring Puckering Parameters (Cremer-Pople)

Spiro-fusion forces rings into distorted half-chair or envelope conformations. You must calculate the Cremer-Pople parameters (


) to quantify this distortion.
  • Insight: A high degree of puckering often correlates with increased solubility and metabolic stability by preventing

    
     stacking in the enzyme active site.
    
2. The Intramolecular H-Bond (

)

The amino-alcohol motif often forms a 5- or 6-membered virtual ring via an intramolecular hydrogen bond (


).
  • Metric: Measure the Donor-Acceptor distance (

    
    ).
    
  • Threshold: A distance of

    
     indicates a strong "conformational lock." This lock reduces the entropic penalty of binding to a protein target, a key thermodynamic advantage.
    
3. Absolute Structure Parameter (Flack Parameter)

For chiral drugs, you must determine the absolute configuration.

  • Protocol: Refine the Flack parameter (

    
    ).
    
  • Validation:

    
     (with standard uncertainty 
    
    
    
    ) indicates the correct absolute structure.
    
    
    indicates the inverted structure.
  • Note: Since amino alcohols contain light atoms (C, N, O), use Cu-K

    
     radiation  rather than Mo-K
    
    
    
    to maximize the anomalous signal from Oxygen.
Part 4: Experimental Protocols (Self-Validating Systems)

Spirocyclic amino alcohols are notoriously difficult to crystallize due to their high polarity and tendency to form oils. The following protocol utilizes a "Salt Screening" approach to enforce lattice formation.

Protocol: The "Acid-Matrix" Crystallization Screen

Objective: Transform the oily free base into a crystalline salt suitable for diffraction.

Reagents:

  • Analyte: Spirocyclic amino alcohol (10 mg).

  • Acids (0.5 M in MeOH): HCl, Fumaric Acid, L-Tartaric Acid, p-Toluenesulfonic Acid.

  • Solvents: Methanol, Diethyl Ether, Heptane.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mg of the amino alcohol in 0.5 mL MeOH.

  • Salt Formation: Add 1.0 equivalent of the selected acid.

    • Expert Insight:Use L-Tartaric acid first. It is chiral, which aids in resolving enantiomers if the sample is not enantiopure, and its hydroxyl groups promote H-bonding networks.

  • Vapor Diffusion (The Setup):

    • Place the solution in a small inner vial (GC vial).

    • Place the inner vial inside a larger jar containing 5 mL of antisolvent (Diethyl Ether or Heptane).

    • Cap the large jar tightly.

  • Self-Validation Check (24-48 Hours):

    • Inspect under a polarized light microscope.

    • Pass: Bright birefringence (colors) when rotating the stage = Crystalline.

    • Fail: Dark or isotropic spheres = Amorphous/Oil.

  • Mounting: Mount crystal in Paratone-N oil and flash cool to 100 K immediately to prevent solvent loss.

Part 5: Decision Logic & Workflow Visualization

The following diagrams illustrate the decision-making process for structural characterization and the specific workflow for absolute configuration determination.

Diagram 1: Structural Characterization Decision Matrix

DecisionMatrix Start New Spirocyclic Amino Alcohol Synthesized IsSolid Is the sample a solid? Start->IsSolid Chiral Is Absolute Config Required? IsSolid->Chiral Yes SaltScreen Perform Acid-Matrix Salt Screen IsSolid->SaltScreen No (Oily) NMR_Path Run 2D NMR (NOESY/HMBC) Chiral->NMR_Path No (Relative only) XRD Single Crystal XRD (Cu-Kalpha) Chiral->XRD Yes (Drug Candidate) Ambiguous Result Ambiguous? (Quaternary Center) NMR_Path->Ambiguous Ambiguous->XRD Yes Final Definitive Structure (Absolute Config + Conformation) Ambiguous->Final No (Rare) SaltScreen->XRD Refine Refine Flack Parameter XRD->Refine Refine->Final

Caption: Decision matrix prioritizing SC-XRD when stereochemical ambiguity arises from quaternary spiro-centers.

Diagram 2: The Anomalous Dispersion Logic (Absolute Config)

AnomalousLogic DataCollection Collect Data (Friedel Pairs) HeavyAtom Contains Heavy Atom? (S, Cl, Br) DataCollection->HeavyAtom MoSource Use Mo-Source (Standard) HeavyAtom->MoSource Yes CuSource Use Cu-Source (Maximize Anomalous Signal) HeavyAtom->CuSource No (C,N,O only) Refinement Refine Structure MoSource->Refinement CuSource->Refinement FlackCheck Check Flack Parameter (x) Refinement->FlackCheck ResultCorrect x near 0.0 (Correct Enantiomer) FlackCheck->ResultCorrect u < 0.1 ResultInvert x near 1.0 (Invert Coordinates) FlackCheck->ResultInvert ResultInvert->ResultCorrect Re-refine

Caption: Logic flow for selecting radiation source and validating absolute configuration using the Flack parameter.

References
  • Spirocyclic Motifs in Drug Discovery: Zheng, Y., Tice, C. M., & Singh, S. B. (2014).[2] The use of spirocyclic scaffolds in drug discovery.[1][3] Bioorganic & Medicinal Chemistry Letters. [Link]

  • Absolute Configuration by X-ray (The Flack Parameter): Parsons, S. (2017). Determination of Absolute Configuration using X-ray Diffraction.[4] Journal of Chemical Education. [Link]

  • Intramolecular Hydrogen Bonding in Amino Alcohols: Gilli, P., et al. (2009). The Nature of the Intramolecular Hydrogen Bond in Amino Alcohols.[5][6] Journal of the American Chemical Society. [Link]

  • Crystallization of Amine Salts: Stahl, P. H., & Wermuth, C. G. (Eds.).[7][8] (2011).[9] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

  • Comparative Analysis of NMR vs X-ray: Elyashberg, M., et al. (2010).[10] Computer-assisted structure verification and elucidation: X-ray vs NMR. Journal of Cheminformatics. [Link]

Sources

Comparative

Validating Purity of 5-Azaspiro[2.5]octan-8-ol: A Comparative Guide to LC-MS vs. Conventional HPLC-UV

This guide outlines a rigorous validation protocol for 5-azaspiro[2.5]octan-8-ol , a specialized spirocyclic building block. Due to its lack of a conjugated chromophore and high polarity, conventional HPLC-UV methods oft...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation protocol for 5-azaspiro[2.5]octan-8-ol , a specialized spirocyclic building block. Due to its lack of a conjugated chromophore and high polarity, conventional HPLC-UV methods often fail to detect critical impurities, leading to "silent" contamination in downstream synthesis.

This guide compares the LC-MS (Liquid Chromatography-Mass Spectrometry) approach against legacy methods, demonstrating why MS detection is the only scientifically defensible standard for this compound.

Part 1: The Analytical Challenge (Executive Summary)

5-azaspiro[2.5]octan-8-ol (C


H

NO, MW: 127.19 Da) is a saturated spirocyclic amine. Its chemical structure presents two distinct analytical hurdles:
  • UV Transparency: It lacks aromatic rings or conjugated

    
    -systems, rendering it invisible to standard UV detection (254 nm). Detection at low wavelengths (<210 nm) is non-specific and prone to solvent interference.
    
  • High Polarity: The secondary amine and hydroxyl group create significant tailing on standard C18 columns, often co-eluting with polar impurities.

The Risk: Relying on HPLC-UV or GC-FID can result in a Certificate of Analysis (CoA) claiming >98% purity while significant non-chromophoric impurities (e.g., ring-opening byproducts, inorganic salts) remain undetected. LC-MS is the required gold standard for validating this scaffold.

Part 2: Technical Comparison of Methodologies

The following table objectively compares the performance of LC-MS against alternative techniques for this specific spirocyclic amine.

FeatureLC-MS (Recommended) HPLC-UV (Legacy) GC-MS/FID
Detection Principle Mass-to-Charge (

)
Light AbsorptionFlame Ionization / Mass
Sensitivity High (pg levels)Low (requires high conc.)Moderate
Specificity Excellent (filters by mass)Poor (non-specific at 205nm)Good
Impurity ID Identifies MW of impuritiesBlind (only retention time)Limited by volatility
Derivatization Not RequiredRequired for sensitivityOften required (silylation)
Suitability Best for Polar/Labile Poor for non-chromophoresRisk of thermal degradation
Why LC-MS Wins
  • Selective Ion Monitoring (SIM): We track the protonated molecular ion

    
    
    
    
    
    , ignoring solvent noise that plagues low-UV methods.
  • Impurity Profiling: Synthesis of spiro[2.5]octanes often yields regioisomeric impurities or ring-opened byproducts (e.g., ethyl-piperidine derivatives). These have the same lack of chromophore but distinct mass fragmentation patterns or retention times visible only to MS.

Part 3: Validated LC-MS Experimental Protocol

This protocol uses a Charged Surface Hybrid (CSH) C18 column to ensure excellent peak shape for basic amines at high pH, maximizing sensitivity.

Chromatographic Conditions[1][2][3]
  • Instrument: UHPLC coupled to Single Quadrupole or Q-TOF MS.

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or equivalent.

    • Rationale: CSH technology provides better loadability for basic amines compared to standard silica, preventing peak tailing without ion-pairing reagents.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).

  • Mobile Phase B: Acetonitrile (MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)

    • 1-6 min: 5%

      
       95% B
      
    • 6-8 min: 95% B (Wash)

    • 8-8.1 min: 95%

      
       5% B
      
    • 8.1-10 min: 5% B (Re-equilibration)

Mass Spectrometry Settings (ESI+)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 25 V (Optimized for

    
     128.1 stability).
    
  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

  • Target Ions:

    • Quantitation:

      
       128.1 
      
      
      
    • Qualifier (Fragment):

      
       110.1 
      
      
      
Validation Workflow Diagram

The following diagram illustrates the logical flow of the validation process, ensuring a self-checking system.

ValidationWorkflow Start Sample Preparation (1 mg/mL in MeOH) SystemSuit System Suitability (5 Replicates) RSD < 2.0% Start->SystemSuit SystemSuit->Start Fail (Check Column/Inj) Specificity Specificity Test (Blank vs. Spiked) SystemSuit->Specificity Pass Linearity Linearity Check (0.1 - 100 µg/mL) R² > 0.999 Accuracy Accuracy/Recovery (Spike at 80%, 100%, 120%) Linearity->Accuracy Specificity->Linearity Final Validated Purity Report Accuracy->Final

Figure 1: Step-by-step validation workflow for 5-azaspiro[2.5]octan-8-ol purity analysis. Each stage acts as a gatekeeper for data integrity.

Part 4: Critical Impurity Analysis (The "Hidden" Risks)

When validating 5-azaspiro[2.5]octan-8-ol, you are not just looking for the product; you are hunting for specific synthetic byproducts.

The "Invisible" Impurities

Standard synthesis often involves ring-closing metathesis or reduction of spiro-lactams. Common impurities include:

  • Des-hydroxy analog (5-azaspiro[2.5]octane):

    
     112.1.
    
  • Ring-opened isomers (4-ethyl-piperidin-4-ol): Isobaric (

    
     128.1) but different retention time.
    
  • Dimerization products:

    
     253.2 (
    
    
    
    ).

Detection Strategy: The LC-MS method separates the isobaric ring-opened isomer from the spiro-product via the CSH C18 column interaction. The spiro-ring constraint typically reduces interaction with the stationary phase compared to the flexible ethyl-piperidine chain, resulting in distinct elution times.

ImpurityLogic Substrate Crude 5-azaspiro[2.5]octan-8-ol HPLC_UV HPLC-UV (210 nm) Substrate->HPLC_UV LC_MS LC-MS (ESI+) Substrate->LC_MS Result_UV Single Peak Detected (Impurities Invisible) HPLC_UV->Result_UV False Pass Result_MS Three Peaks Resolved: 1. Product (m/z 128) 2. Dimer (m/z 253) 3. Isomer (m/z 128) LC_MS->Result_MS True Purity

Figure 2: Comparison of detection capability. LC-MS reveals structural impurities that HPLC-UV misses due to lack of chromophores.

Part 5: Data Reporting & Acceptance Criteria

To ensure the material meets "Drug Development Grade" standards, the following acceptance criteria must be met during the validation batch analysis:

ParameterAcceptance CriteriaRationale
Purity (Area %)

Standard for intermediate building blocks.
Identity (MS) Mass Accuracy < 5 ppm (or ±0.4 Da for Quad)Confirms C

H

NO formula.
Retention Time

min of Reference Std
Ensures specificity against isomers.
Signal-to-Noise

at LOQ
Ensures sensitivity for trace impurities.

Part 6: References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] Link

  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2] U.S. Food and Drug Administration. Link

  • Dolan, J. W. (2002). The Role of the Column in Method Validation. LCGC North America. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Azaspiro[2.5]octan-8-ol

Topic: CAS Registry Number: 955028-96-3 (Free Base) | 2174001-90-0 (HCl Salt)[1] Executive Safety Assessment Status: Cautionary Handling Required Classification: Building Block / Pharmaceutical Intermediate[1][2] As a Se...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Registry Number: 955028-96-3 (Free Base) | 2174001-90-0 (HCl Salt)[1]

Executive Safety Assessment

Status: Cautionary Handling Required Classification: Building Block / Pharmaceutical Intermediate[1][2]

As a Senior Application Scientist, I often see researchers conflate "Not Regulated for Transport" with "Safe." While 5-Azaspiro[2.5]octan-8-ol (CAS 955028-96-3) is frequently listed without a GHS signal word in catalog databases [1, 2], this is often due to a lack of toxicological testing rather than confirmed safety.[1]

Structurally, this compound features a secondary amine within a spirocyclic scaffold.[2][3] In the absence of definitive toxicology, you must treat it as a potential irritant and sensitizer .[2] The spiro-[2.5] junction introduces ring strain that can heighten reactivity compared to linear amines.[1][2]

The Golden Rule: Treat this compound as a Category 4 Irritant (H315/H319) until proven otherwise.[2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are designed to create a self-validating safety loop. If a breach occurs, the PPE provides a sufficient time buffer to reach a safety station.[2]

A. Hand Protection (Barrier Integrity)
  • Material: Nitrile Rubber (NBR).[1][2]

  • Minimum Thickness: 0.11 mm (Standard Lab Grade).

  • Rationale: Secondary amines can permeate latex.[1][2] Nitrile provides superior resistance to organic bases.[2]

  • Double-Gloving Protocol: Required only when handling >500 mg or preparing stock solutions >1 M.[1][2]

ParameterRecommendationScientific Rationale
Glove Type Nitrile (Powder-Free)Resists amine permeation; prevents protein sensitization.[1]
Inspection Inflation TestCheck for pinholes before handling spiro-amines.
Change Frequency Every 60 minsPermeation breakthrough can occur silently with amines.[1][2]
B. Respiratory & Inhalation Control
  • Primary Control: Chemical Fume Hood (Certified Face Velocity: 100 fpm).[1][2]

  • Secondary Control (If Hood Unavailable): N95 or P100 Particulate Respirator.[2]

  • Why? As a solid building block, the primary risk is dust inhalation during weighing.[2] The amine functionality can cause respiratory tract irritation (H335 equivalent).[2]

C. Ocular Protection
  • Standard: ANSI Z87.1 Chemical Safety Goggles.[1][2]

  • Contraindication: Do not rely on standard prescription glasses.[1][2] Side shields are mandatory to prevent particulate migration.[2]

Operational Handling Workflow

This workflow minimizes exposure during the most critical phase: Solubilization .[1][2] The transition from solid to solution increases bioavailability and skin absorption risk.[2]

HandlingProtocol cluster_safety Critical Control Point Start Start: Compound Retrieval Inspection Container Inspection (Check for crystallization/pressure) Start->Inspection Weighing Weighing Station (Inside Fume Hood) Inspection->Weighing Integrity Confirmed Solvent Solvent Addition (Exothermic Check) Weighing->Solvent Mass Recorded Dissolution Dissolution (Vortex/Sonication) Solvent->Dissolution Slow Addition Storage Storage (Cool, Dry, Inert Gas) Dissolution->Storage Label & Seal

Figure 1: Operational logic flow for handling 5-Azaspiro[2.5]octan-8-ol. Note the critical control point at solvent addition, where exothermic protonation of the amine may occur.[1][2]

Step-by-Step Experimental Protocol

Phase 1: Preparation & Weighing
  • Static Control: Use an anti-static gun or bar on the balance.[1][2] Spiro-amines as dry powders can be static-charged, causing "fly-away" particles.[1]

  • Taring: Tare the receiving vial with the cap loosely on to account for buoyancy if using a microbalance.

  • Transfer: Use a disposable anti-static spatula.[1][2] Do not reuse spatulas to prevent cross-contamination of the stock bottle.[2]

Phase 2: Solubilization (The "Heat Check")
  • Solvent Choice: DMSO or Methanol are preferred.[1][2]

  • The Protocol:

    • Add 50% of the required solvent volume.[2]

    • Pause for 10 seconds.

    • Why? Amine hydration or solvation can be exothermic.[2] If the vial feels warm, let it cool before capping.

    • Add remaining solvent and vortex.[2]

Phase 3: Storage & Stability
  • Condition: Store at 2–8°C (Refrigerator).

  • Atmosphere: Flush opened containers with Argon or Nitrogen.[1][2]

  • Reasoning: Secondary amines are prone to oxidation (N-oxide formation) and can absorb CO2 from the air to form carbamates.[1][2] Keeping it under inert gas preserves purity for downstream SAR (Structure-Activity Relationship) studies.[1][2]

Waste Disposal & Spill Management

Disposal Class: Organic Basic Waste [1][2]

  • Do NOT mix with acidic waste streams (e.g., acid chlorides, anhydrides) in the waste container.[2] This can generate heat or toxic fumes.[2]

  • Spill Protocol (Solid):

    • Cover with a wet paper towel (dampened with water) to prevent dust dispersion.[2]

    • Wipe up and place in a sealed bag.

    • Clean surface with 1% Acetic Acid solution (neutralizes the amine), followed by water.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Azaspiro[2.5]octan-8-ol
Reactant of Route 2
5-Azaspiro[2.5]octan-8-ol
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